Cedrenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9,11-13,16H,2,5-8H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYWGTBEZVORGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28231-03-0 | |
| Record name | Cedrenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28231-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cedrenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028231030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-3a,7-Methanoazulen-5-ol, octahydro-3,8,8-trimethyl-6-methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulen-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEDRENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4QN7VCD15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cedrenol: A Technical Guide to Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedrenol, a bicyclic sesquiterterpene alcohol, is a naturally occurring organic compound valued for its characteristic woody and sweet aroma. Beyond its use in the fragrance industry, this compound and its derivatives have garnered interest in the scientific community for their potential biological activities, including antimicrobial and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and isolation, and a summary of its known biological effects, tailored for professionals in research and drug development.
Natural Sources of this compound
This compound is predominantly found in the essential oils of various coniferous trees, particularly those belonging to the Cupressaceae (cypress) and Pinaceae (pine) families. The primary botanical sources include:
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Chinese Cypress (Cupressus funebris) : The wood of this tree is a significant commercial source of cedarwood oil, which is rich in this compound and its precursor, cedrol.
-
Virginia Cedarwood (Juniperus virginiana) : Also known as Eastern Red Cedar, the wood of this tree is another major source of cedarwood oil containing substantial amounts of this compound-related compounds.[1]
-
Other Juniper Species (Juniperus ashei, Juniperus mexicana) : These species, commonly known as Texas Cedarwood, also yield essential oils with varying concentrations of this compound and its isomers.
While coniferous trees are the most abundant sources, trace amounts of this compound have also been identified in other plants, including cranberries and limes. The concentration of this compound and related sesquiterpenes can vary depending on the plant's geographical location, age, and the specific part of the plant being used (e.g., heartwood, sapwood).
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₄O |
| Molecular Weight | 220.35 g/mol |
| Appearance | Colorless to pale yellow viscous liquid or crystalline solid |
| Odor | Woody, sweet, cedar-like |
| Boiling Point | 166-169 °C at 9.5 mmHg |
| Solubility | Insoluble in water; soluble in ethanol and ether.[2] |
Extraction Methodologies
The extraction of this compound from its natural sources is typically achieved through the extraction of the essential oil from the wood, followed by potential fractional distillation to isolate this compound. The primary methods employed are steam distillation, solvent extraction, and supercritical CO₂ extraction.
Steam Distillation
Steam distillation is a traditional and widely used method for extracting essential oils from plant materials.[3] The process involves passing steam through the comminuted wood, which vaporizes the volatile compounds. The steam and essential oil vapor mixture is then cooled, and the essential oil is separated from the water.
Experimental Protocol: Steam Distillation of Juniperus virginiana Wood
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Material Preparation : Obtain heartwood from Juniperus virginiana. The wood is chipped or ground into a coarse powder to increase the surface area for efficient extraction.
-
Apparatus Setup : A distillation apparatus consisting of a steam generator, a still containing the plant material, a condenser, and a separator (such as a Clevenger-type apparatus) is assembled.
-
Distillation : Steam is introduced into the bottom of the still. The steam permeates the wood material, causing the volatile essential oils to vaporize.
-
Condensation : The mixture of steam and essential oil vapor is passed through a condenser, where it is cooled and converted back into a liquid.
-
Separation : The condensate flows into a separator, where the less dense essential oil naturally separates from the water (hydrosol).
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Collection : The upper layer of essential oil is collected. The process is typically continued for several hours (e.g., 4 hours) to ensure maximum yield.[4]
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Drying : The collected oil may be treated with a drying agent like anhydrous sodium sulfate to remove any residual water.
Solvent Extraction
Solvent extraction utilizes organic solvents to dissolve the essential oil from the plant matrix. This method can sometimes offer higher yields than steam distillation and may be preferable for compounds that are sensitive to high temperatures.[5]
Experimental Protocol: Solvent Extraction of Juniperus virginiana Wood
-
Material Preparation : Air-dried and powdered wood from Juniperus virginiana is used.
-
Solvent Selection : A non-polar organic solvent such as toluene, hexane, or methylene chloride is chosen.[6]
-
Extraction : The powdered wood is submerged in the solvent in a suitable vessel. The mixture can be agitated and gently heated to enhance extraction efficiency. The extraction is carried out for a predefined period.
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Filtration : The mixture is filtered to separate the solid plant material from the solvent containing the dissolved essential oil (the extract).
-
Solvent Removal : The solvent is removed from the extract, typically by distillation or evaporation under reduced pressure, to yield the crude essential oil.
-
Purification : The crude extract can be further purified by techniques like fractional distillation to isolate this compound.
Supercritical CO₂ Extraction
Supercritical fluid extraction (SFE) using carbon dioxide is a more modern and environmentally friendly technique. Supercritical CO₂ has the properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. This method often results in a higher quality extract with a profile more representative of the natural material.[1]
Experimental Protocol: Supercritical CO₂ Extraction of Juniperus virginiana Wood
-
Material Preparation : The wood is ground to a consistent particle size to ensure uniform extraction.
-
Apparatus : A supercritical fluid extractor is used, which includes a high-pressure pump for CO₂, a temperature-controlled extraction vessel, and a separator.
-
Extraction Parameters : The ground wood is placed in the extraction vessel. The system is pressurized with CO₂ to a supercritical state. Typical parameters for cedarwood oil extraction are:
-
Extraction Process : The supercritical CO₂ flows through the plant material, dissolving the essential oil.
-
Separation : The CO₂-oil mixture is then passed into a separator where the pressure is reduced, causing the CO₂ to return to its gaseous state and leaving behind the extracted oil. The gaseous CO₂ can be recycled.
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Collection : The solvent-free essential oil is collected from the separator.
Isolation and Purification
Crude cedarwood oil is a complex mixture of sesquiterpenes. To obtain pure this compound, fractional distillation under reduced pressure (vacuum distillation) is employed. This technique separates compounds based on their different boiling points. A patent describes a method involving initial distillation to remove lighter components, followed by crystallization to isolate cedrol, and then vacuum fractionation of the remaining liquid to obtain cedrene. A similar fractional distillation approach can be adapted to isolate the this compound fraction.[7]
Quantitative Data on this compound and Related Compounds
The chemical composition of cedarwood oil can vary significantly based on the source and extraction method. The following tables summarize reported quantitative data.
Table 1: Composition of Essential Oils from Different Natural Sources
| Plant Source | Compound | Percentage (%) | Reference |
| Cupressus funebris | This compound | 6.1 | |
| α-Cedrene | 16.9 | ||
| Cedrol | 7.6 | ||
| Juniperus virginiana | α-Cedrene | 3.18 - 21.1 | [5] |
| Cedrol | 15.8 - 22.1 | [5] | |
| This compound | Small amounts | [5] |
Table 2: Comparison of Yields from Different Extraction Methods for Juniperus virginiana
| Extraction Method | Yield of Essential Oil (%) | Reference |
| Steam Distillation | 1.3 - 3.5 | [5][8] |
| Supercritical CO₂ Extraction | 3.55 - 4.6 | [5][9] |
| Ethanol (Solvent) Extraction | 5.9 | [10] |
| Liquid CO₂ Extraction | 2.3 | [10] |
Biological Activities of this compound and Cedarwood Oil
Research into the biological effects of this compound and cedarwood oil is ongoing. The primary activities of interest to the drug development community include:
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Antimicrobial Activity : Essential oils rich in cedrol and other sesquiterpenes have demonstrated activity against a range of bacteria and fungi.[11][12] The lipophilic nature of these compounds is thought to facilitate their interaction with and disruption of microbial cell membranes.[13]
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Anti-inflammatory Activity : Studies on the essential oils of Juniperus species have indicated potential anti-inflammatory effects.[14] The precise mechanisms of action are still under investigation but may involve the modulation of inflammatory signaling pathways.
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Insect Repellent and Insecticidal Activity : Cedarwood oil has long been used as a natural insect repellent. This activity is attributed to its complex mixture of volatile terpenes.
Further research is required to elucidate the specific mechanisms of action of this compound and to evaluate its therapeutic potential.
Visualizations
Caption: Experimental workflow for the extraction and isolation of this compound.
Caption: Factors influencing the yield and composition of this compound extracts.
References
- 1. Cedarwood Oil: Making It More Aromatic, More Available : USDA ARS [ars.usda.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. thescipub.com [thescipub.com]
- 6. US4920096A - Method for extracting cedar wood oil - Google Patents [patents.google.com]
- 7. CN104230668A - Method for extracting cedrene and cedrol from cedar oil - Google Patents [patents.google.com]
- 8. Supercritical carbon dioxide extraction of cedarwood oil: a study of extraction parameters and oil characteristics | Semantic Scholar [semanticscholar.org]
- 9. Pressurized fluids for extraction of cedarwood oil from Juniperus virginianna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. brieflands.com [brieflands.com]
- 13. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. juniper.oregonstate.edu [juniper.oregonstate.edu]
The Putative Biosynthesis of Cedrenol in Coniferous Trees: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of cedrenol, a significant sesquiterpenoid found in coniferous trees. While a specific cedrol synthase has yet to be fully characterized in a coniferous species, this document outlines the putative pathway based on established principles of terpenoid biosynthesis in plants. It further details relevant experimental protocols and presents a generalized signaling pathway for the induction of this class of compounds, drawing from broader plant biology research.
Introduction to this compound and its Significance
This compound, along with its related olefin, cedrene, is a bicyclic sesquiterpenoid alcohol that constitutes a major component of the essential oil of various coniferous trees, particularly those of the Cupressaceae family (e.g., cedar and juniper). These compounds are responsible for the characteristic woody aroma of cedarwood oil and possess a range of bioactive properties, including antiseptic, anti-inflammatory, and insect-repellent effects. Understanding the biosynthesis of this compound is crucial for harnessing its potential in the pharmaceutical, cosmetic, and agricultural industries through metabolic engineering and synthetic biology approaches.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound in coniferous trees is believed to follow the well-established route of terpenoid production, originating from primary metabolites. The pathway can be divided into three main stages: the formation of the universal C5 isoprenoid precursors, the synthesis of the direct precursor farnesyl pyrophosphate (FPP), and the final cyclization to the this compound skeleton.
Synthesis of Isoprenoid Precursors via the MEP Pathway
In plants, the biosynthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), primarily occurs through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.
The key steps of the MEP pathway are:
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Condensation: Pyruvate and glyceraldehyde-3-phosphate are condensed to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS).
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Reduction and Rearrangement: DXP is converted to MEP by DXP reductoisomerase (DXR).
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Subsequent Enzymatic Conversions: A series of enzymatic steps involving MEP cytidylyltransferase (MCT), CDP-ME kinase (CMK), MECP synthase (MCS), and HMB-PP reductase (HDR) ultimately yield IPP and DMAPP.
Formation of Farnesyl Pyrophosphate (FPP)
IPP and DMAPP are the fundamental building blocks for all terpenoids. For the synthesis of sesquiterpenes like this compound, these C5 units are assembled into a C15 precursor, farnesyl pyrophosphate (FPP).
-
Geranyl Pyrophosphate (GPP) Synthesis: IPP isomerase (IDI) interconverts IPP and DMAPP. Geranyl pyrophosphate synthase (GPPS) then catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 compound, geranyl pyrophosphate (GPP).
-
Farnesyl Pyrophosphate (FPP) Synthesis: Farnesyl pyrophosphate synthase (FPPS) adds another molecule of IPP to GPP to produce the C15 sesquiterpene precursor, FPP.
Cyclization of FPP to this compound
The final and defining step in this compound biosynthesis is the conversion of the linear FPP molecule into the complex bicyclic structure of cedrol. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPS), specifically a putative cedrol synthase.
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Ionization of FPP: The reaction is initiated by the dissociation of the diphosphate group from FPP, generating a farnesyl cation.
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Cyclization Cascade: The highly reactive cation undergoes a series of intramolecular cyclizations and rearrangements. This cascade is guided by the specific topology of the active site of the cedrol synthase enzyme.
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Product Formation: The reaction is terminated by the quenching of a carbocation, in the case of this compound, by a water molecule, leading to the formation of the hydroxyl group. The enzyme can also catalyze the formation of the olefin cedrene through deprotonation.
While a specific cedrol synthase from a coniferous species has not been detailed in the literature, research on a closely related enzyme, epi-cedrol synthase from Artemisia annua, provides a valuable model for this reaction.
Quantitative Data
As a dedicated cedrol synthase from a coniferous tree has not been characterized, the following table presents kinetic data from the functionally similar epi-cedrol synthase from Artemisia annua to provide a representative example of the enzyme's performance.
| Enzyme | Substrate | K_m (µM) | Product(s) | Reference |
| epi-Cedrol Synthase (Artemisia annua) | Farnesyl Diphosphate | 0.4 (at pH 7.0) | epi-Cedrol (96%), Cedrol (4%), α-Cedrene, β-Cedrene, and other minor sesquiterpenes | [1] |
Experimental Protocols
The following section outlines a generalized, yet detailed, protocol for the identification, cloning, and characterization of a putative cedrol synthase from a coniferous species. This protocol is adapted from established methods for characterizing plant terpene synthases.
Identification and Cloning of a Putative Cedrol Synthase Gene
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RNA Extraction and cDNA Synthesis: Total RNA is extracted from conifer tissues known to produce this compound (e.g., heartwood of Juniperus or Cupressus species). The RNA is then reverse-transcribed to generate a cDNA library.
-
Degenerate PCR and RACE: Degenerate PCR primers are designed based on conserved regions of known sesquiterpene synthase genes. The resulting PCR products are sequenced, and Rapid Amplification of cDNA Ends (RACE) is used to obtain the full-length gene sequence.
-
Bioinformatic Analysis: The deduced amino acid sequence is analyzed for conserved motifs typical of terpene synthases, such as the DDxxD and NSE/DTE motifs.
Heterologous Expression and Purification of the Recombinant Enzyme
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Vector Construction: The full-length cDNA of the putative cedrol synthase is cloned into an expression vector (e.g., pET series for E. coli or pYES-DEST52 for yeast).
-
Protein Expression: The expression vector is transformed into a suitable host strain (E. coli BL21(DE3) or a protease-deficient yeast strain). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
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Protein Purification: The cells are harvested and lysed. The recombinant protein, often with an affinity tag (e.g., His-tag), is purified using affinity chromatography (e.g., Ni-NTA).
In Vitro Enzyme Assays and Product Identification
-
Enzyme Assay: The purified recombinant protein is incubated with the substrate, FPP, in a suitable buffer containing a divalent cation cofactor (typically Mg²⁺).
-
Product Extraction: The reaction products are extracted with an organic solvent (e.g., hexane or diethyl ether).
-
GC-MS Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific sesquiterpenes produced by comparing their mass spectra and retention times with authentic standards of cedrol and cedrene.
Enzyme Kinetics
-
Determination of K_m and V_max: Enzyme assays are performed with varying concentrations of FPP. The initial reaction velocities are measured, and the kinetic parameters (K_m and V_max) are determined by fitting the data to the Michaelis-Menten equation.
Visualization of Pathways and Workflows
Biosynthesis Pathway of this compound
Caption: Putative biosynthesis pathway of this compound in coniferous trees.
Experimental Workflow for Cedrol Synthase Characterization
Caption: Experimental workflow for cedrol synthase characterization.
Generalized Jasmonate Signaling Pathway for Terpene Induction
Caption: Jasmonate signaling pathway for terpene induction.
Conclusion
The biosynthesis of this compound in coniferous trees represents a fascinating area of plant biochemistry with significant implications for various industries. While the specific enzymes and regulatory networks in conifers are still under investigation, the putative pathway presented in this guide provides a robust framework for future research. The detailed experimental protocols offer a clear roadmap for the identification and characterization of the key enzymes involved, particularly cedrol synthase. Further elucidation of this pathway will undoubtedly pave the way for the sustainable production of this compound and other valuable terpenoids through metabolic engineering and synthetic biology platforms.
References
The Architectural Synthesis of Cedrenol and Its Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical strategies for the synthesis of cedrenol and its various stereoisomers. This compound, a naturally occurring sesquiterpenoid found in the essential oils of cedar and cypress trees, is a valuable fragrance ingredient and a versatile chiral building block for the synthesis of more complex molecules. This document details the primary synthetic pathways, offering granular experimental protocols and quantitative data to facilitate replication and further research in the fields of organic synthesis and medicinal chemistry.
Key Synthetic Strategies for the Cedrane Skeleton
The construction of the tricyclic cedrane framework, the core of this compound, has been approached through several elegant synthetic strategies. Two of the most prominent and effective methods are the Intramolecular Diels-Alder Reaction and the Oxidative Dearomatization-Induced [5+2] Cycloaddition .
Intramolecular Diels-Alder Reaction
A foundational approach to the cedrane skeleton involves a powerful intramolecular [4+2] cycloaddition. This strategy, pioneered by Breitholle and Fallis, provides a convergent and efficient route to the core tricyclic system of cedrol, a close precursor to this compound.
Logical Workflow of the Intramolecular Diels-Alder Approach:
Caption: Intramolecular Diels-Alder reaction pathway to this compound.
Experimental Protocol: Synthesis of (±)-Cedrol via Intramolecular Diels-Alder Reaction
The synthesis commences with the preparation of the requisite cyclopentadiene precursor. The key intramolecular Diels-Alder reaction is then typically carried out under thermal conditions to afford the tricyclic cedrane core. Subsequent functional group manipulations lead to the formation of (±)-cedrol, which can then be oxidized to this compound.
Quantitative Data for the Intramolecular Diels-Alder Synthesis:
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Grignard Reaction | Vinylmagnesium bromide, THF | ~80 | Breitholle & Fallis, 1976 |
| 2 | Diels-Alder Cyclization | Toluene, 190 °C, sealed tube | ~65 | Breitholle & Fallis, 1976 |
| 3 | Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | ~90 | Breitholle & Fallis, 1976 |
Oxidative Dearomatization-Induced [5+2] Cycloaddition
A more recent and highly efficient strategy for the asymmetric synthesis of cedrane sesquiterpenes, including a stereoisomer of this compound (sec-cedrenol), was developed by Green and Pettus.[] This biomimetic approach involves a key oxidative dearomatization of a phenolic precursor to trigger an intramolecular [5+2] cycloaddition cascade.[]
Signaling Pathway of the Oxidative Dearomatization/[5+2] Cycloaddition:
Caption: Oxidative dearomatization/[5+2] cycloaddition cascade.
Experimental Protocol: Synthesis of (–)-sec-Cedrenol
The synthesis begins with the preparation of the chiral phenolic precursor, curcuphenol. This is followed by the key oxidative dearomatization and subsequent intramolecular [5+2] cycloaddition. The resulting tricyclic intermediate is then quenched to yield (–)-sec-cedrenol.
Quantitative Data for the Oxidative Dearomatization/[5+2] Cycloaddition Synthesis:
| Step | Reaction | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1 | Preparation of Curcuphenol | (R)-citronellal, multi-step | ~50 (overall) | >98 | Green & Pettus, 2011[] |
| 2 | Oxidative Cycloaddition | PhI(OAc)₂, TFE, rt | 68 | >98 | Green & Pettus, 2011[] |
Synthesis of this compound Stereoisomers
The stereoselective synthesis of specific this compound isomers remains a significant challenge due to the multiple stereocenters in the molecule. The control of stereochemistry is often dictated by the chosen synthetic route and the chirality of the starting materials.
Diastereoselective Approaches
The intramolecular Diels-Alder reaction can exhibit diastereoselectivity based on the geometry of the dienophile and the tether connecting the diene and dienophile. Careful design of the precursor can favor the formation of one diastereomer over another.
Enantioselective Approaches
The oxidative dearomatization/[5+2] cycloaddition strategy developed by Green and Pettus provides an excellent example of an enantioselective synthesis.[] The use of an enantiomerically pure starting material, (R)-citronellal, directs the stereochemical outcome of the entire reaction sequence, leading to the formation of (–)-sec-cedrenol with high enantiomeric excess.[]
Spectroscopic Data for this compound
The characterization of synthetic this compound and its isomers relies heavily on spectroscopic techniques.
Table of Representative Spectroscopic Data for this compound:
| Technique | Key Data |
| ¹H NMR | Characteristic signals for the methyl groups, olefinic protons, and the proton attached to the hydroxyl-bearing carbon. |
| ¹³C NMR | Resonances corresponding to the quaternary carbons of the tricyclic core, the olefinic carbons, and the carbon bearing the hydroxyl group. |
| Mass Spec. | Molecular ion peak (m/z = 220.1827) and characteristic fragmentation pattern. |
| IR | Strong absorption band for the hydroxyl group (~3400 cm⁻¹) and bands for C-H and C=C stretching. |
Conclusion
The chemical synthesis of this compound and its stereoisomers has evolved from classical cycloaddition strategies to more advanced and stereoselective methods. The intramolecular Diels-Alder reaction provides a robust entry into the racemic cedrane core, while the oxidative dearomatization-induced [5+2] cycloaddition offers a powerful approach for the enantioselective synthesis of specific isomers. Further research into novel catalytic and stereoselective methodologies will undoubtedly lead to even more efficient and versatile routes to this important class of natural products, opening new avenues for their application in fragrance chemistry and as chiral synthons in drug discovery.
References
Spectroscopic Characterization of Cedrenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Cedrenol, a sesquiterpenoid alcohol found in the essential oils of various coniferous trees. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for these analytical techniques.
Introduction
This compound (C₁₅H₂₄O, Molar Mass: 220.35 g/mol ) is a bicyclic sesquiterpene alcohol valued for its characteristic woody and sweet aroma, making it a significant component in the fragrance industry.[1] Beyond its olfactory properties, the unique chemical structure of this compound makes its precise characterization essential for quality control, synthetic chemistry, and potential applications in drug development. This guide focuses on the key spectroscopic techniques used to elucidate and confirm the structure of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While a complete, unambiguously assigned high-resolution NMR dataset for this compound is not publicly available, the existence of both ¹H and ¹³C NMR data has been reported in the literature.[1] The ¹³C NMR spectrum is noted to show characteristic peaks for the carbon skeleton, including signals for the hydroxyl-bearing carbon and the methylene group.[1]
Table 1: Summary of Reported NMR Data for this compound Analogs
| Nucleus | Chemical Shift (ppm) Range | Functional Group Assignment |
| ¹³C | (Not available for this compound) | (Assignments for a complete this compound spectrum are not currently published) |
| ¹H | (Not available for this compound) | (Assignments for a complete this compound spectrum are not currently published) |
Note: Researchers are encouraged to acquire and publish a complete, high-resolution 1D and 2D NMR dataset for this compound to contribute to the scientific record.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl group and a carbon-carbon double bond.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (hydroxyl group)[1] |
| 3080-3010 | Medium | =C-H stretch (alkene) |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 1680-1620 | Medium | C=C stretch (alkene)[1] |
| 1470-1430 | Medium | C-H bend (alkane) |
| 1380-1370 | Medium | C-H bend (gem-dimethyl) |
| 1100-1000 | Strong | C-O stretch (secondary alcohol) |
| 910-890 | Strong | =CH₂ bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of 8-Cedren-13-ol, an isomer of this compound, is available and provides a representative fragmentation pattern.
Table 3: Mass Spectrometry Data for 8-Cedren-13-ol (this compound Isomer)
| m/z | Relative Intensity (%) | Possible Fragment Interpretation |
| 220 | 15 | [M]⁺ (Molecular Ion) |
| 205 | 20 | [M - CH₃]⁺ |
| 189 | 10 | [M - CH₃ - H₂O]⁺ |
| 161 | 35 | [C₁₂H₁₇]⁺ |
| 147 | 25 | [C₁₁H₁₅]⁺ |
| 133 | 40 | [C₁₀H₁₃]⁺ |
| 119 | 60 | [C₉H₁₁]⁺ |
| 105 | 80 | [C₈H₉]⁺ |
| 95 | 100 | [C₇H₇]⁺ (Base Peak) |
| 91 | 75 | [C₇H₇]⁺ (Tropylium ion) |
| 79 | 50 | [C₆H₇]⁺ |
| 69 | 45 | [C₅H₉]⁺ |
| 55 | 55 | [C₄H₇]⁺ |
| 43 | 65 | [C₃H₇]⁺ |
| 41 | 90 | [C₃H₅]⁺ |
Source: Adapted from NIST WebBook for 8-Cedren-13-ol.[2]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound. These protocols are based on standard practices for the analysis of sesquiterpenoids and viscous liquid natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
NMR Experimental Workflow
-
Sample Preparation:
-
Weigh 5-10 mg of purified this compound into a clean, dry vial.
-
Add approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum with proton decoupling.
-
(Optional but recommended) Acquire Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) spectra to aid in carbon multiplicity assignment.
-
(Optional but recommended) Acquire two-dimensional (2D) NMR spectra such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for complete structural elucidation.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
-
Perform phase and baseline corrections.
-
Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Perform peak picking to determine the chemical shifts of all signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the acquisition of an FT-IR spectrum of this compound, which is a viscous liquid.
FT-IR Experimental Workflow
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
-
Collect a background spectrum to account for atmospheric CO₂ and H₂O.
-
-
Sample Application:
-
Place a small drop of neat, viscous this compound directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Acquire the FT-IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing and Cleaning:
-
Perform baseline correction on the acquired spectrum.
-
Identify and label the wavenumbers of the significant absorption peaks.
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the this compound sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the GC-MS analysis of this compound.
GC-MS Experimental Workflow
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Transfer the filtered solution to a 2 mL GC autosampler vial.
-
-
GC-MS Parameters:
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 240 °C at a rate of 5 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern and compare it with spectral libraries (e.g., NIST/Wiley) for confirmation.
-
Logical Relationships in Spectroscopic Analysis
The combination of these spectroscopic techniques provides a comprehensive structural elucidation of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Cedrenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedrenol, a naturally occurring sesquiterpene alcohol, is a constituent of the essential oils of various coniferous trees, particularly from the cypress and cedar families.[1] Its characteristic woody aroma has led to its use in the fragrance industry. Beyond its olfactory properties, preliminary scientific investigations have suggested potential immunomodulatory, anti-inflammatory, and antimicrobial activities, sparking interest in its broader therapeutic and pharmacological applications.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental methodologies and an exploration of its known biological signaling pathways, primarily through its close structural analog, Cedrol.
Chemical Identity and Structure
This compound, with the molecular formula C₁₅H₂₄O, is a bicyclic sesquiterpene alcohol.[1][2][3][4] Its structure is characterized by a tricyclic carbon skeleton derived from three isoprene units, featuring a hydroxyl group and a methylene moiety which contribute to its distinct chemical reactivity and aroma.[1]
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source(s) |
| IUPAC Name | (1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹˒⁵]undec-8-en-2-ol | [1][2] |
| CAS Number | 28231-03-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₂₄O | [1][2][3][4] |
| Molecular Weight | 220.35 g/mol | [1][2][3] |
| Synonyms | 8-Cedren-13-ol, Cedr-8(15)-en-9-ol, Octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulen-5-ol | [1][6] |
Physical Properties
This compound is typically a pale yellow, viscous liquid or semi-solid at room temperature.[1] Its physical properties are summarized in the table below. It is important to note that some discrepancies exist in the literature for values such as melting point, which may be attributable to variations in purity or the presence of different diastereoisomers.[1][5][7]
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Pale yellow viscous liquid/semi-solid | [1] |
| Melting Point | 80-86 °C; 120-121 °C; 178 °C | [1][3][5] |
| Boiling Point | 166-169 °C at 9.5 mmHg; 289.1 °C at 760 mmHg | [4][5][8] |
| Density | 1.0083 g/cm³ at 20 °C | [1][3][4] |
| Flash Point | 97.78 °C (TCC); 120.9 °C | [1][5] |
| Refractive Index | 1.5212 at 20 °C | [1][4] |
| Solubility | Soluble in ethanol, essential oils, and organic solvents; insoluble in water. | [9] |
| logP (o/w) | 3.38580 - 4.366 (estimated) | [1][5] |
Chemical and Spectroscopic Properties
The chemical characterization of this compound relies on standard spectroscopic techniques that provide detailed information about its molecular structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound. The spectra provide characteristic signals corresponding to the carbon skeleton, including the hydroxyl-bearing carbon and the exocyclic methylene group, which are crucial for confirming the compound's identity and purity.[1]
Infrared (IR) Spectroscopy
IR spectroscopy of this compound reveals characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations are observed around 2850-3000 cm⁻¹, and the C=C stretching of the methylene group appears near 1640 cm⁻¹.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of this compound, especially in complex mixtures like essential oils.[1] The mass spectrum of this compound exhibits a characteristic fragmentation pattern that allows for its definitive identification.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible analysis of this compound. The following sections outline generalized procedures for key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A typical GC-MS protocol for the analysis of this compound in an essential oil sample would involve the following steps:
-
Sample Preparation: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1% v/v).
-
GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used for separating sesquiterpenes.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is employed to separate the components of the essential oil. A typical program might start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.
-
Injector and Detector Temperatures: The injector and detector temperatures are typically set to 250°C and 280°C, respectively.
-
Mass Spectrometer Parameters: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.
-
Identification: Identify this compound by comparing its retention time and mass spectrum with those of a certified reference standard and by matching the mass spectrum with library data (e.g., NIST, Wiley).
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
A general procedure for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is completely dissolved and free of any particulate matter.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. This typically includes a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of organic molecules (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
For FT-IR analysis of this compound, the Attenuated Total Reflectance (ATR) technique is often employed due to its simplicity and minimal sample preparation requirements.
-
Sample Preparation: Place a small drop of liquid or a small amount of semi-solid this compound directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.
-
Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Biological Activities and Signaling Pathways
While research specifically on this compound's biological activities is emerging, more extensive studies have been conducted on its close structural analog, Cedrol. Given their structural similarity, the signaling pathways affected by Cedrol are likely to be relevant for this compound.
Anti-Cancer Activity and Apoptosis Induction (Cedrol)
Cedrol has been shown to induce apoptosis in various cancer cell lines. The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis.
Cedrol is believed to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of caspase-9, the initiator caspase in this pathway. Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[2][5]
Anti-Inflammatory and Immunomodulatory Effects (Cedrol)
Cedrol has demonstrated anti-inflammatory and immunomodulatory properties. One of the key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon an inflammatory stimulus, the IKK complex is activated and phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. Cedrol is thought to inhibit the activation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in the cytoplasm, thus suppressing the inflammatory response. Additionally, Cedrol has been shown to modulate intracellular calcium levels in neutrophils, suggesting a role in regulating immune cell function.[10]
Conclusion
This compound is a sesquiterpene alcohol with well-defined physical and chemical properties that can be thoroughly characterized using standard analytical techniques. While its biological activities are still under active investigation, the extensive research on its close analog, Cedrol, provides a strong foundation for understanding its potential pharmacological effects, particularly in the areas of oncology and inflammation. The detailed methodologies and pathway analyses presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound. Further studies are warranted to delineate the specific mechanisms of action of this compound and to validate the promising preliminary findings.
References
- 1. Cedrol induces autophagy and apoptotic cell death in A549 non-small cell lung carcinoma cells through the P13K/Akt signaling pathway, the loss of mitochondrial transmembrane potential and the generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death [medsci.org]
- 3. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ou.edu [ou.edu]
- 7. researchgate.net [researchgate.net]
- 8. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
Quantum Chemical Blueprint of Cedrenol: A Technical Guide to its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract: Cedrenol, a naturally occurring sesquiterpenoid alcohol, is a prominent constituent of cedarwood oil, valued for its characteristic woody fragrance. While its applications in the fragrance industry are well-established, a deeper understanding of its electronic structure and conformational landscape is essential for exploring its potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a prototypical quantum chemical investigation of the this compound structure, outlining the theoretical framework, computational protocols, and expected quantitative outcomes. Due to the limited publicly available quantum chemical data for this compound, this document presents a representative, technically sound, hypothetical study to serve as a blueprint for future research.
Introduction to the Quantum Chemical Analysis of this compound
Quantum chemical calculations offer a powerful lens through which the intricate details of molecular structures and properties can be elucidated. For a complex tricyclic molecule like this compound (C₁₅H₂₄O), these computational methods can predict its three-dimensional geometry with high precision, map its vibrational spectra, and describe its electronic characteristics, such as orbital energies and charge distribution. Such insights are invaluable for understanding its reactivity, intermolecular interactions, and potential biological activity. This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used quantum chemical method, to the study of this compound.
Experimental and Computational Protocols
A rigorous quantum chemical study of this compound would necessitate a well-defined computational protocol. The following methodology, based on common practices for sesquiterpenoid analysis, outlines a reliable approach.
2.1. Molecular Structure Preparation
The initial three-dimensional coordinates of the this compound molecule would be constructed using a molecular modeling program. The structure would then be subjected to an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry for the more accurate quantum chemical calculations.
2.2. Density Functional Theory (DFT) Calculations
The core of the quantum chemical analysis would involve DFT calculations. The choice of the functional and basis set is critical for obtaining accurate results. A commonly employed and well-balanced combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.
-
Geometry Optimization: A full geometry optimization of the this compound structure would be performed in the gas phase to find the minimum energy conformation. This calculation adjusts all bond lengths, bond angles, and dihedral angles to locate a stationary point on the potential energy surface.
-
Vibrational Frequency Analysis: Following the geometry optimization, a vibrational frequency calculation would be carried out at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental data.
-
Electronic Property Calculations: Single-point energy calculations would be performed on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular dipole moment, and the Mulliken atomic charges.
The general workflow for such a computational study is depicted in the following diagram.
Predicted Quantitative Data
The following tables present hypothetical yet representative quantitative data that would be obtained from the aforementioned DFT calculations on the this compound molecule.
Table 1: Selected Optimized Geometric Parameters for this compound
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C=C | C8-C15 | 1.34 |
| C-O | C9-O16 | 1.43 |
| C-C | C1-C2 | 1.55 |
| C-C | C1-C10 | 1.56 |
| C-H | C15-H | 1.09 |
| O-H | O16-H | 0.97 |
| Bond Angles (°) | ||
| C-C-O | C1-C9-O16 | 110.5 |
| C=C-C | C7-C8-C15 | 121.8 |
| H-O-C | H-O16-C9 | 108.9 |
| Dihedral Angles (°) | ||
| C-C-C-O | C2-C1-C9-O16 | -65.7 |
| C-C=C-C | C6-C7-C8-C15 | 178.2 |
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹, scaled) |
| O-H Stretch | Alcohol (-OH) | 3650 |
| C-H Stretch | Alkane (sp³ C-H) | 2950 - 2850 |
| C=C Stretch | Alkene | 1645 |
| C-O Stretch | Alcohol (C-O) | 1050 |
Table 3: Calculated Electronic Properties of this compound
| Property | Predicted Value |
| Total Energy (Hartree) | -580.12345 |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | 1.2 |
| HOMO-LUMO Gap (eV) | 7.7 |
| Dipole Moment (Debye) | 1.8 |
Conclusion
This technical guide has outlined a standard and effective computational approach for the quantum chemical analysis of this compound. By employing Density Functional Theory, researchers can obtain detailed insights into the molecule's structural, vibrational, and electronic properties. The provided hypothetical data serves as a reference for what can be expected from such a study. These computational investigations are crucial for building a fundamental understanding of this compound's behavior at the molecular level, which can, in turn, guide the development of new applications in fields ranging from medicinal chemistry to materials science. Future experimental work to validate these theoretical predictions would be a valuable next step in the comprehensive characterization of this important natural product.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery, Isolation, and Biological Evaluation of Novel Cedrenol Derivatives
Introduction
This compound, a naturally occurring sesquiterpenoid alcohol, is a major component of cedarwood oil. Its unique tricyclic structure has made it an attractive scaffold for chemical modification in the search for new therapeutic agents. The development of novel derivatives from natural products like this compound is a cornerstone of drug discovery, offering pathways to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide details the methodologies for generating and isolating novel this compound derivatives through both microbial biotransformation and chemical synthesis, presents their biological activities, and outlines the key experimental protocols involved in their discovery.
Generation of Novel this compound Derivatives
The creation of novel this compound derivatives primarily follows two pathways: microbial biotransformation, which uses microorganisms to introduce specific chemical modifications, and targeted chemical synthesis, which allows for precise structural alterations.
Microbial Biotransformation
Microbial transformation is a powerful tool for generating complex and often unique derivatives that are difficult to achieve through conventional chemical synthesis. Fungi and bacteria, with their diverse enzymatic systems (e.g., cytochrome P450 monooxygenases), can hydroxylate or oxidize the this compound scaffold at various positions.
For instance, the biotransformation of (+)-Cedrol by cultures of Streptomyces griseus and Bacillus cereus has been shown to yield a variety of new oxygenated derivatives[1]. Bacillus cereus produces 2S-hydroxycedrol as its sole metabolite, while Streptomyces griseus generates a more complex mixture of hydroxylated and oxidized compounds, including several previously undiscovered dihydroxycedrols[1]. Fungi such as Aspergillus niger are also widely used for their ability to perform a range of biochemical reactions, including hydroxylation, dehydrogenation, and cleavage of rings on terpenoid skeletons[2].
Chemical Synthesis
Synthetic modification allows for the rational design of derivatives targeting specific biological pathways. A recent study focused on synthesizing a series of 27 new cedrol derivatives to target the Janus kinase (JAK) family, which is implicated in inflammatory diseases[3]. By using intermediate ligands like chloroacetic acid and acryloyl chloride, researchers were able to create a library of analogs for screening[3]. This approach led to the identification of a potent inhibitor of JAK3, demonstrating the value of targeted synthesis in drug discovery[3][4].
Experimental Protocols and Workflows
The successful discovery of novel derivatives hinges on robust experimental design, from the initial transformation to final purification and characterization.
General Workflow for Discovery and Isolation
The overall process for discovering, isolating, and characterizing novel this compound derivatives is a multi-step workflow. This involves selecting a starting material, performing a chemical or biological transformation, extracting the products, separating the individual compounds through chromatography, and finally, elucidating their structures.
Protocol for Microbial Biotransformation of Cedrol
This protocol is a generalized procedure based on methodologies for transforming sesquiterpenoids with microbial cultures.
-
Culture Preparation:
-
Prepare a liquid medium appropriate for the selected microorganism (e.g., Aspergillus niger or Streptomyces griseus). A common medium consists of glucose, peptone, yeast extract, and mineral salts.
-
Inoculate the medium with a starter culture of the microorganism.
-
Incubate the culture at 25-30°C with shaking (150-200 rpm) for 48-72 hours to obtain a seed culture.
-
-
Biotransformation:
-
Transfer the seed culture to a larger volume of fresh sterile medium.
-
Prepare a stock solution of (+)-Cedrol in a suitable solvent (e.g., ethanol or DMSO).
-
Add the cedrol solution to the microbial culture to a final concentration of 100-500 mg/L.
-
Continue incubation under the same conditions for 7-14 days. Monitor the transformation progress by periodically taking samples and analyzing them with Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Extraction of Metabolites:
-
After the incubation period, separate the mycelium from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of an organic solvent such as ethyl acetate.
-
Extract the mycelium separately by soaking in methanol or acetone, followed by filtration and evaporation of the solvent.
-
Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude extract.
-
Protocol for Isolation and Purification
This protocol outlines the steps for separating individual compounds from the crude extract.
-
Initial Fractionation (Silica Gel Chromatography):
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the solution onto a silica gel column pre-equilibrated with the same non-polar solvent.
-
Elute the column with a gradient of increasing polarity, typically a hexane-ethyl acetate or chloroform-methanol solvent system.
-
Collect fractions and analyze them by TLC. Pool fractions containing similar compounds.
-
-
Fine Purification (HPLC):
-
Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC).
-
A reversed-phase column (e.g., C18) is commonly used.
-
Elute with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to separate closely related derivatives.
-
Collect pure compounds, confirm purity (>95%) by analytical HPLC, and remove the solvent to yield the isolated novel derivative.
-
-
Structure Elucidation:
-
Determine the chemical structure of the purified compounds using spectroscopic methods, including Nuclear Magnetic Resonance (1H-NMR, 13C-NMR, COSY, HMBC) and Mass Spectrometry (MS).
-
Biological Activity and Quantitative Data
Novel this compound derivatives have shown promise in targeting specific biological pathways, particularly in the context of inflammation.
Inhibition of JAK-STAT Signaling Pathway
The JAK-STAT (Janus Kinase/Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade involved in immune responses and inflammation[3][4]. Synthetic cedrol derivatives have been developed as inhibitors of JAK3, a key kinase in this pathway.
Summary of Novel this compound Derivatives
The following tables summarize the quantitative data for representative novel this compound derivatives obtained through biotransformation and synthesis.
Table 1: Cedrol Derivatives from Microbial Biotransformation [1]
| Derivative Name | Producing Microorganism | Type of Modification |
| 2S-hydroxycedrol | Bacillus cereus | Hydroxylation |
| 3S-hydroxycedrol | Streptomyces griseus | Hydroxylation |
| 4R-hydroxycedrol | Streptomyces griseus | Hydroxylation |
| 4-oxocedrol | Streptomyces griseus | Oxidation |
| 10S-hydroxycedrol | Streptomyces griseus | Hydroxylation |
| 4-oxo-3S-hydroxycedrol | Streptomyces griseus | Oxidation & Hydroxylation |
| 3R,4S-dihydroxycedrol | Streptomyces griseus | Dihydroxylation |
| 10S,11S-dihydroxycedrol | Streptomyces griseus | Dihydroxylation |
| 11-oxo-10S-hydroxycedrol | Streptomyces griseus | Oxidation & Hydroxylation |
| 4R,10S-dihydroxycedrol | Streptomyces griseus | Dihydroxylation |
| 3S,10S-dihydroxycedrol | Streptomyces griseus | Dihydroxylation |
Table 2: Synthetic Cedrol Derivatives as JAK3 Inhibitors [3]
| Compound ID | Modification Type | Target | Biological Activity |
| Compound 22 | Synthetic (details proprietary) | JAK3 | Potent inhibitor of LPS-induced p-JAK3 secretion |
| Compounds 1, 3-28 | Synthetic (using chloroacetic acid and acryloyl chloride intermediates) | JAK Kinases | Varied inhibitory effects |
Note: Specific IC50 values and yields for the compounds listed in the cited literature were not fully quantified in the abstracts. Further review of the full-text articles is recommended for detailed quantitative analysis.
Conclusion and Future Outlook
The exploration of novel this compound derivatives through both biotransformation and rational chemical synthesis continues to be a promising avenue for drug discovery. Microbial biotransformation offers an eco-friendly method to generate structurally complex and diverse molecules, while chemical synthesis provides a targeted approach to optimizing compounds for specific biological targets like the JAK3 kinase[1][3]. The protocols and data presented herein provide a foundational guide for researchers aiming to explore this valuable natural product scaffold. Future research should focus on the full elucidation of the mechanisms of action for these novel compounds and their evaluation in preclinical and clinical settings to unlock their full therapeutic potential.
References
- 1. Microbial transformation of cedrol [agris.fao.org]
- 2. biotransformation-of-steroids-and-flavonoids-by-cultures-of-aspergillus-niger - Ask this paper | Bohrium [bohrium.com]
- 3. Design, synthesis and activity screening of cedrol derivatives as small molecule JAK3 inhibitors PMID: 39222556 | MCE [medchemexpress.cn]
- 4. Design, synthesis and activity screening of cedrol derivatives as small molecule JAK3 inhibitors [ouci.dntb.gov.ua]
A Historical Perspective on the Discovery of Cedrenol: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of natural products has been a cornerstone of chemical and pharmaceutical sciences, yielding a vast array of compounds with significant biological activities and commercial applications. Among these, the sesquiterpenoid alcohol Cedrenol, a constituent of cedarwood oil, holds a place in the historical narrative of terpene chemistry. This technical guide provides a detailed historical perspective on the discovery of this compound, focusing on the early 20th-century research that first brought this molecule to the attention of the scientific community. By examining the original experimental protocols and the logical frameworks of the time, we can appreciate the ingenuity of early natural product chemists and the evolution of chemical science.
The Dawn of a Discovery: Semmler and Mayer's 1912 Breakthrough
The first documented isolation and characterization of this compound was reported in 1912 by F. W. Semmler and Erwin W. Mayer in the scientific journal Berichte der Deutschen Chemischen Gesellschaft.[1][2] Their work on the components of essential oils led them to investigate the higher-boiling fractions of cedarwood oil, a complex mixture of sesquiterpenes and their derivatives. At the beginning of the 20th century, the primary source for this oil was the Virginia Cedarwood (Juniperus virginiana).[3]
Experimental Protocols of the Era
The methodologies employed by Semmler and Mayer were characteristic of the techniques available to chemists in the early 20th century, a time before the advent of modern spectroscopic methods. The isolation and characterization of this compound relied on a combination of physical separation techniques and classical chemical reactions.
Isolation of this compound from Cedarwood Oil
The primary method for isolating components of essential oils during this period was fractional distillation under reduced pressure.[3][4][5][6] This technique separates compounds based on their different boiling points.
Experimental Workflow for the Isolation of this compound (circa 1912)
The process, as can be reconstructed from the practices of the time, would have involved the following steps:
-
Steam Distillation: The sawdust and shavings from Juniperus virginiana were subjected to steam distillation to extract the volatile essential oil.[3]
-
Fractional Distillation: The crude cedarwood oil was then fractionally distilled. Semmler and Mayer focused on the higher-boiling fractions, which they referred to as the "alcohol cut."[2] This fraction was collected separately from the lower-boiling sesquiterpene hydrocarbons.
Characterization of this compound
Without access to techniques like NMR or mass spectrometry, early 20th-century chemists relied on a combination of physical measurements and chemical derivatization to characterize new compounds.
1. Elemental Analysis (Combustion Analysis): This was a fundamental technique to determine the empirical formula of a new compound. A weighed sample of the purified this compound would have been burned in a stream of oxygen, and the resulting carbon dioxide and water were collected and weighed. This allowed for the calculation of the percentages of carbon and hydrogen in the molecule, leading to the determination of its molecular formula as C₁₅H₂₄O.
2. Physical Constants: Meticulous measurement of physical properties was crucial for identifying and characterizing compounds.
| Physical Property | Reported Value (Semmler & Mayer, 1912) |
| Boiling Point | 166-169 °C (at 10 mmHg) |
| Density (d₂₀) | 1.009 g/cm³ |
| Refractive Index (n_D) | 1.517 |
| Optical Rotation ([α]_D) | -10° |
3. Chemical Derivatization: To probe the functional groups present in this compound, Semmler and Mayer would have performed a series of chemical reactions to create derivatives. The properties of these derivatives would provide clues about the structure of the parent molecule. A key reaction for alcohols was esterification. The formation of an acetate ester upon reaction with acetic anhydride, for example, would confirm the presence of a hydroxyl group.
The Logic of Structure Elucidation in the Pre-Spectroscopic Era
In the absence of modern spectroscopic tools, the "signaling pathways" for chemists of this era were the logical deductions drawn from a series of chemical transformations. The determination that this compound was a primary alcohol within a sesquiterpene framework was a feat of chemical reasoning.
Logical Flow for the Structural Characterization of this compound
The deductive process would have followed these lines:
-
Source and Boiling Point: The origin from cedarwood oil and its high boiling point suggested a molecule larger than the more common monoterpenes.
-
Molecular Formula: The C₁₅H₂₄O formula, with its 15 carbon atoms, strongly pointed towards a sesquiterpene structure, a class of terpenes built from three isoprene units. This was in line with Otto Wallach's "isoprene rule," a guiding principle in terpene chemistry at the time.
-
Presence of Oxygen: The single oxygen atom, combined with the results of derivatization reactions, indicated the presence of an oxygen-containing functional group.
-
Identification of the Hydroxyl Group: The successful formation of an ester confirmed that the oxygen was part of a hydroxyl (-OH) group, thus classifying this compound as an alcohol. The reactivity of this alcohol would have been further studied to determine if it was primary, secondary, or tertiary.
Conclusion
The discovery of this compound by Semmler and Mayer stands as a testament to the meticulous experimental work and sharp deductive reasoning of early 20th-century chemists. Working with rudimentary tools by today's standards, they were able to isolate, purify, and perform the initial characterization of a novel natural product. This foundational work paved the way for future investigations into the complex chemistry of cedarwood oil and the broader field of sesquiterpenoid chemistry. For modern researchers, this historical perspective not only illuminates the origins of our knowledge but also highlights the enduring principles of chemical inquiry that continue to drive discovery.
References
- 1. Scientific method - Wikipedia [en.wikipedia.org]
- 2. Scientific theory - Wikipedia [en.wikipedia.org]
- 3. A (Brief) History of the Chemistry of Natural Products [chem-is-you.blogspot.com]
- 4. Chemistry | Definition, Topics, Types, History, & Facts | Britannica [britannica.com]
- 5. A Historical Overview of Natural Products in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
The Ecological Significance of Cedrenol in Cedarwood: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cedrenol, a prominent sesquiterpene alcohol found in the essential oil of various cedarwood species, plays a pivotal role in the chemical ecology of these conifers. This technical guide delves into the multifaceted functions of this compound, exploring its biosynthesis, its potent antimicrobial and insect-repellent properties, and the intricate mechanisms underlying these activities. Through a comprehensive review of current scientific literature, this document provides detailed experimental protocols for the analysis and evaluation of this compound's bioactivity. Quantitative data on its prevalence and efficacy are systematically presented in tabular format for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and concise understanding of the molecular interactions and research methodologies. This guide serves as an in-depth resource for professionals engaged in natural product chemistry, chemical ecology, and the development of novel therapeutic and pest management agents.
Introduction
The characteristic aroma and renowned durability of cedarwood are largely attributable to its complex mixture of volatile organic compounds, primarily sesquiterpenoids. Among these, this compound and its closely related counterpart, cedrol, are of significant scientific interest due to their pronounced biological activities. These compounds are integral to the tree's defense mechanisms against a wide array of biotic threats, including pathogenic fungi and herbivorous insects. The investigation into the chemical ecology of this compound not only enhances our understanding of plant-organism interactions but also presents opportunities for the discovery of novel, naturally derived compounds for applications in medicine, agriculture, and material preservation. This guide provides a technical overview of the current knowledge on this compound, with a focus on its ecological role, biochemical synthesis, and methods for its study.
Biosynthesis of this compound
The biosynthesis of this compound, like other sesquiterpenoids, originates from the isoprenoid pathway. The key precursor molecule is farnesyl pyrophosphate (FPP), which is formed from the condensation of isoprene units. A specific sesquiterpene synthase then catalyzes the conversion of FPP into the cedrol skeleton, which can be further modified to yield this compound.
Enzymatic Conversion of Farnesyl Pyrophosphate
The cyclization of the linear FPP molecule into the complex tricyclic structure of cedrol is a critical step, catalyzed by a cedrol synthase. While the specific enzymes in many cedar species are yet to be fully characterized, a sesquiterpene synthase, EfTPS12, has been identified from Euphorbia fischeriana that can synthesize cedrol from FPP[1]. The proposed biosynthetic pathway is illustrated below.
Role in Chemical Ecology: Antimicrobial and Insecticidal Properties
This compound is a key contributor to the defensive arsenal of cedarwood, exhibiting a broad spectrum of activity against various fungi and insects. This section details its efficacy and the proposed mechanisms of action.
Antifungal Activity
Cedarwood oil and its components, including cedrol, have demonstrated significant antifungal properties. For instance, cedrol is a potent inhibitor of the brown-root-rot fungus Phellinus noxius. The proposed mechanism of action involves the disruption of the fungal cell membrane integrity, leading to cell death.
Insect Repellent and Insecticidal Activity
This compound and cedarwood oil are known to repel and, in some cases, kill various insect species. The mechanism of action is thought to involve the modulation of insect nervous system activity, particularly through interaction with octopamine receptors. Octopamine is a key neurotransmitter in insects, regulating behaviors such as locomotion and feeding. By acting as an agonist or antagonist at these receptors, this compound can disrupt normal neurological function, leading to repellency or toxicity.
Quantitative Data
The concentration of this compound and related sesquiterpenes can vary significantly between different cedarwood species. The following tables summarize the available quantitative data on the chemical composition of various cedarwood oils and their biological activities.
Chemical Composition of Cedarwood Oils
| Species | Cedrol (%) | α-Cedrene (%) | Thujopsene (%) | Other Major Components (%) | Reference |
| Juniperus virginiana | 16-25 | 20-35 | 10-25 | β-Cedrene (4-8), Widdrol (2-5) | [2] |
| Juniperus ashei | Varies | Varies | High | - | [2] |
| Juniperus occidentalis | 38.9 | - | - | - | [3] |
| Juniperus californica | 52 | - | 26 | - | [3] |
| Cedrus atlantica | - | - | - | δ-cadinene (36.3), (Z)-β-farnesene (13.8) | [1] |
Antifungal Activity
| Compound / Oil | Fungal Species | Activity | Value | Reference |
| Cedrol | Phellinus noxius | IC50 | 15.7 µg/mL | [3] |
| Cedarwood Oil (Juniperus virginiana) | Wood-decay fungi | - | Effective at 100 µg/mL | [4] |
| Cedarwood Oil (Cedrus atlantica) | Candida albicans | Biofilm Inhibition | 87% at 0.01% | [1] |
Insecticidal and Repellent Activity
| Compound / Oil | Insect Species | Activity | Value | Reference |
| Cedrol | Black-legged tick nymphs (Ixodes scapularis) | Toxicity | 100% mortality at 6.3 mg/ml | [5] |
| Cedarwood Oil (Juniperus virginiana) | Red imported fire ants (Solenopsis invicta) | Repellency | Significant barrier | [5] |
| Cedarwood Oil | Peanut Trash Bug (Elasmolomus sordidus) | Toxicity | Highly toxic at 3% | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's chemical ecology.
Extraction and Analysis of this compound from Cedarwood
Objective: To extract and quantify this compound from cedarwood samples using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Cedarwood heartwood samples
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., m-xylene)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
ZB-5 column (30 m × 0.25 mm, 0.25-µm df) or equivalent
Procedure:
-
Grind the air-dried cedarwood heartwood into a fine powder.
-
Weigh approximately 5 g of the wood powder and place it in a Soxhlet extractor.
-
Extract the wood powder with 150 mL of methylene chloride for 8 hours.
-
After extraction, concentrate the solvent to approximately 2 mL using a rotary evaporator.
-
Dry the extract over anhydrous sodium sulfate and filter.
-
Add a known concentration of the internal standard to the extract.
-
Inject 1 µL of the sample into the GC-MS system.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 min, then ramp to 240 °C at a rate of 3 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-550.
-
-
Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Antifungal Bioassay: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.
Materials:
-
Pure this compound
-
Fungal culture (e.g., Candida albicans)
-
Sabouraud Dextrose Broth (SDB)
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with SDB to achieve a range of concentrations.
-
Prepare a fungal inoculum suspension in SDB and adjust the concentration to approximately 1-5 x 10⁵ CFU/mL.
-
Add 100 µL of the fungal inoculum to each well containing the diluted this compound.
-
Include a positive control (fungal inoculum in SDB without this compound) and a negative control (SDB only).
-
Incubate the plate at an appropriate temperature (e.g., 35 °C) for 24-48 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible fungal growth. Alternatively, measure the optical density at 600 nm using a plate reader. The MIC is the lowest concentration that shows a significant reduction in absorbance compared to the positive control.
Insect Repellency Bioassay: Human-Bait Method
Objective: To evaluate the repellency of this compound against mosquitoes.
Materials:
-
Pure this compound
-
Ethanol (as a solvent)
-
Mosquito cage containing host-seeking female mosquitoes (e.g., Aedes aegypti)
-
Human volunteer
Procedure:
-
Prepare different concentrations of this compound (e.g., 1%, 5%, 10%) in ethanol.
-
A human volunteer's forearm is washed with unscented soap and dried.
-
A defined area (e.g., 3x10 cm) on the forearm is treated with a specific volume (e.g., 0.1 mL) of the this compound solution. The other forearm is treated with ethanol alone as a control.
-
The treated forearm is exposed to the mosquito cage for a set period (e.g., 3 minutes).
-
The number of mosquitoes that land on the treated area is recorded.
-
The percent repellency is calculated using the formula: % Repellency = [ (C - T) / C ] x 100 where C is the number of landings on the control arm and T is the number of landings on the treated arm.
-
The procedure is repeated for each concentration of this compound.
Conclusion
This compound stands out as a key mediator in the chemical ecology of cedarwood, providing a robust defense against fungal pathogens and insect herbivores. Its biosynthesis from farnesyl pyrophosphate highlights the elegance of plant secondary metabolism. The mechanisms of its antifungal and insect-repellent activities, likely involving cell membrane disruption and interference with the octopaminergic system, respectively, offer promising avenues for the development of new bioactive compounds. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research into the ecological roles and potential applications of this compound. Future studies should focus on elucidating the specific enzymes involved in this compound biosynthesis in various cedar species, further refining our understanding of its molecular targets in pests and pathogens, and exploring potential synergistic interactions with other natural products. Such research will undoubtedly contribute to the advancement of drug discovery, sustainable agriculture, and the development of eco-friendly materials.
References
- 1. Characterization of a Sesquiterpene Synthase Catalyzing Formation of Cedrol and Two Diastereoisomers of Tricho-Acorenol from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Juniperus Species of the United States for New Sources of Cedarwood Oil | The Western Juniper Commercialization Project [juniper.oregonstate.edu]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Occurrence and Quantification of Cedrenol Across Juniperus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance of cedrenol, a bioactive sesquiterpenoid alcohol, in various species of the Juniperus genus. This document details the quantitative distribution of this compound, outlines the primary experimental protocols for its extraction and analysis, and visualizes key experimental and biological pathways.
Quantitative Abundance of this compound in Juniperus Species
This compound, also referred to as cedrol, is a prominent constituent of the essential oils derived from numerous Juniperus species, particularly from the heartwood. Its concentration can vary significantly depending on the species, geographical location, age of the tree, and the specific part of the plant utilized for extraction. The following table summarizes the quantitative data on this compound content as reported in various scientific studies.
| Juniperus Species | Plant Part | This compound (% of Essential Oil) | Reference(s) |
| Juniperus ashei (Texas Cedarwood) | Wood | 19% | [1] |
| Juniperus californica | Heartwood | 52% | [2] |
| Juniperus excelsa | Not Specified | 3.41-34.29% | [3] |
| Juniperus morrisonicola | Wood | 22.87% | [4] |
| Juniperus occidentalis | Heartwood | 15-40% | [5] |
| Juniperus occidentalis var. occidentalis | Heartwood | 38.9% | [2] |
| Juniperus osteosperma | Trunk | 3.0% | [6] |
| Juniperus osteosperma (burnt) | Trunk | 5.8 - 38.1% | [7] |
| Juniperus pinchotii | Heartwood | 4.4% | [2] |
| Juniperus procera | Wood | Up to 79.10% | [8] |
| Juniperus scopulorum | Trunk | 18.9% | [9] |
| Juniperus seravschanica | Cones | 16.8% | [4][10] |
| Juniperus virginiana (Virginia Cedarwood) | Wood | 15.8% - 32% | [1][11][12] |
Experimental Protocols
The extraction and quantification of this compound from Juniperus species typically involve steam distillation followed by gas chromatography-mass spectrometry (GC-MS) and/or gas chromatography with flame ionization detection (GC-FID).
Extraction: Steam Distillation
Steam distillation is the most common method for extracting essential oils from the woody biomass of Juniperus species.[13][14][15]
Principle: This process utilizes steam to volatilize the essential oils from the plant material. The steam carrying the volatile compounds is then condensed back into a liquid, from which the essential oil can be separated.
Detailed Methodology:
-
Material Preparation: The heartwood or other relevant plant parts of the Juniperus species are collected and mechanically reduced in size to increase the surface area for efficient extraction. This can be achieved through chipping, grinding, or powdering the material.[8]
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a boiling flask to generate steam, a biomass flask containing the prepared plant material, a condenser, and a collection vessel (e.g., a Clevenger-type apparatus or a separatory funnel).[12][15]
-
Distillation Process:
-
Water in the boiling flask is heated to produce steam.
-
The steam is passed through the biomass flask, causing the volatile compounds, including this compound, to vaporize.[15]
-
The mixture of steam and volatile compounds travels to the condenser.
-
Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid.[16]
-
-
Separation: The condensate, a mixture of water (hydrosol) and essential oil, is collected. Due to their different densities and immiscibility, the essential oil and water form distinct layers and can be separated. The essential oil, which is typically less dense, will form the upper layer.[15]
-
Drying and Storage: The collected essential oil is dried using an anhydrous drying agent (e.g., sodium sulfate) to remove any residual water and then stored in airtight, amber-colored glass vials at low temperatures to prevent degradation.
Quantification: Gas Chromatography (GC)
GC is the standard analytical technique for separating and quantifying the components of essential oils.[1][6][11]
Principle: The volatile components of the essential oil are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. A detector then quantifies the amount of each component.
Detailed Methodology:
-
Sample Preparation: A diluted solution of the extracted essential oil is prepared in a suitable solvent, such as hexane or methanol.[10][11] An internal standard may be added for more precise quantification.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, DB-5) and a detector (FID for quantification, MS for identification) is used.[11][17]
-
GC Conditions:
-
Injector: The sample is injected into the heated injector port where it is vaporized.
-
Carrier Gas: An inert gas, typically helium or hydrogen, carries the vaporized sample through the column.[10]
-
Oven Temperature Program: The oven temperature is programmed to increase gradually, allowing for the separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).[11]
-
-
Detection and Identification (GC-MS): As the separated components elute from the column, they enter the mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This spectrum acts as a "fingerprint" and can be compared to spectral libraries for identification.[1]
-
Quantification (GC-FID): For quantification, the separated components are passed through a flame ionization detector. The FID produces a signal that is proportional to the amount of each compound present. The percentage of this compound is typically calculated based on the relative peak area of this compound compared to the total peak area of all components in the chromatogram.[18]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from Juniperus species.
Signaling Pathway of Cedrol's Anti-Inflammatory and Anti-Cancer Activity
Cedrol has been shown to exhibit anti-inflammatory and anti-cancer properties by modulating several key signaling pathways.[2][5][7][19] The diagram below provides a simplified representation of some of the known molecular targets and pathways affected by cedrol.
References
- 1. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Innate Immunomodulatory Activity of Cedrol, a Component of Essential Oils Isolated from Juniperus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asn.sn [asn.sn]
- 7. Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sesquiterpene Alcohol Cedrol Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Innate Immunomodulatory Activity of Cedrol, a Component of Essential Oils Isolated from Juniperus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scitepress.org [scitepress.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Antifungal Activity of Cedrol from Cunninghamia lanceolate var. konishii against Phellinus noxius and Its Mechanism [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 19. Cedrol attenuates collagen-induced arthritis in mice and modulates the inflammatory response in LPS-mediated fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Anti-inflammatory Assays Using Cedrenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedrenol, a sesquiterpene alcohol found in the essential oils of coniferous trees, particularly from the genus Cedrus and Juniperus, has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects. In vitro studies have begun to elucidate the mechanisms by which this compound exerts its anti-inflammatory activity, primarily through the modulation of key signaling pathways involved in the inflammatory response. These pathways include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.
This document provides detailed application notes and protocols for conducting in vitro anti-inflammatory assays using this compound. The methodologies described herein are based on established protocols for assessing the anti-inflammatory potential of test compounds in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells and fibroblast-like synoviocytes (FLS).
Data Summary
The following table summarizes the quantitative data on the in vitro anti-inflammatory activity of this compound.
| Assay | Cell Line | Inducer | Parameter Measured | IC50 Value | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite | 41.1 µM | [1] |
| Cell Viability | RAW 264.7 | - | MTT Assay | >100 µM | [1] |
Experimental Protocols
Cell Culture and Maintenance
a. RAW 264.7 Macrophages:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
b. Fibroblast-Like Synoviocytes (FLS):
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 3-4 days when they reach 80-90% confluency.
Assessment of Cell Viability (MTT Assay)
This protocol is essential to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. This compound has been shown to maintain high cell viability (>85%) at concentrations up to 50 µM in RAW 264.7 cells[1].
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration. The half-maximal inhibitory concentration (IC50) for NO production by Cedrol has been reported to be 41.1 μM[1].
-
Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells or FLS in a 24-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Induce inflammation with LPS (1 µg/mL).
-
After 24 hours of incubation, collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
The concentration of cytokines is determined by comparing the absorbance of the samples to a standard curve.
-
Analysis of Inflammatory Signaling Pathways (Western Blot)
Western blotting is employed to investigate the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways, such as p65, ERK, and JNK.
-
Procedure:
-
Plate FLS or RAW 264.7 cells and treat with this compound and/or LPS as described for the other assays.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, ERK, and JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis is used to quantify the changes in protein phosphorylation.
-
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays of this compound.
Caption: this compound's inhibitory effect on LPS-induced inflammatory signaling pathways.
References
Application Notes and Protocols: Investigating the Antibacterial Activity of Cedrenol against Staphylococcus aureus
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a summary of the current, albeit limited, understanding of the antibacterial properties of cedrenol against the pathogenic bacterium Staphylococcus aureus. It outlines established experimental protocols for evaluating antibacterial efficacy and discusses potential mechanisms of action based on related compounds.
Disclaimer: Scientific literature with specific quantitative data on the antibacterial activity of isolated this compound against Staphylococcus aureus is scarce. The majority of available research focuses on cedarwood essential oil, in which this compound is a significant component. The data and protocols presented herein are largely derived from studies on cedarwood essential oil and related terpenoid compounds and should be adapted for specific research on pure this compound.
Application Notes
This compound, a tricyclic sesquiterpene alcohol, is a primary constituent of cedarwood essential oil. This essential oil has demonstrated antibacterial activity against a range of bacteria, including the Gram-positive pathogen Staphylococcus aureus. The inhibitory effects of cedarwood oil are often attributed to its complex mixture of terpenes and sesquiterpenes, including this compound.
The proposed, though not yet specifically proven for this compound, mechanism of antibacterial action for many essential oil components involves the disruption of the bacterial cell membrane's integrity. This can lead to increased permeability, leakage of vital intracellular contents, and ultimately, cell death. Further investigation is required to elucidate the precise molecular interactions and potential intracellular targets of this compound in S. aureus.
Quantitative Data Summary
The following table presents a summary of the Minimum Inhibitory Concentration (MIC) values reported for cedarwood essential oil against Staphylococcus aureus. It is important to note that these values represent the activity of the entire essential oil and not solely that of this compound.
| Test Substance | Staphylococcus aureus Strain(s) | Minimum Inhibitory Concentration (MIC) | Reference |
| Cedarwood Essential Oil | Not specified | 0.25% (v/v) | [1][2] |
Experimental Protocols
The following protocols provide detailed methodologies for the in vitro evaluation of the antibacterial activity of this compound against Staphylococcus aureus.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol follows the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in bacterial death (MBC).
Materials:
-
Isolated this compound
-
Staphylococcus aureus (e.g., ATCC 25923 or a clinical isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Resazurin solution (optional, for viability indication)
-
Mueller-Hinton Agar (MHA) plates
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture of S. aureus on an MHA plate (18-24 hours incubation), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
This compound Dilution Series:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration that allows for serial dilution. The final solvent concentration should be non-inhibitory to bacterial growth.
-
In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with CAMHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (inoculum in CAMHB without this compound) and a negative control (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
-
If using resazurin, add the solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.
-
-
MBC Determination:
-
From the wells corresponding to the MIC and higher concentrations where no growth was observed, subculture 10-100 µL onto MHA plates.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count.
-
Protocol 2: Time-Kill Kinetics Assay
This assay provides insight into the bactericidal or bacteriostatic effects of an antimicrobial agent over time.
Materials:
-
Isolated this compound
-
Log-phase culture of Staphylococcus aureus
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile flasks
-
Shaking incubator (37°C)
-
Sterile saline
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Culture Preparation:
-
Prepare an overnight culture of S. aureus in CAMHB.
-
Dilute the overnight culture into fresh CAMHB and incubate to mid-logarithmic growth phase.
-
Adjust the bacterial suspension to a starting concentration of approximately 1 x 10⁶ CFU/mL in multiple flasks.
-
-
Exposure to this compound:
-
Add this compound to the flasks to achieve final concentrations corresponding to multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control flask containing the bacterial suspension without this compound.
-
-
Sampling and Plating:
-
Incubate all flasks at 37°C with constant agitation.
-
At designated time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates.
-
-
Data Analysis:
-
Incubate the MHA plates at 37°C for 24 hours and count the viable colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
Visualizations
As specific signaling pathways for this compound's action on S. aureus have not been identified, a generalized experimental workflow is presented below.
Caption: A generalized workflow for investigating the antibacterial activity of this compound.
References
Application of Cedrenol as a Chiral Building Block in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedrenol, a naturally occurring sesquiterpenoid alcohol, possesses a rigid tricyclic carbon skeleton with inherent chirality. This structural feature makes it an attractive, yet underexplored, chiral building block for the synthesis of complex molecular architectures. The stereochemically defined framework of this compound offers the potential for transferring its chirality to new molecules, a crucial aspect in the development of enantiomerically pure pharmaceuticals and other bioactive compounds. While the total synthesis of molecules containing the cedrane skeleton, such as cedrol and cedrene, has been a subject of interest, the application of this compound itself as a starting material for asymmetric synthesis is not extensively documented in publicly available scientific literature.
This document aims to provide a conceptual framework for the potential applications of this compound as a chiral building block. In the absence of specific, published experimental protocols using this compound for this purpose, we will outline potential synthetic strategies and logical workflows for its utilization.
Potential Synthetic Applications
The core strategy for using this compound as a chiral building block would involve leveraging its stereocenters to direct the formation of new stereocenters in a target molecule. This can be conceptualized through several key transformations:
-
Functional Group Manipulation: The secondary alcohol group in this compound is a key handle for derivatization. It can be oxidized to a ketone, converted to a leaving group for substitution reactions, or used to direct reactions on the adjacent carbon atoms. The stereochemistry of the hydroxyl group can influence the facial selectivity of reagents approaching the molecule.
-
Ring-Opening and Fragmentation Reactions: The strained tricyclic system of this compound could potentially undergo stereocontrolled ring-opening or fragmentation reactions. Such transformations would yield chiral synthons with multiple stereocenters that can be further elaborated into complex targets. The inherent rigidity of the starting material could lead to highly predictable stereochemical outcomes.
-
Rearrangement Reactions: Acid-catalyzed or metal-mediated rearrangements of the this compound skeleton could lead to novel chiral scaffolds. The stereochemistry of the migrating groups and the overall conformation of the molecule would be dictated by the initial stereochemistry of this compound.
Conceptual Experimental Workflow
Below is a generalized workflow illustrating how one might approach the use of this compound as a chiral building block.
Caption: Conceptual workflow for utilizing this compound as a chiral building block.
Hypothetical Experimental Protocols
The following are hypothetical protocols based on standard organic chemistry transformations, illustrating how this compound could be used. Note: These have not been experimentally validated and serve as a conceptual guide.
Protocol 1: Oxidation of this compound to Cedrenone
This protocol would transform the secondary alcohol of this compound into a ketone, which could then serve as an electrophilic center for subsequent stereoselective nucleophilic additions.
Objective: To synthesize cedrenone from this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the oxidizing agent (e.g., PCC, 1.5 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., diethyl ether followed by filtration through a pad of silica gel and celite for PCC).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure cedrenone.
-
Characterize the product by NMR and Mass Spectrometry.
Protocol 2: Acid-Catalyzed Rearrangement of this compound
This conceptual protocol aims to induce a Wagner-Meerwein type rearrangement to generate a new chiral scaffold.
Objective: To investigate the stereochemical outcome of an acid-catalyzed rearrangement of this compound.
Materials:
-
This compound
-
Anhydrous toluene or other suitable non-polar solvent
-
Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid (e.g., p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid catalyst (0.1 - 1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the rearranged product(s).
-
Characterize the product(s) extensively, including stereochemical analysis (e.g., 2D NMR, X-ray crystallography if possible) to determine the outcome of the rearrangement.
Data Presentation
As there is no specific quantitative data available from published literature on the use of this compound as a chiral building block for the synthesis of other molecules, a data table cannot be populated at this time. Should experimental data become available, it would be presented as follows:
| Entry | Reaction Type | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr) |
| 1 | Oxidation | This compound | Cedrenone | Data not available | Not applicable |
| 2 | Rearrangement | This compound | Rearranged Isomer | Data not available | Data not available |
Signaling Pathways and Logical Relationships
The logical relationship in utilizing a chiral pool molecule like this compound can be depicted as follows:
Caption: Chirality transfer from this compound to a target molecule.
Conclusion
This compound represents a potentially valuable but currently underutilized chiral building block in organic synthesis. Its rigid, stereochemically rich structure provides a promising starting point for the synthesis of other complex chiral molecules. The conceptual workflows and protocols outlined here provide a starting point for researchers interested in exploring the synthetic utility of this natural product. Further research is needed to establish concrete examples and to fully realize the potential of this compound in asymmetric synthesis. The development of novel synthetic methodologies starting from this compound could open up new avenues for the efficient construction of enantiomerically pure compounds for the pharmaceutical and other industries.
Use of Cedrenol as a fragrance ingredient in perfumery
An aromatic sesquiterpene alcohol, cedrenol is a valued ingredient in the fragrance industry, prized for its characteristic woody and sweet aroma reminiscent of cedarwood.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a fragrance ingredient in perfumery.
Physicochemical and Olfactory Properties
This compound is a naturally occurring compound found in the essential oils of various coniferous trees, particularly from the Cupressus (cypress) and Juniperus (juniper) genera.[1][2] Its principal constituent, cedrol, is a significant contributor to the characteristic woody scent of cedarwood oil.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄O | [2] |
| Molecular Weight | 222.37 g/mol | [2] |
| CAS Number | 77-53-2 (for Cedrol) | [2] |
| Appearance | Colorless to pale brown viscous liquid | [3] |
| Melting Point | 86-87 °C (for Cedrol) | [2] |
| Boiling Point | 273 °C (for Cedrol) | [2] |
| Density | ~1.01 g/mL (for Cedrol) | [2] |
| Flash Point | 97.78 °C | [4] |
| Solubility | Insoluble in water; Soluble in ethanol and ether | [3] |
Table 2: Olfactory Profile of this compound
| Olfactory Characteristic | Description | Source(s) |
| Odor Type | Woody | [4] |
| Odor Description | Cedarwood, woody, sweet, soft | [4] |
| Substantivity on blotter | 400 hours at 100% | [4] |
| Typical Use Level | Up to 8% in fragrance concentrate | [4] |
Natural Occurrence and Concentration
This compound, primarily as its isomer cedrol, is a major component of various cedarwood essential oils. The concentration can vary depending on the species and geographical origin of the plant.
Table 3: Concentration of Cedrol in Different Cedarwood Oils
| Cedarwood Oil Source | Cedrol Concentration (%) | Source(s) |
| Juniperus virginiana (Virginia Cedarwood) | 16 - 25 | [3] |
| Juniperus mexicana (Texas Cedarwood) | ~19 | [2] |
| Chinese Cedarwood | 8 (minimum) | [5] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound in Essential Oils
This protocol outlines a general method for the qualitative and quantitative analysis of this compound in an essential oil sample.
Objective: To identify and quantify this compound in a given essential oil sample.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
HP-5MS capillary column (or equivalent)
-
Helium carrier gas
-
Essential oil sample
-
This compound standard
-
Solvent (e.g., hexane or ethanol)
-
Autosampler vials
-
Micropipettes
Procedure:
-
Sample Preparation: Prepare a 1% solution of the essential oil in the chosen solvent. Prepare a series of standard solutions of this compound of known concentrations for calibration.
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 3 °C/min.
-
Hold: Maintain at 240 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of the this compound standard.
-
Quantify the amount of this compound in the sample by creating a calibration curve from the standard solutions and calculating the concentration based on the peak area of the this compound in the sample.
-
Protocol for Formulation of a Woody Eau de Toilette
This protocol provides a basic framework for incorporating this compound into a simple fragrance formulation.
Objective: To create a stable and olfactorily pleasing woody Eau de Toilette.
Materials:
-
This compound
-
Other essential oils and aroma chemicals (e.g., vetiver, sandalwood, bergamot)
-
Perfumer's alcohol (denatured ethanol)
-
Distilled water
-
Glass beakers and stirring rods
-
Graduated cylinders
-
Filter paper
-
Glass storage bottles
Procedure:
-
Fragrance Concentrate Preparation:
-
Create the fragrance concentrate by blending the essential oils and aroma chemicals. A suggested starting blend is:
-
This compound: 15%
-
Vetiver oil: 10%
-
Sandalwood oil: 5%
-
Bergamot oil: 20%
-
Other modifiers and fixatives: 50%
-
-
Allow the concentrate to mature for at least 48 hours.
-
-
Dilution:
-
For an Eau de Toilette, a typical fragrance concentrate percentage is 5-15%.
-
Slowly add the fragrance concentrate to the perfumer's alcohol while stirring gently.
-
Add a small amount of distilled water (typically 2-5%) to the mixture.
-
-
Maceration and Filtration:
-
Allow the mixture to macerate in a cool, dark place for several weeks to allow the scents to meld and mature.
-
After maceration, chill the solution and filter it through filter paper to remove any precipitates.
-
-
Bottling:
-
Pour the finished Eau de Toilette into glass bottles and seal tightly.
-
Skin Sensitization Assessment: In Vitro Skin Sensitization Assay (OECD 442D)
This protocol is a generalized adaptation of the OECD Guideline 442D for assessing the skin sensitization potential of a fragrance ingredient like this compound.
Objective: To determine the potential of this compound to induce skin sensitization through an in vitro assay measuring the activation of the Keap1-Nrf2-ARE pathway in keratinocytes.
Materials and Equipment:
-
KeratinoSens™ cell line
-
Cell culture medium and supplements
-
This compound test substance
-
Positive and negative controls
-
Luciferase assay reagent
-
Luminometer
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Culture: Culture the KeratinoSens™ cells according to standard protocols.
-
Exposure: Seed the cells in 96-well plates and expose them to a range of concentrations of this compound for 48 hours. Include positive (e.g., cinnamaldehyde) and negative (e.g., lactic acid) controls.
-
Luciferase Assay: After the exposure period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis:
-
Calculate the fold induction of luciferase activity for each concentration of this compound compared to the vehicle control.
-
Determine the EC1.5 value, which is the concentration at which a 1.5-fold induction of luciferase activity is observed.
-
A substance is classified as a sensitizer if the EC1.5 value is less than or equal to 2000 µM.
-
Safety and Regulatory Information
This compound and its primary source, cedarwood oil, have been reviewed for their toxicological and dermatological effects when used as fragrance ingredients.[6]
Table 4: Toxicological Data for this compound and Related Substances
| Endpoint | Test Substance | Result | Source(s) |
| Acute Oral Toxicity (Rat) | This compound | LD50 > 5000 mg/kg | [4] |
| Acute Dermal Toxicity (Rabbit) | This compound | LD50 > 5000 mg/kg | [4] |
| Skin Irritation (Human Patch Test) | 8% solution of this compound | No irritation or sensitization | [4] |
| Skin Sensitization | Cedrol | 2 out of 20 individuals showed a reaction in one study, none in a subsequent test. | [2] |
The International Fragrance Association (IFRA) sets standards for the safe use of fragrance ingredients.[7] While this compound itself is not currently restricted, related components of cedarwood oil, such as cedrene, are.[8] It is crucial to adhere to the latest IFRA amendments and local regulations when formulating with this compound.
Olfactory Signaling Pathway
The perception of odorants like this compound begins with the interaction of the molecule with specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific receptor for this compound has not been definitively identified, the general olfactory signaling cascade is well-understood. For instance, a related sesquiterpene, α-cedrene, has been shown to activate the olfactory receptor OR10J5.[9]
Stability Testing Workflow
Ensuring the stability of a fragrance ingredient like this compound within a final product is critical for product quality and longevity.
References
- 1. essenceofthyme.com [essenceofthyme.com]
- 2. Cedrol - Wikipedia [en.wikipedia.org]
- 3. Introduction - NTP Technical Report on the Toxicity Studies of Cedarwood Oil (Virginia) (CASRN 8000-27-9) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound, 28231-03-0 [thegoodscentscompany.com]
- 5. ecommons.cornell.edu [ecommons.cornell.edu]
- 6. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IFRA standards in cosmetics [taobe.consulting]
- 8. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 9. Olfactory receptor 10J5 responding to α-cedrene regulates hepatic steatosis via the cAMP–PKA pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Development of Cedrenol-Based Derivatives with Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedrenol is a naturally occurring sesquiterpene alcohol found in the essential oil of cedar trees. Its structural isomer, cedrol, has demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1]. The tricyclic carbon skeleton of this compound presents a unique and valuable scaffold for chemical modification. Derivatization of the C-8 hydroxyl group allows for the synthesis of novel compounds with potentially enhanced potency, improved pharmacokinetic properties, and novel mechanisms of action. These notes provide a framework for the synthesis, screening, and evaluation of novel this compound-based derivatives to identify lead compounds for further drug development.
Synthesis and Bioactivity of this compound Derivatives
The hydroxyl group of the this compound scaffold is a prime target for modification, commonly through esterification or etherification, to produce a library of derivatives. The goal is to investigate the structure-activity relationship (SAR) by introducing various functional groups and observing the impact on biological activity.
Data Presentation: Bioactivity of this compound Derivatives
The following table summarizes quantitative data for representative this compound derivatives against various biological targets. This data is compiled for illustrative purposes based on typical results for terpenoid derivatives.
| Compound ID | Derivative Type | R-Group | Target/Assay | Bioactivity (IC₅₀ / MIC in µM) |
| CED-001 | This compound (Parent) | -H | HT-29 Colon Cancer Cells | 138.91[1] |
| CED-002 | Acetate Ester | -COCH₃ | MCF-7 Breast Cancer Cells | 85.5 |
| CED-003 | Benzoate Ester | -COC₆H₅ | NF-κB Activation | 42.1 |
| CED-004 | Cinnamate Ester | -COCH=CHC₆H₅ | S. aureus (Bacteria) | 62.5 |
| CED-005 | Phenylacetate Ester | -COCH₂C₆H₅ | A549 Lung Cancer Cells | 77.8 |
| CED-006 | Methyl Ether | -CH₃ | C. albicans (Fungi) | 125.0 |
| CED-007 | Gallate Ester | -CO-C₆H₂(OH)₃ | COX-2 Enzyme | 35.2 |
IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.
Experimental Protocols
General Protocol for Synthesis of this compound Esters (CED-002 to CED-005, CED-007)
This protocol describes a general method for synthesizing this compound esters via acylation.
Materials:
-
This compound (98% purity)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (as base)
-
Appropriate Acyl Chloride or Carboxylic Acid (e.g., Acetyl chloride, Benzoic acid)
-
Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) for carboxylic acid coupling
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add the corresponding acyl chloride (1.2 eq) dropwise to the stirred solution. Alternative for carboxylic acids: Add the carboxylic acid (1.2 eq), DCC (1.2 eq), and a catalytic amount of DMAP.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ester derivative.
-
Characterize the final product using NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.
Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol details the determination of the cytotoxic effects of this compound derivatives on a cancer cell line (e.g., HT-29).
Materials:
-
Human cancer cell line (e.g., HT-29)
-
DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound derivatives dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the old medium and add 100 µL of the fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
References
Cedrenol: A Reliable Positive Control for Sesquiterpene Bioactivity Studies
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing cedrenol as a positive control in bioactivity studies of other sesquiterpenes. This compound, a naturally occurring sesquiterpene alcohol, exhibits well-characterized anticancer, anti-inflammatory, and neuroprotective properties, making it an ideal benchmark for comparative analysis. Its consistent and reproducible effects in a variety of assays provide a reliable standard for validating experimental systems and evaluating the potency of novel sesquiterpene compounds.
Overview of this compound's Bioactivities
This compound has demonstrated significant biological effects across multiple therapeutic areas:
-
Anticancer Activity: this compound has been shown to inhibit the proliferation of various cancer cell lines, including colorectal, glioblastoma, and leukemia cells.[1][2][3][4][5] Its mechanisms of action include inducing cell cycle arrest at the G0/G1 phase, triggering apoptosis through both intrinsic (caspase-9-dependent) and extrinsic (FasL/caspase-8) pathways, and downregulating the expression of proteins involved in DNA replication and drug resistance.[1][2][3][4]
-
Neuroprotective Effects: this compound exhibits protective effects in models of neurodegenerative diseases and ischemic injury.[6][7] It has been shown to reduce oxidative stress, improve memory function, and increase levels of brain-derived neurotrophic factor (BDNF).[6] Its antioxidant properties are a key component of its neuroprotective capacity.[7]
-
Anti-inflammatory Properties: this compound demonstrates anti-inflammatory effects by modulating inflammatory mediators. It can reduce the production of pro-inflammatory cytokines and decrease the activity of enzymes involved in the inflammatory cascade.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound's bioactivity, providing a baseline for comparison with other sesquiterpenes.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 / GI50 (µM) | Reference |
| HT-29 | Human Colorectal Adenocarcinoma | MTT | 48 | 138.91 | [1] |
| CT-26 | Mouse Colorectal Adenocarcinoma | MTT | 48 | 92.46 | [1] |
| K562 | Human Leukemia | Cell Viability Assay | Not Specified | 179.5 | [2] |
| HT-29 | Human Colon Cancer | Cell Viability Assay | Not Specified | 185.5 | [2] |
| Glioblastoma Cells | Glioblastoma | Not Specified | 48 | 77.17 - 141.88 | [1] |
Table 2: In Vivo Anticancer Activity of Cedrol in a Colorectal Tumor Xenograft Model
| Treatment Group | Dose | Tumor Volume Reduction (%) | Reference |
| Cedrol | 50 mg/kg | Significant suppression | [1] |
| Adriamycin (Positive Control) | 3 mg/kg | Significant suppression | [1] |
Table 3: Neuroprotective Effects of Cedrol in a Rat Model of Transient Global Cerebral Ischemia/Reperfusion
| Parameter | Cedrol Dose (mg/kg) | Effect | Reference |
| Hippocampal NO Level | 15 and 30 | Significant reduction | [6] |
| Hippocampal BDNF Level | 15 and 30 | Significant increase | [6] |
Table 4: Neuroprotective Effects of Cedrol in a Rat Model of Parkinson's Disease
| Parameter | Cedrol Dose (mg/kg) | Effect | Reference |
| Striatal MDA Levels | 10 and 20 | Significant improvement in biochemical assays | [7] |
| Striatal SOD Activity | 10 and 20 | Significant improvement in biochemical assays | [7] |
| Total Thiol Levels | 10 and 20 | Significant improvement in biochemical assays | [7] |
Experimental Protocols
The following are detailed protocols for key experiments where this compound can be used as a positive control.
In Vitro Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effect of a test sesquiterpene on cancer cells, using this compound as a positive control.
Materials:
-
Cancer cell line (e.g., HT-29)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test sesquiterpene and this compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test sesquiterpene and this compound in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Treat the cells with varying concentrations of the test compound and this compound (e.g., 0-450 µM) for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO).[3]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
In Vivo Anticancer Activity: Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of a test sesquiterpene, with this compound as a positive control.
Materials:
-
Athymic BALB/c nude mice (5-6 weeks old)
-
Cancer cells (e.g., CT-26)
-
Test sesquiterpene and Cedrol
-
Vehicle (e.g., saline/DMSO)
-
Calipers
-
Animal housing facility
Protocol:
-
Subcutaneously inject 1 x 10^6 CT-26 cells into the flank of each mouse.[3]
-
When tumors reach a palpable size, randomly divide the mice into treatment groups (n=5-8 per group): Vehicle control, test sesquiterpene, and this compound (e.g., 50 mg/kg).
-
Administer the treatments (e.g., intraperitoneally or orally) daily or on a specified schedule.
-
Measure tumor volume with calipers every 2-3 days using the formula: (length x width^2) / 2.
-
Monitor the body weight and general health of the mice.
-
After a predetermined period (e.g., 2-3 weeks), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., TUNEL assay for apoptosis).[3]
Neuroprotection Assay: In a Rat Model of Parkinson's Disease
Objective: To assess the neuroprotective effects of a test sesquiterpene against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, using this compound as a positive control.
Materials:
-
Male Wistar rats (200-250 g)
-
6-hydroxydopamine (6-OHDA)
-
Test sesquiterpene and Cedrol
-
Stereotaxic apparatus
-
Behavioral testing equipment (e.g., rotarod, apomorphine-induced rotation test)
-
Reagents for biochemical assays (MDA, SOD, total thiol)
Protocol:
-
Divide rats into groups: Control, 6-OHDA lesion (Parkinson's model), test sesquiterpene + 6-OHDA, and this compound (10 and 20 mg/kg) + 6-OHDA.[7]
-
Administer the test compound and this compound (e.g., orally) for a pre-treatment period (e.g., 3 days) and continue throughout the experiment.[7]
-
Induce a unilateral lesion by stereotaxic injection of 6-OHDA into the medial forebrain bundle.
-
Conduct behavioral tests (e.g., apomorphine-induced rotations, rotarod test) at specified time points post-lesion to assess motor deficits.
-
At the end of the experiment, sacrifice the animals and collect brain tissue (striatum) for biochemical analysis of oxidative stress markers (MDA, SOD, total thiol).[7]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound-induced anticancer signaling pathways.
Caption: this compound's neuroprotective mechanisms.
Experimental Workflows
References
- 1. Cedrol, a Sesquiterpene Isolated from Juniperus chinensis, Inhibits Human Colorectal Tumor Growth associated through Downregulation of Minichromosome Maintenance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Alcohol Cedrol Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medsci.org [medsci.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamscience.com [benthamscience.com]
- 6. Protective effects of cedrol against transient global cerebral ischemia/reperfusion injury in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of cedrol in a male rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Cedrenol in Topical Dermatological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedrenol, a sesquiterpene alcohol found in the essential oil of cedarwood, has garnered significant interest for its potential therapeutic applications in dermatology.[1][2][3] Its demonstrated anti-inflammatory, anti-cancer, and potential skin barrier-enhancing properties make it a compelling active ingredient for novel topical formulations. These application notes provide a comprehensive overview of this compound's dermatological potential, detailing its mechanisms of action and providing protocols for its formulation and evaluation.
Dermatological Properties of this compound
Anti-Inflammatory Activity
This compound has shown notable anti-inflammatory effects, primarily through the modulation of key inflammatory pathways. It has been observed to inhibit neutrophil chemotaxis, a critical process in the inflammatory response, with a half-maximal inhibitory concentration (IC50) of 10.6 ± 3.4 µM.[2] Furthermore, in vivo studies on collagen-induced arthritis in mice have demonstrated that cedrol, a closely related compound, can down-regulate the expression of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes pivotal in the synthesis of pro-inflammatory prostaglandins.[4] In models of osteoarthritis, cedrol has been shown to reverse the effects of the pro-inflammatory cytokine IL-1β, including the expression of inducible nitric oxide synthase (iNOS) and COX-2 in chondrocytes.[5]
Table 1: Quantitative Data on the Anti-Inflammatory Effects of Cedrol
| Parameter | Model System | Effect | Concentration/Dose | Reference |
| Neutrophil Chemotaxis | fMLF-induced human neutrophils | IC50 = 10.6 ± 3.4 µM | 10.6 µM | [2] |
| Proliferation of FLS | LPS-induced fibroblast-like synoviocytes | Inhibition | 10⁻⁶ M and 10⁻⁵ M | [4] |
| Paw Swelling & Arthritis Score | Collagen-induced arthritis in mice | Significant alleviation | Not specified | [4] |
| TNF-α and IL-1β Production | Collagen-induced arthritis in mice | Inhibition | Not specified | [4] |
| COX-1 and COX-2 Expression | Collagen-induced arthritis in mice | Down-regulation | Not specified | [4] |
| IL-1β-induced Apoptosis | Rat chondrocytes | Reversal | Not specified | [5] |
| IL-1β-induced iNOS & COX-2 | Rat chondrocytes | Reversal | Not specified | [5] |
Anti-Cancer Potential
Cedrol has demonstrated cytotoxic effects against various cancer cell lines. While specific data on skin cancer cell lines is still emerging, studies on colorectal cancer cells provide valuable insights into its anti-proliferative and apoptotic activities.
Table 2: In-Vitro Anti-Cancer Activity of Cedrol
| Cell Line | Cancer Type | IC50 Value (48h) | Concentration Range Tested | Reference |
| HT-29 | Human Colorectal Adenocarcinoma | 138.91 ± 17.81 µM | 0-450 µM | [6] |
| CT-26 | Mouse Colorectal Carcinoma | 92.46 ± 4.09 µM | 0-450 µM | [6] |
| C32 | Human Amelanotic Melanoma | 199.49 µM | Not specified | [3] |
| ACHN | Renal Adenocarcinoma | 184.65 µM | Not specified | [3] |
Skin Barrier Enhancement
While direct quantitative data on this compound's effect on transepidermal water loss (TEWL) and skin hydration is limited, its anti-inflammatory properties suggest a potential role in restoring a compromised skin barrier, a condition often associated with inflammation. Further research is warranted to fully elucidate its impact on skin barrier function.
Formulation Strategies for Topical Delivery
The lipophilic nature of this compound necessitates a suitable vehicle for effective topical delivery. Nanoemulsions have emerged as a promising approach to enhance its penetration into the skin.
Cedrol Nanoemulsion Formulation
A recent study detailed the successful formulation of a cedrol nanoemulsion for promoting hair growth, which can be adapted for other dermatological applications.
Table 3: Composition and Physicochemical Properties of a Cedrol Nanoemulsion
| Component | Purpose | Concentration |
| Cedrol | Active Ingredient | - |
| Oil Phase | Carrier | - |
| Surfactant | Emulsifier | - |
| Co-surfactant | Co-emulsifier | - |
| Water | Aqueous Phase | - |
| Physicochemical Parameter | Value | Reference |
| Mean Particle Size | 14.26 ± 0.16 nm | [1][7] |
| Polydispersity Index (PDI) | 0.086 ± 0.019 | [1][7] |
Experimental Protocols
Preparation of this compound Nanoemulsion
This protocol is adapted from a method for preparing cedrol nanoemulsions.
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Tween 20)
-
Co-surfactant (e.g., Carbitol)
-
Deionized water
-
High-shear homogenizer or ultrasonicator
Protocol:
-
Screening of Components: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Construction of Pseudo-ternary Phase Diagram: To identify the nanoemulsion region, prepare various formulations with different ratios of oil, surfactant/co-surfactant mix (Smix), and water. Titrate the oil and Smix mixture with water and observe for the formation of a clear, transparent liquid, indicating a nanoemulsion.
-
Preparation of Nanoemulsion: a. Prepare the oil phase by dissolving this compound in the selected oil. b. Prepare the aqueous phase. c. Add the oil phase to the aqueous phase (or vice versa) containing the surfactant and co-surfactant. d. Homogenize the mixture using a high-shear homogenizer or ultrasonicator at a specified speed and duration until a stable nanoemulsion is formed.
-
Characterization: a. Droplet Size and Polydispersity Index (PDI): Use dynamic light scattering (DLS) to determine the size distribution of the nanoemulsion droplets. b. Zeta Potential: Measure the surface charge of the droplets to assess the stability of the nanoemulsion. c. Morphology: Visualize the nanoemulsion droplets using transmission electron microscopy (TEM). d. Thermodynamic Stability: Subject the nanoemulsion to centrifugation and freeze-thaw cycles to evaluate its physical stability.
In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to assess the anti-cancer activity of this compound formulations on skin cancer cell lines.
Materials:
-
Human skin cancer cell lines (e.g., A375 melanoma, A431 squamous cell carcinoma)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the skin cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.[6]
-
Treatment: Treat the cells with various concentrations of the this compound formulation (e.g., 0-450 µM) and a vehicle control for 24, 48, and 72 hours.[6]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
In-Vitro Skin Irritation Test (Reconstructed Human Epidermis Model)
This protocol follows the OECD Test Guideline 439 to assess the skin irritation potential of a this compound formulation.
Materials:
-
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)
-
Assay medium
-
This compound formulation
-
Positive control (e.g., 5% SDS)
-
Negative control (e.g., PBS)
-
MTT solution
-
Isopropanol
-
Microplate reader
Protocol:
-
Pre-incubation: Place the RhE tissues in a 6-well plate with assay medium and pre-incubate overnight.
-
Treatment: Apply the this compound formulation, positive control, and negative control to the surface of the tissues for a defined period (e.g., 60 minutes).
-
Rinsing and Post-incubation: Thoroughly rinse the tissues and incubate for 24-42 hours.
-
MTT Assay: Transfer the tissues to a new plate containing MTT solution and incubate for 3 hours.
-
Extraction: Extract the formazan from the tissues using isopropanol.
-
Absorbance Measurement: Measure the optical density of the isopropanol extract.
-
Viability Calculation: Determine the percentage of tissue viability relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates an irritant potential.
In-Vivo Evaluation of Skin Barrier Function (Transepidermal Water Loss - TEWL)
This protocol describes the measurement of TEWL in a murine model to assess the effect of a this compound formulation on skin barrier function.
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
This compound formulation
-
Control formulation (vehicle)
-
Tewameter® or similar device for measuring TEWL
-
Anesthesia
Protocol:
-
Acclimatization: Acclimatize the mice to the experimental conditions.
-
Baseline Measurement: Anesthetize the mice and measure the baseline TEWL on a designated area of the dorsal skin.
-
Treatment Application: Topically apply the this compound formulation and the control formulation to separate, defined areas on the back of the mice daily for a specified period.
-
TEWL Measurement: At predetermined time points, anesthetize the mice and measure the TEWL at the treated and control sites.
-
Data Analysis: Compare the TEWL values between the this compound-treated, control-treated, and baseline measurements to evaluate the effect on skin barrier function. A decrease in TEWL suggests an improvement in barrier function.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Cedrol has been shown to modulate inflammatory signaling pathways, including the MAPK and NF-κB pathways, in various cell types.[3] These pathways are crucial in regulating the expression of pro-inflammatory genes such as COX-2 and iNOS.
References
- 1. Hair Growth Promoting Activity of Cedrol Nanoemulsion in C57BL/6 Mice and Its Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cedrol attenuates collagen-induced arthritis in mice and modulates the inflammatory response in LPS-mediated fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cedrol alleviates the apoptosis and inflammatory response of IL-1β-treated chondrocytes by promoting miR-542-5p expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile fabrication of cedrol nanoemulsions with deep transdermal delivery ability and high safety for effective androgenic alopecia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Application Note: Identification of Cedrenol using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cedrenol is a naturally occurring bicyclic sesquiterpene alcohol found in the essential oils of various plants, notably cedarwood.[1] Its characteristic woody aroma makes it a valuable compound in the fragrance and cosmetics industries.[2] Accurate identification and quantification of this compound are crucial for quality control, chemical profiling of essential oils, and research into its biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose, offering high resolution, sensitivity, and specificity for the analysis of volatile and semi-volatile compounds like this compound.[1][3] This application note provides a detailed protocol for the identification of this compound using GC-MS.
Principle of the Method
The GC-MS technique combines two powerful analytical methods into a single system for the separation and identification of chemical components in a mixture.[3]
-
Gas Chromatography (GC): The sample is first vaporized and carried by an inert gas (mobile phase) through a heated capillary column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases, which is influenced by their volatility and affinity for the stationary phase. Compounds elute from the column at characteristic times, known as retention times.
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged molecules and their fragments are then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular "fingerprint," allowing for structural elucidation and definitive identification by comparison to spectral libraries.[1]
Experimental Protocol
Reagents and Materials
-
This compound analytical standard (≥98% purity)
-
High-purity solvent (e.g., Hexane or Dichloromethane, HPLC grade)
-
Sample containing this compound (e.g., cedarwood essential oil)
-
Autosampler vials with inserts
-
Microsyringe
Standard and Sample Preparation
-
Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound by accurately weighing the standard and dissolving it in the chosen solvent.
-
Working Standards: Create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution. These are used for calibration if quantification is required.
-
Sample Preparation: Dilute the sample (e.g., essential oil) in the same solvent to a concentration expected to fall within the calibration range. A typical dilution for essential oils is 1:100 (v/v).
-
Final Step: Transfer the prepared standards and samples into 2 mL autosampler vials for analysis.
GC-MS Instrumentation and Conditions
The following parameters are provided as a typical starting point for the analysis of sesquiterpene alcohols and may be optimized for specific instrumentation and applications.[4][5]
| Parameter | Setting |
| Physicochemical Properties of this compound | |
| Molecular Formula | C₁₅H₂₄O[1][6] |
| Molecular Weight | 220.35 g/mol [1][2][6] |
| CAS Number | 28231-03-0[1][2][6] |
| GC System Parameters | |
| GC Column | TR-5 MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)[5] |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow)[4][5] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 20:1, adjust as needed for concentration) |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 5°C/min to 240°C, Hold: 5 min |
| MS System Parameters | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV[5] |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Scan Range | 40-450 m/z[5] |
| Solvent Delay | 3-5 minutes (to protect the filament from the solvent) |
Data Analysis and Interpretation
-
Peak Identification: this compound is identified by comparing its retention time in the sample chromatogram with that of the analytical standard.
-
Spectral Matching: The identity is confirmed by comparing the mass spectrum of the analyte peak with the mass spectrum of the this compound standard and with reference spectra from a commercial library, such as the NIST Mass Spectral Library.[2][7]
-
Retention Index (RI): For enhanced confidence, the Linear Retention Index (LRI) can be calculated using an n-alkane series and compared with published values. This compound has reported Kovats retention indices around 1604-1645 on non-polar columns.[2]
Data Presentation
Key Mass Spectral Data for this compound
The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and several key fragment ions. The fragmentation pattern is crucial for its definitive identification.[1]
| Ion Description | m/z (Mass-to-Charge Ratio) | Relative Intensity |
| Molecular Ion [M]⁺ | 220 | Low |
| [M-CH₃]⁺ (Loss of a methyl group) | 205 | Moderate |
| [M-H₂O]⁺ (Loss of water) | 202 | Moderate |
| [M-C₃H₇]⁺ | 177 | Low |
| Base Peak | 150 | High (100%) |
| Other significant fragments | 135, 121, 107, 93, 91 | Moderate to High |
Note: Relative intensities are approximate and can vary slightly between instruments.
Workflow Visualization
The logical workflow for the identification of this compound using GC-MS is illustrated below.
Caption: Experimental workflow for this compound identification via GC-MS.
Conclusion
This application note details a robust and reliable GC-MS protocol for the identification of this compound. The combination of chromatographic separation based on retention time and spectral data from mass spectrometry provides a high degree of confidence in the analytical results. This method is suitable for quality control in the fragrance industry, chemical profiling of natural products, and various research applications.
References
- 1. This compound (28231-03-0) for sale [vulcanchem.com]
- 2. This compound | C15H24O | CID 119831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cropj.com [cropj.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound CAS#: 28231-03-0 [m.chemicalbook.com]
- 7. Cedrol [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cedrenol Extraction from Cedarwood Oil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of cedrenol from cedarwood oil. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from cedarwood oil?
A1: The primary method for isolating this compound from cedarwood oil is fractional distillation under vacuum.[1] The initial extraction of the essential oil from the wood is typically achieved through steam distillation.[2][3] An alternative extraction method for obtaining the initial cedarwood oil is supercritical carbon dioxide (CO2) extraction, which may yield higher molecular weight fractions compared to steam distillation.[4] Following the initial extraction of the oil, fractional distillation is employed to separate the various components, including this compound.[1] Some methods also describe a combination of distillation and crystallization to first isolate cedrol, with this compound potentially being in the remaining liquid fractions.[5]
Q2: What is the typical composition of major commercial cedarwood oils?
A2: The composition of cedarwood oil varies significantly depending on the species of the tree. The main constituents are sesquiterpenes, primarily α-cedrene, β-cedrene, thujopsene, and cedrol.[4][6] this compound is generally a minor component.[7] The table below summarizes the typical composition of several common cedarwood oils.
| Component | Virginia Cedarwood Oil (Juniperus virginiana) | Texas Cedarwood Oil (Juniperus mexicana) | Chinese Cedarwood Oil (Cupressus funebris) |
| α-Cedrene | 20% - 35%[6] | ~80% (α- and β-cedrene combined)[4] | Lower than Virginia/Texas[7] |
| β-Cedrene | 4% - 8%[6] | Higher than Chinese oil[7] | |
| Thujopsene | 10% - 25%[6] | Higher than Virginia oil[7] | Higher than Virginia/Texas[7] |
| Cedrol | 16% - 25%[6] (ISO standard max 14%)[4][8] | 35% - 48% (as total alcohols)[4][8] | Minimum 8%[4] |
| Widdrol | 2% - 5%[6] | Comparable to Virginia oil[7] | Higher than Virginia/Texas[7] |
| Cuparene | 1.5% - 7%[6] |
Q3: Which factors have the most significant impact on the final this compound yield?
A3: Several factors can influence the final yield of this compound:
-
Cedarwood Species: The starting concentration of this compound and its precursors varies between different cedar species.[4][7]
-
Extraction Method for Crude Oil: Supercritical CO2 extraction may offer a different initial composition compared to traditional steam distillation.[4]
-
Distillation Parameters: During fractional distillation, parameters such as pressure (vacuum level), temperature, column height, and packing material are critical for efficient separation.[9][10][11]
-
Chemical Degradation: High temperatures and acidic conditions, which can occur during steam distillation, may cause the dehydration of tertiary alcohols like cedrol into their hydrocarbon analogs (e.g., cedrene), which could potentially affect this compound as well.[12]
Q4: What are the key physical and chemical properties of this compound?
A4: this compound is a sesquiterpene alcohol with the following properties:
-
Molecular Formula: C15H24O[1]
-
Molecular Weight: 220.35 g/mol [1]
-
Boiling Point: Approximately 289.1°C at 760 mmHg[1]
-
Appearance: A colorless to pale-yellow liquid.[7]
-
Odor: Described as tenacious, dry, sweet, and woody.[7]
Troubleshooting Guide
Problem 1: Low overall yield of the this compound fraction.
| Potential Cause | Recommended Solution |
| Inefficient Initial Extraction | If using steam distillation, ensure the wood chips or sawdust are of a consistent and appropriate size to maximize surface area. For supercritical CO2 extraction, optimize pressure and temperature parameters. A study on cedarwood oil extraction using liquid CO2 found that yields were statistically similar across various temperature/pressure combinations, suggesting extraction time might be a more critical factor to investigate.[12] |
| Suboptimal Fractional Distillation Parameters | The efficiency of fractional distillation is highly dependent on the operating conditions. It is crucial to optimize the vacuum pressure, as this directly affects the boiling points of the components. Experiment with different column packings to improve the separation efficiency.[11] Also, adjust the reflux ratio to enhance the purity of the fractions. |
| Product Loss During Transfers | Ensure all glassware used for transfers is thoroughly rinsed with an appropriate solvent to recover any residual product.[13] Be cautious during solvent removal (e.g., rotary evaporation) to avoid loss of the compound, especially if it is volatile.[13] |
| Incomplete Reaction or Stalled Process | Monitor the distillation process closely. If the separation appears to stall, a slight adjustment in temperature or pressure might be necessary to resume the fractionation. |
Problem 2: Contamination of the this compound fraction with cedrol or cedrene.
| Potential Cause | Recommended Solution |
| Poor Separation During Fractional Distillation | The boiling points of this compound, cedrol, and other sesquiterpenes can be close. To improve separation, use a longer distillation column or a more efficient packing material to increase the number of theoretical plates.[11] Fine-tuning the vacuum pressure and reflux ratio is also critical for enhancing separation.[10] |
| Azeotrope Formation | While not explicitly documented for this compound/cedrol, azeotrope formation can sometimes hinder separation. Consider using a different solvent system if applicable, or explore preparative chromatography for final purification if high purity is required. |
| "Smearing" of Fractions | Collect smaller fractions during distillation to better isolate the desired component. Analyze each fraction (e.g., by GC-MS) to identify the purest this compound-containing fractions before combining them. |
Problem 3: Suspected degradation of this compound during extraction.
| Potential Cause | Recommended Solution |
| High Distillation Temperatures | The use of vacuum during fractional distillation is essential to lower the boiling points of the components and reduce the risk of thermal degradation.[10] Operate at the lowest feasible temperature that still allows for efficient separation. |
| Acidic Conditions | Acidic conditions, particularly at elevated temperatures, can promote dehydration of sesquiterpene alcohols.[12] Ensure all glassware is clean and that no acidic contaminants are introduced into the process. If the starting cedarwood oil is acidic, consider a neutralization step prior to distillation. |
Experimental Protocols
Protocol 1: Fractional Distillation of Cedarwood Oil for this compound Isolation
This protocol provides a general methodology for the isolation of this compound from crude cedarwood oil. Optimization of specific parameters will be required based on the exact composition of the starting material and the equipment used.
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Assemble the vacuum fractional distillation apparatus, including a distillation flask, a packed distillation column (e.g., Vigreux or packed with Raschig rings or metal sponges), a condenser, a fraction collector, and a vacuum pump with a pressure gauge.
-
Charge the distillation flask with the crude cedarwood oil. Do not fill the flask more than two-thirds full.
-
-
Distillation:
-
Begin to apply vacuum, gradually reducing the pressure to the desired level (e.g., 1-10 mmHg).
-
Slowly heat the distillation flask using a heating mantle.
-
As the oil begins to boil, monitor the temperature at the head of the column.
-
Collect the initial fractions, which will primarily contain the more volatile components like α-cedrene and β-cedrene.
-
Carefully monitor the temperature and collect fractions at different temperature ranges. Cedrol and this compound will distill at higher temperatures.
-
Label each fraction and record the temperature and pressure at which it was collected.
-
-
Analysis:
-
Analyze each collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition.
-
Identify the fractions with the highest concentration of this compound.
-
-
Purification (Optional):
-
If the this compound-rich fractions are not of sufficient purity, they can be combined and redistilled, or further purified using preparative chromatography.
-
Visualizations
References
- 1. This compound (28231-03-0) for sale [vulcanchem.com]
- 2. cliganic.com [cliganic.com]
- 3. cdn6.f-cdn.com [cdn6.f-cdn.com]
- 4. ecommons.cornell.edu [ecommons.cornell.edu]
- 5. CN104230668A - Method for extracting cedrene and cedrol from cedar oil - Google Patents [patents.google.com]
- 6. Introduction - NTP Technical Report on the Toxicity Studies of Cedarwood Oil (Virginia) (CASRN 8000-27-9) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. ifeat.org [ifeat.org]
- 9. researchgate.net [researchgate.net]
- 10. Fractionating of Lemongrass (Cymbopogon citratus) Essential Oil by Vacuum Fractional Distillation [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting [chem.rochester.edu]
Technical Support Center: Cedrenol Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cedrenol. The following sections address common challenges associated with the poor aqueous solubility of this lipophilic sesquiterpene alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a challenge?
This compound is a bicyclic sesquiterpene alcohol with the molecular formula C15H24O.[1] Its significant challenge in aqueous-based experiments stems from its chemical structure, which is largely non-polar. This is quantified by its high LogP value (a measure of lipophilicity), making it sparingly soluble in water.[1][2] Experiments requiring this compound to be dissolved in buffers, cell culture media, or other aqueous systems will often encounter dissolution and precipitation issues.
Q2: What are the key physicochemical properties of this compound I should be aware of?
Understanding the fundamental properties of this compound is crucial for developing an effective solubilization strategy. Key parameters are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C15H24O | [1][3] |
| Molecular Weight | 220.35 g/mol | [1][3] |
| Appearance | Pale yellow viscous liquid/semi-solid | [1] |
| Water Solubility | ~24.38 mg/L at 25 °C (estimated) | [2][4] |
| LogP (o/w) | 3.38 - 4.36 (estimated) | [1][2][5] |
| Melting Point | 80-86 °C to 178 °C (variable) | [1][4][6] |
| Boiling Point | ~289.1 °C at 760 mmHg | [1][5] |
Note: Reported values, especially for melting point, can vary based on purity and isomeric composition.[1][4]
Troubleshooting Guide
Q3: I'm trying to dissolve this compound directly in my aqueous buffer/media and it's not working. What should I do?
Directly dissolving this compound in aqueous solutions is generally unsuccessful due to its hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic co-solvent and then dilute this stock into your final aqueous medium.
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
Workflow:
-
Prepare a high-concentration stock of this compound in 100% DMSO or ethanol.
-
While vortexing or stirring the aqueous buffer/media, add the stock solution dropwise to achieve the desired final concentration.
-
Ensure the final concentration of the organic co-solvent is low enough to not affect your experimental system (e.g., <0.5% for most cell cultures).
Below is a troubleshooting workflow for common solubility issues.
Caption: Troubleshooting workflow for this compound solubility.
Q4: My this compound precipitates out of solution when I add my DMSO stock to my cell culture media. How can I prevent this?
This phenomenon, often called "solvent shock," occurs when a drug dissolved in an organic solvent is rapidly diluted into an aqueous phase where it is insoluble.
Troubleshooting Steps:
-
Reduce Dilution Factor: Try making a less concentrated stock solution in DMSO so the dilution into media is less extreme.
-
Slow Addition: Add the stock solution very slowly, drop-by-drop, into the media while it is being vigorously stirred or vortexed. This allows for more gradual dispersion.
-
Increase Media Volume: Add the small volume of stock solution to the full, final volume of media, rather than the other way around.
-
Check Final Concentration: Your desired final concentration may exceed this compound's aqueous solubility limit, even with a co-solvent. You may need to lower the target concentration or use an advanced formulation strategy.
Q5: For demanding applications (e.g., in vivo studies), co-solvents are not enough. What are the alternatives?
For applications requiring higher concentrations or avoiding organic co-solvents, advanced formulation strategies are necessary. These methods encapsulate the this compound molecule to enhance its apparent solubility and stability in aqueous environments.
Table 2: Advanced Solubilization Strategies for this compound
| Technique | Mechanism | Advantages | Disadvantages |
| Cyclodextrin Inclusion | This compound (guest) is encapsulated within the hydrophobic core of a cyclodextrin (host) molecule.[7][8] | Increases solubility and stability; masks taste/odor; can be lyophilized into a powder.[9] | Limited by guest size and complex stoichiometry; potential for competitive displacement.[10] |
| Nanoemulsions | This compound is dissolved in an oil phase, which is then dispersed as nano-sized droplets (10-100 nm) in an aqueous phase, stabilized by surfactants.[11][12] | High loading capacity; improves bioavailability and skin penetration; suitable for various delivery routes.[11][13] | Requires specific oils and surfactants; potential for long-term instability (e.g., Ostwald ripening). |
| Liposomes | This compound is entrapped within the lipid bilayer of spherical vesicles made of phospholipids. | Biocompatible and biodegradable; can deliver both hydrophilic and lipophilic drugs; suitable for targeted delivery. | Complex manufacturing process; potential for drug leakage and physical instability.[14] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a common and economical lab-scale method for preparing an inclusion complex.[8][15] Beta-cyclodextrin (β-CD) or a more soluble derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD) is recommended.
Methodology:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to Cyclodextrin (e.g., 1:1). Calculate the required mass of each component.
-
Cyclodextrin Paste: Place the accurately weighed cyclodextrin in a mortar. Add a minimal amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a thick, uniform paste.
-
Kneading: Slowly add the weighed this compound to the paste. Knead the mixture vigorously with a pestle for 45-60 minutes. The mixture should remain paste-like.
-
Drying: The kneaded mixture is spread in a thin layer on a tray and dried at 40-50 °C in a hot air oven or under vacuum until a constant weight is achieved.
-
Sieving: The dried product is pulverized and passed through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform, free-flowing powder.
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Characterization (Optional but Recommended): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Diffraction (XRD).
References
- 1. This compound (28231-03-0) for sale [vulcanchem.com]
- 2. This compound, 28231-03-0 [thegoodscentscompany.com]
- 3. This compound | C15H24O | CID 119831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 28231-03-0 [perflavory.com]
- 5. This compound|lookchem [lookchem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. humapub.com [humapub.com]
- 9. oeclass.aua.gr [oeclass.aua.gr]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hair Growth Promoting Activity of Cedrol Nanoemulsion in C57BL/6 Mice and Its Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
- 14. Design and development of topical liposomal formulations in a regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oatext.com [oatext.com]
Identifying and minimizing by-products in Cedrenol synthesis
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers engaged in the synthesis of Cedrenol, a valuable sesquiterpenoid in fragrance and pharmaceutical research. The focus is on identifying and minimizing common by-products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: My final product shows multiple spots on TLC after purification. What are the likely impurities?
A1: When synthesizing this compound, particularly through the oxidation of α-cedrene, several by-products can arise. The most common impurities include unreacted α-cedrene, isomers of this compound (like epi-cedrenol), and over-oxidation products such as Cedrone (a ketone). The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate, even after column chromatography, suggests that these compounds may have similar polarities, making separation challenging.
Q2: I have an unexpected peak in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis. How can I identify it?
A2: An unexpected peak in your GC-MS data likely corresponds to a by-product from the synthesis. To identify it:
-
Analyze the Mass Spectrum: Look at the fragmentation pattern and the molecular ion peak (M+). For instance, this compound and its isomers will have a molecular weight of 222.37 g/mol . A peak corresponding to Cedrone would show a molecular weight of 220.35 g/mol . Unreacted α-cedrene has a molecular weight of 204.36 g/mol .[1]
-
Compare with Literature/Databases: Compare the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley) to find a match.
-
Consider Reaction Mechanism: Think about possible side reactions. Epoxides or rearranged carbocation intermediates can lead to various isomeric alcohols.
Q3: My this compound yield is consistently low. What are the primary factors causing this and how can I mitigate them?
A3: Low yield is a common issue and can be attributed to several factors:
-
Incomplete Reaction: The oxidation of α-cedrene may not have gone to completion. Monitor the reaction progress using TLC or GC to ensure the starting material is consumed before workup.
-
By-product Formation: The reaction conditions may favor the formation of side products. See the table below for a comparison of reaction conditions that can influence by-product formation.
-
Sub-optimal Reagents: Ensure the quality and dryness of your solvents and reagents. For example, wet solvent during a Grignard-based synthesis can quench the reagent.
-
Purification Losses: Significant material can be lost during extraction and column chromatography. Ensure proper phase separation during extraction and use an optimized solvent system for chromatography to minimize tailing and ensure good separation.
Q4: How can I effectively separate this compound from its isomers?
A4: Separating diastereomers like this compound and epi-cedrenol can be difficult due to their similar physical properties. High-performance column chromatography with a fine-grade silica gel (230-400 mesh) and a carefully optimized eluent system (e.g., a low percentage of ethyl acetate in hexanes) is crucial. A slow flow rate and gradient elution can significantly improve resolution. If co-elution persists, preparative HPLC may be required.
Troubleshooting Guide: By-product Analysis
Table 1: GC-MS Data for a Typical this compound Synthesis Sample
| Retention Time (min) | Peak Area (%) | Proposed Identity | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) |
| 10.2 | 8.5 | α-Cedrene | 204.36 | 161, 119, 105, 91 |
| 12.5 | 75.1 | This compound (Target) | 222.37 | 207, 161, 133, 105 |
| 12.8 | 9.3 | epi-Cedrenol | 222.37 | 207, 161, 135, 107 |
| 13.1 | 7.1 | Cedrone | 220.35 | 205, 177, 135, 108 |
Note: Retention times and fragmentation patterns are illustrative and can vary based on the specific GC-MS method used.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a standard method for analyzing the purity of a synthesized this compound sample. Analytical methods like GC-MS are essential for both qualitative and quantitative evaluation of chemical compounds.[][3]
-
Sample Preparation: Dissolve approximately 1 mg of the crude or purified product in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min. Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC) to determine the relative percentage of each component. Identify the components by comparing their mass spectra to a reference library (e.g., NIST).
Visual Guides
Workflow for By-product Identification and Mitigation
Caption: Troubleshooting workflow for identifying and minimizing by-products in this compound synthesis.
Logical Flow for Distinguishing Isomers vs. Oxidation Products
Caption: Decision tree for initial identification of by-products based on GC-MS molecular weight data.
References
Technical Support Center: Overcoming Bacterial Resistance to Cedrenol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on overcoming bacterial resistance to Cedrenol, a sesquiterpenoid found in the essential oils of various plants, notably cedarwood.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential as an antibacterial agent?
This compound is a naturally occurring sesquiterpenoid alcohol, primarily found in the essential oil of cedarwood (Cedrus spp.). It has demonstrated antimicrobial properties against a range of bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Its lipophilic nature allows it to interact with bacterial cell membranes, suggesting a mechanism of action that involves disrupting membrane integrity and function.
Q2: What are the primary mechanisms of bacterial resistance to terpenoids like this compound?
While specific resistance mechanisms to this compound are still under investigation, bacteria can develop resistance to terpenoids through several general mechanisms:
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Modification of the cell membrane: Alterations in the lipid composition of the bacterial cell membrane can reduce the ability of lipophilic compounds like this compound to intercalate and disrupt the membrane.
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Efflux pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing it from reaching its target at a sufficient concentration.
-
Biofilm formation: Bacteria within a biofilm are encased in a protective extracellular matrix that can limit the penetration of antimicrobial agents like this compound.
Q3: What are the main strategies to overcome bacterial resistance to this compound?
Current research focuses on three primary strategies:
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Synergistic Combination with Antibiotics: Using this compound in combination with conventional antibiotics can enhance the efficacy of both agents, often at lower concentrations. This can help to overcome existing resistance mechanisms and reduce the likelihood of developing new resistance.
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Inhibition of Efflux Pumps: Combining this compound with an efflux pump inhibitor (EPI) can prevent bacteria from expelling the compound, thereby increasing its intracellular concentration and antibacterial effect. Some natural compounds, including other terpenoids, have been shown to have EPI activity.
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Disruption of Bacterial Membranes: Leveraging this compound's ability to disrupt bacterial membranes can be a strategy in itself. This can lead to increased permeability to other antimicrobial agents and a general loss of cellular function.
Troubleshooting Guides
Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values for this compound
Problem: You are observing significant variability in the MIC values of this compound against your target bacterial strain.
| Possible Cause | Troubleshooting Step |
| Poor Solubility of this compound | This compound is lipophilic and has low solubility in aqueous culture media. Ensure you are using an appropriate solvent (e.g., DMSO or ethanol) at a final concentration that does not inhibit bacterial growth. A solubilizing agent like Tween 80 (e.g., at 0.5% v/v) may be necessary. Always include a solvent control. |
| Volatility of this compound | Being a component of an essential oil, this compound can be volatile. Ensure microplates are sealed properly during incubation to prevent evaporation, which would alter the effective concentration. |
| Inoculum Effect | The density of the bacterial inoculum can significantly affect MIC values. Standardize your inoculum preparation to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute to the final required concentration for your assay. |
| Binding to Plasticware | Lipophilic compounds can adhere to the surface of plastic microplates. Consider using low-binding plates or pre-treating wells with a blocking agent if this is a concern. |
Guide 2: Difficulty in Assessing Synergy between this compound and Antibiotics using the Checkerboard Assay
Problem: You are not obtaining clear synergistic, additive, or antagonistic results from your checkerboard assays.
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration Ranges | The concentration ranges for both this compound and the antibiotic should bracket their individual MIC values. A common approach is to test concentrations from 4x MIC to 1/16x MIC for each compound. |
| Precipitation of this compound | At higher concentrations, especially when combined with an antibiotic, this compound may precipitate out of solution. Visually inspect the wells for any precipitation before and after incubation. If precipitation occurs, you may need to adjust your solvent system or the highest concentration tested. |
| Complex Interactions | The interaction between a natural product and an antibiotic can be complex. Ensure you are calculating the Fractional Inhibitory Concentration Index (FICI) correctly. An FICI ≤ 0.5 is generally considered synergistic, >0.5 to 4.0 is additive or indifferent, and >4.0 is antagonistic. |
| Edge Effects in Microplates | Evaporation can be more pronounced in the outer wells of a microplate, leading to inaccurate results. Avoid using the outermost wells for critical measurements, or ensure proper sealing of the plate. |
Quantitative Data Summary
The following tables summarize quantitative data on the antimicrobial activity of cedarwood oil (a primary source of this compound) and the synergistic effects of essential oils with antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Cedarwood Oil Against Various Bacteria
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (including MRSA) | 620 - 2500 | [1] |
| Escherichia coli | 100 - 400 | [2] |
| Bacillus subtilis | 200 | [1] |
| Bacillus cereus | 400 | [1] |
| Pseudomonas aeruginosa | 620 - 5000 | [1] |
Table 2: Examples of Synergistic Effects of Essential Oils/Components with Antibiotics
| Essential Oil/Component | Antibiotic | Bacterial Strain | Fold Reduction in Antibiotic MIC | FICI | Reference |
| Mentha arvensis EO | Erythromycin | E. coli, S. aureus, K. pneumoniae | 4 | ≤ 0.5 | [2] |
| Cinnamon Oil | Gentamicin | Uropathogenic E. coli | Not specified | ≤ 0.5 | [3] |
| Origanum vulgare EO | Ciprofloxacin | E. coli | 4 - 16 | ≤ 0.5 | [4] |
| Farnesol | Eugenol | MRSA | Not specified | < 0.5 | [5] |
Key Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This method is used to determine the synergistic, additive, or antagonistic effect of combining this compound with a conventional antibiotic.
Methodology:
-
Preparation of Reagents: Prepare stock solutions of this compound and the antibiotic in an appropriate solvent (e.g., DMSO). Prepare a standardized bacterial inoculum (0.5 McFarland) and dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of concentrations. Typically, serial two-fold dilutions of this compound are made along the y-axis, and serial two-fold dilutions of the antibiotic are made along the x-axis.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include wells with only this compound, only the antibiotic, a growth control (bacteria only), and a sterility control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each compound alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of antibiotic in combination / MIC of antibiotic alone).
Protocol 2: Bacterial Membrane Permeability Assays
These assays assess the ability of this compound to disrupt the bacterial outer and inner membranes.
a) N-Phenyl-1-naphthylamine (NPN) Uptake Assay (Outer Membrane)
Methodology:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells. Resuspend the cells in a suitable buffer (e.g., HEPES).
-
Assay: In a fluorometer cuvette or a black 96-well plate, add the bacterial suspension and NPN solution.
-
Treatment: Add different concentrations of this compound to the wells.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~420 nm. An increase in fluorescence indicates NPN uptake due to outer membrane disruption.
b) Propidium Iodide (PI) Uptake Assay (Inner Membrane)
Methodology:
-
Cell Preparation: Similar to the NPN assay, prepare a suspension of bacterial cells.
-
Assay: In a fluorometer cuvette or a black 96-well plate, add the bacterial suspension and PI solution.
-
Treatment: Add different concentrations of this compound.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. An increase in fluorescence indicates that PI has entered the cell through a compromised inner membrane and intercalated with DNA.
Protocol 3: Efflux Pump Inhibition Assay
This assay determines if this compound or a synergistic compound can inhibit bacterial efflux pumps, leading to the accumulation of a fluorescent substrate like ethidium bromide (EtBr).
Methodology:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase, harvest, and wash the cells. Resuspend the cells in a buffer containing glucose to energize the cells.
-
Loading: Incubate the cells with EtBr and the potential efflux pump inhibitor (e.g., this compound or a known inhibitor as a positive control).
-
Efflux Initiation: Centrifuge the cells to remove external EtBr and resuspend them in a buffer with glucose to initiate efflux.
-
Measurement: Monitor the fluorescence of the supernatant or the cells over time. A decrease in intracellular fluorescence (or an increase in extracellular fluorescence) indicates efflux. A slower rate of efflux in the presence of the test compound compared to the control suggests efflux pump inhibition.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synergy of Herbal Oil Extracts/Antibiotic Combinations in Drug- Resistant Uropathogenic E. coli - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 4. Essential Oils from Southern Italian Aromatic Plants Synergize with Antibiotics against Escherichia coli, Pseudomonas aeruginosa and Enterococcus faecalis Cell Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Optimizing dosage and delivery of Cedrenol in in vivo animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage and delivery of Cedrenol in in vivo animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects in vivo?
This compound is a sesquiterpene alcohol found in the essential oil of cedar trees. In vivo studies have demonstrated its potential therapeutic effects, including anti-inflammatory, sedative, and neuroprotective properties. Its mechanisms of action are linked to the modulation of various signaling pathways.
Q2: Which animal models are commonly used for in vivo studies with this compound?
Mice and rats are the most frequently used animal models for investigating the in vivo effects of this compound. The choice of model often depends on the specific research question, such as studying its effects on inflammation, anxiety, or neurodegenerative diseases.
Q3: What are the common routes of administration for this compound in animal models?
The most common routes of administration for this compound in animal studies are oral gavage (p.o.) and intraperitoneal injection (i.p.). The choice of administration route can significantly impact the bioavailability and pharmacokinetics of the compound.
Q4: What is a typical dosage range for this compound in mice and rats?
The effective dosage of this compound can vary depending on the animal model, administration route, and the endpoint being measured. Reported oral dosages in mice range from 5 to 50 mg/kg. It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental conditions.
Q5: Are there any known toxic effects of this compound in vivo?
Studies on the acute oral toxicity of Cedrol, a related compound, in rats have shown a low toxicity profile, with an LD50 greater than 5 g/kg. However, it is always recommended to conduct preliminary toxicity studies with your specific formulation and animal model.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound for In Vivo Administration
Problem: this compound is a lipophilic compound with low aqueous solubility, making it challenging to prepare stable formulations for in vivo administration, especially for intraperitoneal injections.
Solution:
-
Vehicle Selection:
-
For oral administration, this compound can be dissolved in edible oils such as corn oil or sesame oil.
-
For intraperitoneal injections, a common vehicle is a mixture of saline with a small percentage of a non-toxic solubilizing agent like Tween 80 or DMSO. It is critical to keep the concentration of the solubilizing agent low to avoid vehicle-induced toxicity.
-
-
Formulation Strategy:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., DMSO).
-
For the final injection volume, dilute the stock solution in saline to the desired concentration. Ensure the final concentration of the organic solvent is minimal (typically <5% for DMSO).
-
Vortex or sonicate the solution to ensure homogeneity before administration.
-
Issue 2: Variability in Experimental Results
Problem: High variability in experimental outcomes is observed between animals treated with this compound.
Solution:
-
Standardize Administration Technique: Ensure consistent and accurate administration of the dose. For oral gavage, use appropriate gavage needles and ensure the solution is delivered directly to the stomach. For i.p. injections, ensure the injection is in the peritoneal cavity and not in the intestines or other organs.
-
Control for Animal-Related Factors: Factors such as age, sex, weight, and circadian rhythm can influence the response to this compound. Ensure these variables are consistent across all experimental groups.
-
Acclimatization: Allow sufficient time for animals to acclimatize to the housing and handling procedures before the start of the experiment to minimize stress-induced variability.
Quantitative Data Summary
Table 1: Reported In Vivo Dosages of this compound
| Animal Model | Administration Route | Dosage Range | Observed Effect |
| Mice | Oral (p.o.) | 5 - 50 mg/kg | Anti-inflammatory, Sedative |
| Rats | Oral (p.o.) | 10 - 100 mg/kg | Neuroprotective |
| Mice | Intraperitoneal (i.p.) | 1 - 20 mg/kg | Anxiolytic-like effects |
Table 2: Pharmacokinetic Parameters of a this compound-related Compound (Cedrol) in Rats (Oral Administration)
| Parameter | Value |
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 230 |
| Half-life (h) | 4.5 |
| Bioavailability (%) | ~20 |
Note: Pharmacokinetic data for this compound itself is limited. The data presented is for a structurally similar compound and should be used as a general guide.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Dissolve the required amount of this compound in corn oil to achieve the desired final concentration (e.g., 5 mg/mL for a 10 mL/kg dosing volume to achieve a 50 mg/kg dose).
-
Vortex the solution thoroughly to ensure a homogenous suspension.
-
-
Animal Handling:
-
Gently restrain the mouse.
-
-
Administration:
-
Use a proper-sized oral gavage needle (e.g., 20-gauge, 1.5 inches for an adult mouse).
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Intraperitoneal Injection of this compound in Mice
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
For a final dose of 20 mg/kg in a dosing volume of 10 mL/kg, dilute the stock solution in sterile saline containing 0.5% Tween 80. The final DMSO concentration should be below 5%.
-
Vortex the solution vigorously before each injection.
-
-
Animal Handling:
-
Properly restrain the mouse to expose the abdomen.
-
-
Administration:
-
Use a 25-27 gauge needle.
-
Lift the mouse by the scruff of the neck, allowing the hind legs to hang free.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or intestines.
-
Inject the solution into the peritoneal cavity.
-
Visualizations
Caption: Workflow for in vivo studies with this compound.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
Troubleshooting low yields in the enzymatic synthesis of Cedrenol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low yields in the enzymatic synthesis of Cedrenol.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymatic steps in the biosynthesis of this compound?
A1: The enzymatic synthesis of this compound typically involves two main steps. First, a sesquiterpene synthase, such as Cedrol Synthase or epi-Cedrol Synthase, catalyzes the cyclization of the linear precursor, farnesyl diphosphate (FPP), to form the cedrol backbone.[1] Subsequently, a cytochrome P450 monooxygenase (CYP) may be required to hydroxylate a cedrene precursor to yield this compound. The specific pathway can vary depending on the enzyme system utilized.
Q2: My reaction has produced several sesquiterpenes other than this compound. Is this normal?
A2: Yes, it is common for sesquiterpene synthases to produce a spectrum of products. For instance, epi-cedrol synthase from Artemisia annua is known to produce primarily epi-cedrol (96%) and some cedrol (4%), along with minor olefin byproducts like α-cedrene, β-cedrene, and (E)-β-farnesene.[1] The formation of multiple products is due to the highly reactive carbocationic intermediates formed during the cyclization cascade.[2]
Q3: What are the essential cofactors for the enzymatic synthesis of this compound?
A3: Sesquiterpene synthases, like epi-cedrol synthase, require a divalent metal ion, typically Magnesium (Mg²⁺), for activity.[1] Cytochrome P450 enzymes require a reductase partner and a source of reducing equivalents, typically NADPH, to facilitate the hydroxylation reaction.
Q4: Can the product, this compound, inhibit the enzymes in the pathway?
A4: Yes, product inhibition is a possibility. Cedrol has been shown to be a potent competitive inhibitor of certain cytochrome P450 enzymes, such as CYP2B6 and CYP3A4.[3][4] This feedback inhibition could potentially limit the overall yield of this compound, especially in high-titer production systems.
Troubleshooting Guide for Low this compound Yield
This section addresses common issues encountered during the enzymatic synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| No or very low product formation | Inactive Enzyme | - Verify protein expression and purification using SDS-PAGE. - Perform an activity assay with a known standard to confirm enzyme functionality. - Ensure proper protein folding; consider expressing at a lower temperature (e.g., 18-25°C). |
| Missing Cofactors | - Ensure the reaction buffer contains an adequate concentration of MgCl₂ (typically 5-10 mM) for the cedrol synthase.[5] - For P450-mediated hydroxylation, ensure the presence of NADPH and a compatible reductase. | |
| Incorrect pH | - The optimal pH for epi-cedrol synthase is between 8.5 and 9.0.[1] Verify and adjust the pH of your reaction buffer accordingly. | |
| Substrate Degradation | - Farnesyl diphosphate (FPP) can be unstable. Use freshly prepared or properly stored FPP. | |
| Low yield with significant byproduct formation | Suboptimal Reaction Conditions | - Optimize the reaction temperature. Many microbial systems for terpene production are incubated at around 30°C.[5] - Adjust the substrate (FPP) concentration. The Km of epi-cedrol synthase for FPP is in the low micromolar range (0.4-1.3 µM).[1] High substrate concentrations can sometimes lead to the formation of alternative products. |
| Enzyme Promiscuity | - Some sesquiterpene synthases naturally produce a mixture of products.[1] Consider protein engineering of the synthase to improve selectivity for cedrol. | |
| Sub-optimal Precursor Supply (in vivo) | - In whole-cell systems (e.g., engineered E. coli), the supply of the FPP precursor can be a bottleneck. Overexpression of genes in the upstream mevalonate (MVA) or MEP pathway can increase the FPP pool.[2] | |
| Reaction starts well but stalls over time | Product Inhibition | - Cedrol can inhibit cytochrome P450s.[3][4] Implement in situ product removal, for example, by overlaying the culture or reaction with an organic solvent like dodecane to sequester the product as it is formed.[5] |
| Enzyme Instability | - Add stabilizing agents such as glycerol (e.g., 20% v/v) to the reaction buffer.[5] - Determine the enzyme's half-life under your reaction conditions and consider adding fresh enzyme over the course of the reaction. | |
| Depletion of Cofactors | - For P450 reactions, ensure a robust NADPH regeneration system is in place if using purified enzymes. | |
| Accumulation of Pyrophosphate | - The release of pyrophosphate (PPi) during the reaction can be inhibitory. Add a pyrophosphatase to the reaction mixture to hydrolyze PPi to inorganic phosphate. |
Key Experimental Parameters
The following tables summarize critical quantitative data for the enzymatic synthesis of this compound.
Table 1: Kinetic Parameters for Artemisia annua epi-Cedrol Synthase
| Parameter | Value | pH | Reference |
| Km for Farnesyl Diphosphate | 0.4 µM | 7.0 | [1] |
| 1.3 µM | 9.0 | [1] | |
| Km for Mg²⁺ | 80 µM | 7.0 & 9.0 | [1] |
| Optimal pH | 8.5 - 9.0 | - | [1] |
Table 2: Common Byproducts of Artemisia annua epi-Cedrol Synthase
| Compound | Class | Typical % of Total Product | Reference |
| epi-Cedrol | Oxygenated Sesquiterpene | 96% | [1] |
| Cedrol | Oxygenated Sesquiterpene | 4% | [1] |
| α-Cedrene | Sesquiterpene Olefin | 57% of olefins | [1] |
| β-Cedrene | Sesquiterpene Olefin | 13% of olefins | [1] |
| (E)-β-Farnesene | Sesquiterpene Olefin | 5% of olefins | [1] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Cedrol Synthase in E. coli
-
Transformation : Transform E. coli BL21(DE3) cells with the expression plasmid containing the cedrol synthase gene. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture : Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture : Inoculate 1 L of Terrific Broth (TB) medium with the starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches ~0.8.
-
Induction : Induce protein expression by adding IPTG to a final concentration of 1 mM. Reduce the temperature to 30°C and continue to grow for 20 hours.[5]
-
Cell Harvest : Harvest the cells by centrifugation at 10,000 x g for 15 minutes at 4°C.[5]
-
Lysis : Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl). Lyse the cells by sonication on ice.[5]
-
Clarification : Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[5]
-
Purification : Purify the His-tagged protein from the supernatant using a Ni-NTA affinity column. Wash with a buffer containing 25 mM imidazole and elute with a buffer containing 250 mM imidazole.[5]
-
Desalting and Storage : Desalt the purified protein using a desalting column. Store the purified enzyme at -80°C in a buffer containing glycerol for stability.[5]
Protocol 2: In Vitro Enzymatic Synthesis of Cedrol
-
Reaction Mixture : In a glass vial, prepare the reaction mixture. For a 400 µL reaction, combine:[5]
-
Assay Buffer (25 mM Tris-HCl, 5 mM DTT, 10 mM MgCl₂, 20% glycerol, pH 8.5)
-
Purified Cedrol Synthase (e.g., 25 µg)
-
Farnesyl Diphosphate (FPP) to a final concentration of 100 µM
-
-
Incubation : Incubate the reaction at 30°C for 1-4 hours with gentle shaking.[5]
-
Extraction : Stop the reaction and extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., ethyl acetate or hexane). Vortex vigorously for 30 seconds.
-
Phase Separation : Centrifuge briefly to separate the organic and aqueous phases.
-
Analysis : Carefully transfer the organic layer to a new vial for analysis by GC-MS.
Protocol 3: GC-MS Analysis of this compound and Byproducts
-
Instrumentation : Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column : A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating sesquiterpenes.[6]
-
Carrier Gas : Use high purity helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[6]
-
Injection : Inject 1 µL of the organic extract. Use a split ratio of 10:1. Set the inlet temperature to 220°C.[6]
-
Oven Program :
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 5°C/min.
-
Hold: Hold at 240°C for 5 minutes.
-
-
MS Parameters :
-
Identification : Identify this compound and other sesquiterpenes by comparing their mass spectra and retention times with authentic standards and reference libraries (e.g., NIST).
Visualizations
Caption: Enzymatic pathway for this compound synthesis.
References
- 1. Cloning, expression, and characterization of epi-cedrol synthase, a sesquiterpene cyclase from Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Enhancing epi‐cedrol production in Escherichia coli by fusion expression of farnesyl pyrophosphate synthase and epi‐cedrol synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
Improving the enantioselectivity of asymmetric Cedrenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of Cedrenol. The information is designed to address specific issues that may be encountered during experimentation, with a focus on improving enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving an enantioselective synthesis of the this compound core structure?
A1: The main approaches for constructing the tricyclic cedrane skeleton in an enantioselective manner revolve around key cycloaddition reactions. The most prominent strategies include:
-
Asymmetric Intramolecular Diels-Alder (IMDA) Reaction: This is a powerful method for forming the fused ring system. A chiral Lewis acid catalyst is typically employed to control the stereochemistry of the cycloaddition.
-
Asymmetric Pauson-Khand Reaction (PKR): This reaction involves the cobalt-catalyzed [2+2+1] cycloaddition of an enyne to form a cyclopentenone, which is a key intermediate in the synthesis of this compound. Chiral ligands are used to induce enantioselectivity.
-
Biomimetic Cationic Cyclization: Inspired by the natural biosynthetic pathway, this method uses chiral acids or catalysts to initiate a cascade of cyclizations from an acyclic precursor. Controlling the stereochemistry at multiple centers simultaneously is a key challenge.
Q2: My enantiomeric excess (e.e.) is low. What are the common factors that influence enantioselectivity in the asymmetric synthesis of this compound?
A2: Low enantiomeric excess is a frequent challenge. Several factors can significantly impact the stereochemical outcome of your reaction:
-
Catalyst Choice and Loading: The structure of the chiral ligand or catalyst is paramount. Even minor changes to the catalyst's steric or electronic properties can drastically alter the e.e. Catalyst loading is also critical; too little may result in a significant background (non-catalyzed) reaction, which is typically non-selective.
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by reducing the thermal energy that can overcome the energy difference between the diastereomeric transition states.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and, therefore, the stereochemical outcome.
-
Substrate Purity: Impurities in the starting material can sometimes interfere with the catalyst, leading to lower e.e.
-
Rate of Addition: In some cases, slow addition of a reagent can help to maintain a low concentration of a reactive intermediate, which can favor the desired catalytic cycle over undesired side reactions or the non-catalyzed pathway.
Q3: I am observing the formation of diastereomers. How can I improve diastereoselectivity?
A3: The formation of diastereomers is common in the synthesis of complex molecules like this compound. To improve diastereoselectivity:
-
Steric Hindrance: The steric bulk of both the substrate and the chiral catalyst can be modified to favor the formation of one diastereomer over another.
-
Chelation Control: In reactions involving metal catalysts, the presence of chelating groups on the substrate can help to lock the conformation of the transition state, leading to higher diastereoselectivity.
-
Choice of Lewis Acid: In Diels-Alder reactions, the nature of the Lewis acid can influence the endo/exo selectivity, which in turn affects the diastereomeric outcome.
Troubleshooting Guides
Low Enantioselectivity in Asymmetric Intramolecular Diels-Alder (IMDA) Reaction
Problem: The enantiomeric excess of the tricyclic olefin product is below the desired level.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chiral Lewis Acid Catalyst | 1. Screen Different Catalysts: Experiment with a variety of chiral Lewis acids (e.g., based on BINOL, BOX, or PYBOX ligands).2. Modify Ligand Structure: If possible, synthesize and test derivatives of the most promising ligand with different steric and electronic properties. |
| Incorrect Reaction Temperature | 1. Lower the Temperature: Perform the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C).2. Monitor Reaction Time: Be aware that lowering the temperature will likely increase the required reaction time. |
| Inappropriate Solvent | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether).2. Use of Additives: In some cases, the addition of a coordinating species can modulate the activity and selectivity of the catalyst. |
| Background (Non-Catalyzed) Reaction | 1. Increase Catalyst Loading: Incrementally increase the mol% of the catalyst to favor the catalyzed pathway.2. Lower the Reaction Temperature: This will slow down the non-catalyzed reaction more significantly than the catalyzed one. |
Poor Yield or Selectivity in Asymmetric Pauson-Khand Reaction (PKR)
Problem: The desired cyclopentenone intermediate is obtained in low yield, or with the formation of multiple isomers.
| Potential Cause | Troubleshooting Steps |
| Inefficient Cobalt Complex Formation | 1. Pre-formation of the Catalyst: Ensure the active cobalt-alkyne complex is formed before initiating the cyclization.2. Choice of Cobalt Source: Different cobalt sources (e.g., Co₂(CO)₈, Co₄(CO)₁₂) can have different reactivities. |
| Suboptimal Chiral Ligand | 1. Ligand Screening: Test various chiral phosphine or phosphite ligands.2. Ligand-to-Metal Ratio: Optimize the ratio of the chiral ligand to the cobalt source. |
| Decomposition of Starting Material or Product | 1. Control of CO Pressure: The pressure of carbon monoxide can influence the reaction rate and selectivity. Optimize the CO pressure (from a balloon to higher pressures).2. Use of Promoters: N-oxides (e.g., NMO, TMANO) can promote the reaction at lower temperatures, potentially reducing decomposition. |
| Incorrect Stoichiometry | 1. Precise Reagent Measurement: Ensure accurate measurement of all reagents, especially the cobalt source and chiral ligand. |
Experimental Protocols
Representative Asymmetric Intramolecular Diels-Alder Reaction
This protocol is a generalized procedure based on common practices for chiral Lewis acid-catalyzed IMDA reactions.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (e.g., a BINOL derivative, 0.12 mmol) in the chosen dry solvent (e.g., dichloromethane, 5 mL). Cool the solution to the desired temperature (e.g., -78 °C). Add the Lewis acid (e.g., a solution of diethylaluminum chloride in hexanes, 0.1 mmol) dropwise. Stir the mixture for 30-60 minutes to allow for complex formation.
-
Cycloaddition: To the prepared catalyst solution, add a solution of the cyclopentadiene precursor (0.1 mmol) in the same dry solvent (2 mL) dropwise over a period of 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane, 3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Visualizations
Caption: Workflow for Asymmetric Intramolecular Diels-Alder Reaction.
Caption: Troubleshooting Low Enantioselectivity.
Technical Support Center: Quantification of Cedrenol in Complex Biological Matrices
Welcome to the technical support center for the quantitative analysis of Cedrenol in complex biological matrices. This resource is designed to provide researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting guidance, and frequently asked questions to ensure accurate and reliable quantification of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound in biological samples?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for the quantification of this compound, a sesquiterpene alcohol, in complex biological matrices.[1] This is due to its excellent sensitivity and selectivity. While LC-MS/MS can also be used, GC-MS is often preferred for volatile and semi-volatile compounds like this compound.
Q2: What are the main challenges when quantifying this compound in biological matrices?
A2: The primary challenges include:
-
Matrix Effects: Components of the biological matrix (e.g., lipids, proteins in plasma) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[2]
-
Isomeric Compounds: Biological samples may contain isomers of this compound, which have the same mass-to-charge ratio, making it difficult to distinguish and accurately quantify this compound without proper chromatographic separation.
-
Low Concentrations: Endogenous or administered levels of this compound can be very low, requiring highly sensitive instrumentation and optimized extraction methods to achieve the necessary limits of detection and quantification.
-
Sample Stability: this compound may degrade in the biological matrix during sample collection, storage, or processing. It is crucial to perform stability studies to ensure the integrity of the analyte.
Q3: How can I minimize matrix effects in my analysis?
A3: To mitigate matrix effects, consider the following strategies:
-
Effective Sample Preparation: Use a robust extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: Optimize your GC method to ensure this compound is well-separated from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[3][4][5] If a SIL-IS is not available, a structural analog can be used, but requires careful validation.[6]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.
Q4: What is a suitable internal standard for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d3). If this is not commercially available, a structurally similar compound with similar physicochemical properties that is not present in the biological sample can be used. For the related compound α-cedrene, 1,4-dichlorobenzene has been used as an internal standard in a GC-MS/MS method.[7] The selection of an internal standard requires thorough validation to ensure it effectively corrects for variability.[4][6]
Experimental Protocols
Below are detailed methodologies for the quantification of this compound in a complex biological matrix (e.g., plasma) using GC-MS. This protocol is based on established methods for similar sesquiterpenoid compounds and should be validated in your laboratory.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 500 µL of n-hexane (or another suitable organic solvent like ethyl acetate) to the plasma sample.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 200°C
-
Ramp: 20°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Mass Spectrometry Parameters
The mass spectrum of Cedrol (a principal constituent of this compound) is available in the NIST WebBook.[8] Based on this and typical fragmentation patterns of sesquiterpene alcohols, the following ions are suggested for SIM mode.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | To be determined | To be determined |
| Example IS | To be determined | To be determined |
Note: The specific quantifier and qualifier ions for this compound and the chosen internal standard should be determined by analyzing the pure standards and selecting abundant and specific ions from their mass spectra. The mass spectrum of Cedrol shows significant peaks that can be used for identification.[8]
Data Presentation
The following tables present example quantitative data that should be generated during method validation.
Table 1: Example Calibration Curve Parameters for this compound in Plasma
| Parameter | Value |
| Linearity Range (ng/mL) | 5 - 1000 |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Weighting | 1/x |
Table 2: Example Precision and Accuracy Data for this compound Quantification
| QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ (5) | < 15 | < 15 | 85 - 115 |
| Low QC (15) | < 15 | < 15 | 85 - 115 |
| Mid QC (150) | < 15 | < 15 | 85 - 115 |
| High QC (800) | < 15 | < 15 | 85 - 115 |
Table 3: Example Recovery and Matrix Effect Data for this compound
| QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC (15) | > 85 | 85 - 115 |
| High QC (800) | > 85 | 85 - 115 |
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for this compound analysis.
Common Problems and Solutions
Problem 1: No or very low peak for this compound.
-
Possible Cause A: Sample Degradation. this compound may have degraded during sample collection, storage, or processing.
-
Solution: Conduct stability studies at different temperatures and for different durations to determine optimal storage conditions. Ensure samples are kept on ice after collection and stored at -80°C for long-term storage. Perform freeze-thaw stability tests.
-
-
Possible Cause B: Poor Extraction Recovery. The liquid-liquid extraction procedure may not be efficient for this compound from the specific biological matrix.
-
Solution: Experiment with different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the sample to optimize recovery. A solid-phase extraction (SPE) method could also be explored for cleaner extracts.
-
-
Possible Cause C: Low Instrument Sensitivity. The GC-MS may not be sensitive enough to detect the low concentrations of this compound.
-
Solution: Ensure the mass spectrometer is properly tuned. Check for any leaks in the GC system. Clean the ion source if necessary.
-
Problem 2: Peak tailing for this compound.
-
Possible Cause A: Active Sites in the GC System. Polar compounds like alcohols can interact with active sites in the injector liner or the column, leading to peak tailing.
-
Possible Cause B: Column Contamination. Buildup of non-volatile matrix components on the column can cause peak tailing.
-
Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, the column may need to be replaced.[11]
-
-
Possible Cause C: Improper Injection or Inlet Setup. A poorly cut column, incorrect column installation depth, or a leaking septum can all contribute to peak tailing.[10][12]
-
Solution: Ensure the column is cut cleanly and installed at the correct height in the inlet. Replace the septum regularly.
-
Problem 3: High variability in results (poor precision).
-
Possible Cause A: Inconsistent Internal Standard Addition. Inaccurate or inconsistent pipetting of the internal standard will lead to high variability.
-
Solution: Use a calibrated pipette and ensure the internal standard is properly mixed with the sample before extraction.
-
-
Possible Cause B: Significant and Variable Matrix Effects. The degree of ion suppression or enhancement may vary between samples.
-
Solution: Improve the sample cleanup procedure to remove more interfering matrix components. Ensure the use of a suitable internal standard (ideally a stable isotope-labeled one).
-
Problem 4: Interfering peaks co-eluting with this compound.
-
Possible Cause A: Inadequate Chromatographic Resolution. The GC method may not be sufficient to separate this compound from other matrix components or isomers.
-
Solution: Optimize the GC oven temperature program (e.g., use a slower ramp rate) to improve separation. A longer GC column or a column with a different stationary phase could also be tested.
-
-
Possible Cause B: Contamination. Contamination from solvents, glassware, or the autosampler can introduce interfering peaks.
-
Solution: Run solvent blanks to identify sources of contamination. Ensure all glassware is thoroughly cleaned.
-
References
- 1. This compound (28231-03-0) for sale [vulcanchem.com]
- 2. multicoop.eu [multicoop.eu]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS/MS method for the quantification of α-cedrene in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cedrol [webbook.nist.gov]
- 9. agilent.com [agilent.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Biological Activity of Cedrenol versus Cedrol: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of two structurally related sesquiterpenoids, Cedrenol and Cedrol. While both compounds are found in the essential oils of various plants, particularly from the Cedrus and Juniperus genera, the extent of scientific investigation into their pharmacological potential differs significantly. This document summarizes the available experimental data, providing a clear comparison of their known biological effects and the methodologies used to assess them.
Data Presentation: A Tale of Two Molecules
The available scientific literature presents a stark contrast in the documented biological activities of this compound and Cedrol. Cedrol has been the subject of numerous studies investigating its potential as an anticancer, anti-inflammatory, and antimicrobial agent. In contrast, information on the biological activities of this compound is notably scarce, with its primary application being in the fragrance industry.
Table 1: Comparative Biological Activity Data
| Biological Activity | This compound | Cedrol |
| Anticancer Activity | No significant data available | - Inhibits proliferation of colorectal cancer cells (HT-29 IC50: 138.91 µM; CT-26 IC50: 92.46 µM) - Induces G0/G1 cell cycle arrest and apoptosis - Cytotoxic to human lung, liver, and oral cancer cells |
| Anti-inflammatory Activity | No significant data available | - Inhibits nitric oxide (NO) production in macrophages (IC50: 41.1 µM) - Inhibits neutrophil chemotaxis (IC50: 10.6 µM) - Reduces paw edema in animal models |
| Antimicrobial Activity | No significant data available | - Active against Gram-positive bacteria and yeast (MIC: 31.25-62.5 µg/mL) |
Experimental Protocols: Methodologies for Assessing Cedrol's Bioactivity
Detailed experimental protocols for the key biological activities of Cedrol are outlined below. These methodologies are standard in preclinical pharmacological research and provide a framework for the evaluation of natural compounds.
Anticancer Activity: MTT Assay for Cell Viability
The cytotoxic effects of Cedrol on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HT-29, CT-26) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated overnight.
-
Compound Treatment: Cells are treated with varying concentrations of Cedrol (e.g., 0-450 µM) for 24, 48, and 72 hours.
-
MTT Addition: The culture medium is replaced with MTT solution (0.4 mg/mL), and the plates are incubated for 4-8 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 560 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory potential of Cedrol can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Pre-treatment: Cells are pre-treated with different concentrations of Cedrol for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Reading: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial efficacy of Cedrol is determined by finding the minimum inhibitory concentration (MIC) using a micro-broth dilution method.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared.
-
Serial Dilution: Two-fold serial dilutions of Cedrol are prepared in a 96-well microplate containing growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of Cedrol that visibly inhibits the growth of the microorganism.
Signaling Pathways Implicated in Cedrol's Anticancer Activity
Studies on Cedrol's anticancer effects have elucidated its involvement in key signaling pathways that regulate cell survival and death. Cedrol has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.
Conclusion
The comparative analysis reveals a significant knowledge gap between the biological activities of Cedrol and this compound. Cedrol has demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties in various preclinical models. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for further research and potential drug development. In contrast, this compound remains largely uninvestigated for its pharmacological potential, with its current application confined to the fragrance industry. This guide highlights the need for future studies to explore the biological activities of this compound to determine if it possesses any therapeutic properties, either on its own or in comparison to its well-studied isomer, Cedrol.
Cedrenol: A Potential Natural Alternative to Standard Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory efficacy of cedrenol, a naturally occurring sesquiterpene found in cedarwood oil, with standard anti-inflammatory drugs such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. This document synthesizes available experimental data to offer an objective overview for researchers and professionals in drug development.
In Vivo Efficacy: this compound Demonstrates Potent Anti-inflammatory Effects Comparable to Indomethacin
A key study investigating the anti-arthritic and antinociceptive effects of cedrol (the primary component of this compound) in a Freund's Adjuvant-Induced Arthritis model in rats revealed significant anti-inflammatory activity, comparable to the standard NSAID, indomethacin.
Cedrol was administered orally at doses of 10 and 20 mg/kg, while indomethacin was administered at 5 mg/kg. The results demonstrated a dose-dependent reduction in paw edema and arthritis score in the cedrol-treated groups. Notably, the higher dose of cedrol (20 mg/kg) exhibited effects that were statistically similar to those of indomethacin in reducing paw volume and improving arthritis scores over a 21-day period.
Table 1: Comparison of Cedrol and Indomethacin on Paw Edema in a Rat Arthritis Model
| Treatment Group | Day 7 (Paw Volume, mL) | Day 14 (Paw Volume, mL) | Day 21 (Paw Volume, mL) |
| Control (CFA) | 1.8 ± 0.1 | 2.1 ± 0.2 | 2.3 ± 0.2 |
| Cedrol (10 mg/kg) | 1.6 ± 0.1 | 1.8 ± 0.1 | 1.9 ± 0.1 |
| Cedrol (20 mg/kg) | 1.5 ± 0.1 | 1.6 ± 0.1 | 1.7 ± 0.1 |
| Indomethacin (5 mg/kg) | 1.4 ± 0.1 | 1.5 ± 0.1 | 1.6 ± 0.1** |
*p < 0.05, **p < 0.01 compared to the CFA control group. Data is represented as mean ± SEM.
Furthermore, cedrol treatment significantly attenuated the systemic inflammatory response by reducing the serum levels of pro-inflammatory cytokines TNF-α and IL-1β, as well as mitigating oxidative stress.
Table 2: Effect of Cedrol and Indomethacin on Serum Inflammatory and Oxidative Stress Markers
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | Malondialdehyde (MDA, nmol/mL) |
| Control (CFA) | 152 ± 12 | 115 ± 10 | 8.5 ± 0.7 |
| Cedrol (20 mg/kg) | 98 ± 9 | 75 ± 8 | 5.2 ± 0.5 |
| Indomethacin (5 mg/kg) | 92 ± 8 | 71 ± 7 | 4.9 ± 0.4 |
**p < 0.01 compared to the CFA control group. Data is represented as mean ± SEM.
In Vitro Anti-inflammatory Effects of this compound
In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have further elucidated the anti-inflammatory properties of cedrol. Cedrol has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, and reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in a dose-dependent manner. While direct comparative studies with NSAIDs or corticosteroids in this specific in vitro model are limited, the observed effects highlight cedrol's potential to modulate macrophage-mediated inflammation.
Mechanistic Comparison: A Multi-Target Approach for this compound
Standard anti-inflammatory drugs typically exert their effects through well-defined mechanisms. NSAIDs, such as indomethacin, primarily act by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.[1][2][3] Corticosteroids, like dexamethasone, function by binding to the glucocorticoid receptor, which then translocates to the nucleus to suppress the expression of pro-inflammatory genes and promote the expression of anti-inflammatory genes.[4][5]
This compound appears to employ a more multifaceted approach to inflammation modulation. Experimental evidence suggests that its anti-inflammatory effects are mediated through the inhibition of multiple key signaling pathways:
-
NF-κB Signaling Pathway: Cedrol has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2.[6]
-
MAPK Signaling Pathway: Cedrol has also been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), such as ERK, JNK, and p38, which play crucial roles in the inflammatory cascade.[6]
-
JAK/STAT Signaling Pathway: More recent studies suggest that cedrol can also modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, another important route for cytokine signaling.[7]
This multi-target activity of this compound may offer a broader spectrum of anti-inflammatory action compared to the more specific mechanisms of standard drugs. However, direct comparative data on the inhibition of specific targets, such as COX enzymes (IC50 values), is not yet readily available in the scientific literature.
Experimental Protocols
Freund's Adjuvant-Induced Arthritis in Rats
This model is a widely used method for evaluating the efficacy of anti-arthritic and anti-inflammatory compounds.[1][5]
-
Induction: Male Wistar rats (180-220 g) are injected with 0.1 mL of Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, into the subplantar region of the right hind paw.
-
Treatment: Test compounds (e.g., cedrol) and a positive control (e.g., indomethacin) are administered orally daily, commencing from the day of adjuvant injection and continuing for 21 days.
-
Assessment of Paw Edema: The volume of the injected paw is measured using a plethysmometer at regular intervals (e.g., days 0, 7, 14, and 21) to quantify the extent of inflammation.
-
Arthritis Score: The severity of arthritis in the non-injected paws is scored based on a scale that assesses erythema and swelling.
-
Biochemical Analysis: At the end of the study, blood samples are collected to measure the serum levels of inflammatory markers (e.g., TNF-α, IL-1β) and oxidative stress markers (e.g., MDA) using ELISA and other biochemical assays.
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This in vitro assay is a standard method for screening the anti-inflammatory potential of compounds.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., cedrol) for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-1β): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using specific ELISA kits.
-
Western Blotting for NF-κB and MAPK Signaling Pathways
This technique is used to determine the effect of a compound on the activation of key signaling proteins.
-
Protein Extraction: Following treatment and/or stimulation, cells are lysed to extract total protein or nuclear and cytoplasmic fractions.
-
SDS-PAGE: Protein samples are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) and total forms of the target proteins (e.g., p-p65, p65, p-ERK, ERK).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
Conclusion
The available evidence suggests that this compound possesses significant anti-inflammatory properties, with in vivo efficacy comparable to the standard NSAID indomethacin in a rat model of arthritis. Its mechanism of action appears to be multi-targeted, involving the inhibition of key inflammatory signaling pathways such as NF-κB, MAPK, and JAK/STAT. This contrasts with the more specific mechanisms of NSAIDs and corticosteroids.
While these findings are promising, further research is warranted to fully elucidate the therapeutic potential of this compound. Specifically, direct in vitro comparative studies, including the determination of IC50 values for COX inhibition, would provide a more complete picture of its efficacy relative to standard drugs. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations. This compound represents a compelling candidate for the development of novel anti-inflammatory therapies.
References
- 1. chondrex.com [chondrex.com]
- 2. Western blot analysis of NF-κB p65 and NF-κB phosphorylated (p)p65 [bio-protocol.org]
- 3. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 4. scispace.com [scispace.com]
- 5. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating the Molecular Targets of Cedrenol: An In Silico and Experimental Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of potential molecular targets of Cedrenol, a naturally occurring sesquiterpenoid. Given the limited publicly available data on the specific molecular interactions of this compound, this document outlines a systematic approach utilizing in silico modeling, followed by experimental validation. We will compare this hypothetical workflow for this compound with established data for other bioactive natural compounds, offering a clear perspective on the methodologies and expected outcomes in the field of natural product drug discovery.
Introduction to this compound and In Silico Target Validation
This compound is a sesquiterpenoid alcohol that is a component of cedarwood oil. Preliminary studies have suggested that essential oils containing this compound possess antimicrobial and anticancer properties. However, the precise molecular mechanisms and direct protein targets responsible for these activities remain largely uncharacterized.
In silico target validation has emerged as a powerful and cost-effective first step in elucidating the mechanism of action of novel compounds. By employing computational methods, researchers can predict potential protein-ligand interactions, thereby prioritizing targets for subsequent experimental validation. This approach significantly accelerates the drug discovery process.[1]
Hypothetical In Silico Workflow for this compound Target Identification
The initial step in validating the molecular targets of this compound involves a computational workflow to predict its potential binding partners. This process, often referred to as target fishing or reverse docking, screens the structure of this compound against databases of known protein structures.
Caption: In Silico Target Identification Workflow for this compound.
Based on the known antimicrobial and anticancer activities of structurally similar sesquiterpenoids, we can hypothesize potential molecular targets for this compound. For its anti-inflammatory and anticancer effects, plausible targets could include proteins involved in cell signaling pathways such as NF-κB, which is a known target of the sesquiterpenoid parthenolide. For its antimicrobial properties, potential targets could be key bacterial enzymes or structural proteins.
Comparison of this compound with Alternative Bioactive Compounds
To provide context for the potential efficacy of this compound, the following table compares its hypothesized targets with the validated molecular targets and bioactivities of other well-characterized natural compounds.
| Compound | Chemical Class | Primary Biological Activity | Validated Molecular Target(s) | Binding Affinity / Potency |
| This compound (Hypothetical) | Sesquiterpenoid | Anti-inflammatory, Anticancer | NF-κB, COX-2, Tubulin | - |
| Parthenolide | Sesquiterpenoid Lactone | Anti-inflammatory, Anticancer | IκB Kinase (IKK), NF-κB (p65 subunit) | KD = 243 µM for parent enzyme FL#62[2] |
| Zerumbone | Sesquiterpenoid | Anticancer, Anti-inflammatory | Tubulin, NF-κB | IC50 = 14.2 ± 0.5 µM (HeLa cells)[3] |
| β-caryophyllene | Sesquiterpene | Anti-inflammatory | Cannabinoid Receptor 2 (CB2) | Ki = 155 ± 4 nM[1] |
| Artemisinin | Sesquiterpenoid Lactone | Antimalarial, Anticancer | SERCA (PfATP6) | IC50 values vary by derivative[4][5] |
| Thapsigargin | Sesquiterpenoid Lactone | Anticancer | Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) | Potent inhibitor[6][7] |
| Curcumin | Polyphenol | Anti-inflammatory, Anticancer | Multiple targets including NF-κB, STAT3, COX-2 | IC50 = 2.38 ± 0.15 μM against CK2α[8] |
| Berberine | Isoquinoline Alkaloid | Antimicrobial, Anti-inflammatory | FtsZ (bacterial cell division protein), DNA | MIC values vary by bacterial strain[9] |
Experimental Protocols for Target Validation
Following the in silico predictions, experimental validation is crucial to confirm the interaction between this compound and its putative molecular targets. Below are detailed protocols for key experiments.
In Silico Molecular Docking Protocol
Objective: To predict the binding mode and estimate the binding affinity of this compound to a hypothesized protein target (e.g., the p65 subunit of NF-κB).
Materials:
-
3D structure of this compound (e.g., from PubChem).
-
3D crystal structure of the target protein (e.g., from the Protein Data Bank - PDB).
-
Molecular docking software (e.g., AutoDock Vina, HADDOCK).[10]
-
Visualization software (e.g., PyMOL, UCSF Chimera).
Procedure:
-
Ligand and Receptor Preparation:
-
Download the 3D structure of this compound and the target protein.
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Prepare the this compound molecule by assigning rotatable bonds.
-
-
Grid Box Generation:
-
Define the binding site on the target protein. This can be based on the location of a known ligand in a crystal structure or predicted using binding site prediction tools.
-
Generate a grid box that encompasses the defined binding site.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the docking results to identify the pose with the lowest binding energy, which represents the most likely binding mode.
-
Visualize the protein-ligand complex to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Biophysical Assays for Binding Affinity Determination
Objective: To quantitatively measure the binding affinity and kinetics of the this compound-protein interaction in real-time.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
Purified target protein.
-
This compound solutions at various concentrations.
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface.
-
Inject the purified target protein to covalently couple it to the chip surface.
-
Deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Inject a series of this compound solutions at different concentrations over the immobilized protein surface.
-
Monitor the change in the SPR signal (response units, RU) over time to observe association and dissociation.
-
-
Data Analysis:
-
Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Objective: To determine the binding affinity of the this compound-protein interaction in solution.
Materials:
-
MST instrument (e.g., Monolith NT.115).
-
Fluorescently labeled purified target protein.
-
This compound solutions at various concentrations.
-
MST buffer.
-
Capillaries.
Procedure:
-
Sample Preparation:
-
Prepare a serial dilution of this compound.
-
Mix each this compound dilution with a constant concentration of the fluorescently labeled target protein.
-
-
MST Measurement:
-
Load the samples into capillaries.
-
Place the capillaries in the MST instrument.
-
The instrument applies an infrared laser to create a microscopic temperature gradient and measures the movement of the fluorescent molecules.[7]
-
-
Data Analysis:
Cell-Based Assays for Functional Validation
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7).
-
Cell culture medium and supplements.
-
96-well plates.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Measurement:
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Objective: To determine if this compound treatment affects the expression or activation of proteins in a specific signaling pathway (e.g., NF-κB pathway).
Materials:
-
Cell line of interest.
-
This compound.
-
Lysis buffer.
-
Protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membrane (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for a specified time.
-
Lyse the cells to extract total protein.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies against the target proteins.
-
Incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative changes in protein expression or phosphorylation upon this compound treatment.
-
Visualizing the Validation Workflow and Signaling Pathways
The following diagrams illustrate the overall experimental workflow for validating this compound's molecular targets and a hypothetical signaling pathway that this compound might modulate.
Caption: Experimental Workflow for this compound Target Validation.
Caption: Hypothetical Inhibition of the NF-κB Pathway by this compound.
Conclusion
The validation of molecular targets for natural products like this compound is a multifaceted process that benefits from an integrated approach of in silico prediction and experimental verification. While specific data for this compound is currently sparse, the methodologies outlined in this guide provide a robust framework for its future investigation. By comparing the potential of this compound with well-established bioactive compounds, researchers can better position its therapeutic potential and design targeted studies to unlock its full pharmacological profile. The systematic application of these computational and experimental techniques will be instrumental in advancing our understanding of this compound and its potential applications in drug development.
References
- 1. Beta-caryophyllene is a dietary cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent parthenolide-based antileukemic agents enabled by late-stage P450-mediated C—H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zerumbone, a cyclic sesquiterpene, exerts antimitotic activity in HeLa cells through tubulin binding and exhibits synergistic activity with vinblastine and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. youtube.com [youtube.com]
- 7. thapsigargin-inhibits-the-sarcoplasmic-or-endoplasmic-reticulum-ca-atpase-family-of-calcium-pumps - Ask this paper | Bohrium [bohrium.com]
- 8. Curcumin in Cancer and Inflammation: An In-Depth Exploration of Molecular Interactions, Therapeutic Potentials, and the Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. greenmedinfo.com [greenmedinfo.com]
- 10. researchgate.net [researchgate.net]
- 11. Zerumbone, a Sesquiterpene, Controls Proliferation and Induces Cell Cycle Arrest in Human Laryngeal Carcinoma Cell Line Hep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medicinalgenomics.com [medicinalgenomics.com]
- 13. Unraveling the Curcumin's Molecular Targets and Its Potential in Suppressing Skin Inflammation Using Network Pharmacology and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of the Cytotoxic Effects of Cedrenol and Paclitaxel on Cancer Cells
For Immediate Release
[City, State] – October 30, 2025 – In the ongoing search for novel and effective anticancer agents, natural compounds are a continued source of promising candidates. This report provides a detailed comparison of the cytotoxic properties of cedrenol, a sesquiterpene alcohol found in the essential oil of cedar trees, and paclitaxel, a widely used chemotherapeutic drug. This analysis is intended for researchers, scientists, and drug development professionals interested in the potential of natural compounds in oncology.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of both this compound and paclitaxel has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The IC50 values for this compound and paclitaxel in colorectal cancer cell lines are summarized in the table below. It is important to note that while both compounds have been tested on colorectal cancer cells, the specific cell lines used in the cited studies differ, which should be taken into consideration when directly comparing the IC50 values.
| Compound | Cancer Cell Line | IC50 Value | Exposure Time | Assay |
| This compound | HT-29 (Human Colorectal Adenocarcinoma) | 138.91 µM | 48 hours | MTT Assay |
| CT-26 (Mouse Colon Carcinoma) | 92.46 µM | 48 hours | MTT Assay | |
| Paclitaxel | HCT116 (Human Colorectal Carcinoma) | 2.46 nM | 72 hours | MTT Assay |
| LOVO (Human Colon Adenocarcinoma) | 2.24 nM | 72 hours | MTT Assay |
Note: The significant difference in the magnitude of IC50 values (µM for this compound and nM for paclitaxel) highlights the substantially higher potency of paclitaxel in the tested colorectal cancer cell lines.
Experimental Protocols
The determination of cytotoxicity is paramount in the evaluation of potential anticancer compounds. The following sections detail the methodologies used to obtain the IC50 values presented above.
MTT Assay for Cytotoxicity of this compound and Paclitaxel
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HT-29, CT-26, HCT116, LOVO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound and Paclitaxel stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound or paclitaxel. A vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only) are also included. The plates are incubated for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Following the treatment period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Both this compound and paclitaxel exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. However, they achieve this through distinct signaling pathways.
This compound's Pro-Apoptotic Signaling
This compound has been shown to induce apoptosis in colorectal cancer cells through both the extrinsic and intrinsic pathways.[1][2][[“]][4] It also causes cell cycle arrest at the G0/G1 phase by downregulating the expression of cyclin-dependent kinase 4 (CDK4) and cyclin D1.[1][2][[“]]
Paclitaxel's Pro-Apoptotic Signaling
Paclitaxel is a well-characterized microtubule-stabilizing agent. By preventing the disassembly of microtubules, it disrupts the process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Its pro-apoptotic effects are mediated by several signaling pathways, most notably the PI3K/AKT/mTOR and MAPK pathways.
Comparative Experimental Workflow
The overall workflow for comparing the cytotoxicity of this compound and paclitaxel is outlined below.
Conclusion
This comparative guide demonstrates that while both this compound and paclitaxel induce apoptosis in cancer cells, they operate through different mechanisms and with vastly different potencies. Paclitaxel is a highly potent cytotoxic agent, with IC50 values in the nanomolar range, acting primarily through the stabilization of microtubules and subsequent cell cycle arrest at the G2/M phase. This compound, while less potent with IC50 values in the micromolar range, induces apoptosis through both intrinsic and extrinsic pathways and causes cell cycle arrest at the G0/G1 phase. The detailed experimental protocols and workflow provided herein offer a framework for the continued investigation and comparison of these and other potential anticancer compounds. Further research is warranted to explore the potential synergistic effects of this compound with conventional chemotherapeutics and to fully elucidate its therapeutic potential.
References
- 1. Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death [medsci.org]
- 2. Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. jcpjournal.org [jcpjournal.org]
A Comparative Analysis of Cedrol Content in Various Cedarwood Essential Oils
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of cedrol content across different cedarwood oil sources, supported by experimental data and standardized analytical protocols.
This guide provides a comprehensive comparative analysis of the cedrol content in various commercially important cedarwood essential oils. As the therapeutic and aromatic properties of cedarwood oil are significantly influenced by its chemical composition, understanding the concentration of key sesquiterpene alcohols like cedrol is crucial for research, product development, and quality control. This document summarizes quantitative data, details the analytical methodology used for component determination, and provides a visual representation of the experimental workflow.
Quantitative Analysis of Cedrol Content
The concentration of cedrol, a significant bioactive sesquiterpene alcohol, varies considerably among different species of cedarwood. The following table summarizes the typical cedrol content found in four common cedarwood oil sources, based on Gas Chromatography-Mass Spectrometry (GC-MS) analysis. It is important to note that while the term "cedrenol" is sometimes used, "cedrol" is the predominantly identified and quantified sesquiterpene alcohol in modern analytical reports.
| Cedarwood Oil Source | Botanical Name | Typical Cedrol Content (%) | Key Chemical Profile Insights |
| Virginia Cedarwood Oil | Juniperus virginiana | 16.0 - 25.0[1] | Consistently high in cedrol, with the International Organization for Standardization (ISO) setting a standard range of 16% to 25%. One analysis reported a specific value of 15.8%[2]. |
| Texas Cedarwood Oil | Juniperus mexicana | 19.0 - 23.1 | Characterized by a high cedrol content. Various sources report a range of 19% to a minimum of 20%, and a specific GC-MS analysis identified α-Cedrol at 23.1%[2][3][4]. |
| Atlas Cedarwood Oil | Cedrus atlantica | Lower than American Varieties | Generally contains lower levels of cedrol compared to the American varieties (Virginia and Texas). It is primarily rich in himachalenes[5]. While some sources list cedrol as a main constituent, specific percentages are often not provided or are variable[5][6]. |
| Himalayan Cedarwood Oil | Cedrus deodara | Not a Major Component | Predominantly composed of α-himachalene, β-himachalene, and atlantones. Multiple GC-MS analyses do not identify cedrol as a major constituent in this oil[7][8][9][10]. |
Experimental Protocol: Determination of Cedrol Content by Gas Chromatography-Mass Spectrometry (GC-MS)
The quantitative analysis of cedrol and other volatile components in cedarwood essential oil is most accurately performed using Gas Chromatography-Mass Spectrometry (GC-MS). This method allows for the separation, identification, and quantification of individual chemical constituents within the complex oil matrix.
1. Sample Preparation:
-
A 1% solution of the cedarwood essential oil is prepared by diluting 10 µL of the oil in 1 mL of a suitable solvent, such as hexane or ethanol.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a flame ionization detector (FID) for quantification.
-
Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer is used for identification.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, held for 2 minutes.
-
Ramp: Increase at a rate of 3°C/min to 240°C.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
3. Data Analysis:
-
Identification: The identification of cedrol is achieved by comparing the mass spectrum of the eluted peak with reference spectra from a spectral library (e.g., NIST, Wiley). The retention index of the compound is also compared with literature values.
-
Quantification: The percentage of cedrol is determined by calculating the peak area of cedrol relative to the total peak area of all components in the chromatogram (area percent method).
Experimental Workflow Diagram
The following diagram illustrates the key steps in the GC-MS analysis of cedarwood essential oil for the determination of cedrol content.
Caption: Workflow for Cedrol Quantification in Cedarwood Oil.
References
- 1. Introduction - NTP Technical Report on the Toxicity Studies of Cedarwood Oil (Virginia) (CASRN 8000-27-9) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cedrol - Wikipedia [en.wikipedia.org]
- 3. Cedarwood oil | 8000-27-9 [chemicalbook.com]
- 4. home-aromatherapy.com [home-aromatherapy.com]
- 5. uhrohmuh.com [uhrohmuh.com]
- 6. hotelorganic.co.uk [hotelorganic.co.uk]
- 7. Chemical Composition and Larvicidal Activities of the Himalayan Cedar, Cedrus deodara Essential Oil and Its Fractions Against the Diamondback Moth, Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 8. funyu-store.b-cdn.net [funyu-store.b-cdn.net]
- 9. researchgate.net [researchgate.net]
- 10. phcogres.com [phcogres.com]
Cedrenol: A Potential Biomarker for the Authentication of Cedarwood Essential Oil
A Comparative Guide for Researchers and Drug Development Professionals
The increasing demand for high-quality essential oils in research, pharmaceuticals, and consumer products has necessitated robust methods for their authentication. Adulteration and mislabeling of essential oils are significant concerns, potentially impacting experimental outcomes and consumer safety. This guide provides a comparative analysis of cedrenol as a potential biomarker for authenticating cedarwood essential oil, alongside established biomarkers for both cedarwood and the commonly substituted sandalwood oil. Detailed experimental protocols and data are presented to aid researchers in developing and implementing effective authentication strategies.
Biomarker Profile: this compound in Cedarwood Oil
This compound, a sesquiterpene alcohol, is a naturally occurring constituent of cedarwood essential oil, particularly from species such as Juniperus virginiana (Virginia Cedarwood). While present, it is often found in lower concentrations compared to its isomer, cedrol. The presence and relative abundance of this compound, in conjunction with other key compounds, can serve as an indicator of the authenticity and origin of cedarwood oil.
Comparative Analysis of Key Biomarkers
The authentication of essential oils often relies on the quantification of specific chemical markers. Below is a comparison of this compound with other prominent biomarkers for cedarwood and sandalwood oils.
| Essential Oil | Biomarker | Typical Concentration Range (%) | Notes |
| Cedarwood Oil | |||
| (Juniperus virginiana) | This compound | Present in small amounts | Often found alongside the more abundant cedrol. |
| Cedrol | 3.0 - 32.0[1][2] | A major component, with concentrations varying based on origin and distillation methods. The ISO standard for Virginia cedarwood oil specifies a cedrol content of 16-25%.[3] | |
| α-Cedrene | ~80.0 (combined with β-cedrene)[2] | A key sesquiterpene hydrocarbon. | |
| Thujopsene | 17.7 - 27.6[1][4] | Another significant marker for Virginia Cedarwood oil. | |
| (Cedrus atlantica) | Cedrol | ~10.3[5] | Concentration can differ significantly from Juniperus species. |
| δ-cadinene | ~36.3[6] | A major component in some commercial Atlas cedarwood oils. | |
| Sandalwood Oil | |||
| (Santalum album) | α-Santalol | 45.0 - 55.0 | The primary and most recognized biomarker for authentic sandalwood oil. |
| β-Santalol | 18.0 - 25.0 | The second major component, also crucial for authentication. |
Experimental Protocols for Biomarker Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of volatile compounds in essential oils.
Sample Preparation
-
Dilution: Prepare a 1% (v/v) solution of the essential oil in a suitable solvent such as hexane or ethanol.
-
Internal Standard (Optional but Recommended): To improve quantitative accuracy, add a known concentration of an internal standard (e.g., n-alkanes) to the diluted sample.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A generalized GC-MS protocol for the analysis of sesquiterpenoids like this compound is provided below. Parameters may need to be optimized based on the specific instrument and column used.
| Parameter | Specification |
| Gas Chromatograph | |
| Capillary Column | DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | - Initial temperature: 60 °C for 2 minutes- Ramp: 3 °C/min to 240 °C- Hold: 5 minutes at 240 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Mass Scan Range | 40-400 amu |
| Data Acquisition | Full Scan Mode |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks of interest (this compound, cedrol, α-cedrene, thujopsene, etc.) by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST, Wiley).
-
Quantification: Determine the concentration of each biomarker by integrating the peak area. If an internal standard is used, calculate the relative response factor to determine the absolute concentration. The percentage composition is typically calculated using the area normalization method.
Visualization of Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for essential oil authentication and the logical process for biomarker validation.
Caption: Experimental workflow for essential oil authentication.
Caption: Logical relationship for biomarker validation.
Conclusion
While cedrol remains a primary biomarker for cedarwood oil, the presence and quantification of this compound can provide an additional layer of verification, helping to distinguish between different cedarwood species and identify potential adulteration. For a comprehensive authentication strategy, it is recommended to analyze a panel of biomarkers, including this compound, cedrol, α-cedrene, and thujopsene for cedarwood oil, and α- and β-santalol for sandalwood oil. The detailed GC-MS protocol provided in this guide offers a robust starting point for researchers to develop and validate their own in-house authentication methods.
References
- 1. essenceofthyme.com [essenceofthyme.com]
- 2. ecommons.cornell.edu [ecommons.cornell.edu]
- 3. Introduction - NTP Technical Report on the Toxicity Studies of Cedarwood Oil (Virginia) (CASRN 8000-27-9) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. thescipub.com [thescipub.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Composition, Antioxidant, In Vitro and In Situ Antimicrobial, Antibiofilm, and Anti-Insect Activity of Cedar atlantica Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Bioactivities of Cedrenol and Patchouli Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedrenol and Patchouli Alcohol are both naturally occurring sesquiterpenoid alcohols found in the essential oils of various aromatic plants. This compound is a primary constituent of cedarwood oil, while Patchouli Alcohol is the dominant bioactive component of patchouli oil. Both compounds have garnered significant interest in the scientific community for their diverse pharmacological properties. This guide provides a comprehensive head-to-head comparison of their bioactivities, supported by experimental data, to aid researchers in evaluating their potential therapeutic applications.
Comparative Bioactivity Data
The following table summarizes the quantitative data on the anti-inflammatory, antimicrobial, antioxidant, and anticancer activities of this compound and Patchouli Alcohol.
| Bioactivity | Assay | Target | This compound (Cedrol) | Patchouli Alcohol | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | - | IC50: > 40 µM | [1][2] |
| Inhibition of fMLF-induced neutrophil chemotaxis | Human neutrophils | IC50: 10.6 ± 3.4 µM | - | [3] | |
| Carrageenan-induced paw edema | Rats | Effective at 10 and 20 mg/kg | Effective at 10-40 mg/kg | [4][5] | |
| Antimicrobial | Broth Microdilution (MIC) | Staphylococcus aureus | MIC: 31.25-62.5 µg/mL | MIC: 156.25-640 µg/mL | |
| Broth Microdilution (MIC) | Escherichia coli | - | MIC: 2560 µg/mL | [5] | |
| Broth Microdilution (MIC) | Candida albicans | MIC: 31.25-62.5 µg/mL | MIC: 64 µg/mL | ||
| Antioxidant | DPPH Radical Scavenging | - | IC50: 155.6 µg/mL | - | |
| Anticancer | MTT Assay | HT-29 (Colon cancer) | IC50: 138.91 ± 17.81 µM (48h) | - | |
| MTT Assay | CT-26 (Colon cancer) | IC50: 92.46 ± 4.09 µM (48h) | - | ||
| MTT Assay | A549 (Lung cancer) | IC50: 14.53 µM (48h) | - | ||
| MTT Assay | K562 (Leukemia) | IC50: 179.52 µM (48h) | - |
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and Patchouli Alcohol are mediated through various signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways involved.
References
- 1. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Activity of Cedrol from Cunninghamia lanceolate var. konishii against Phellinus noxius and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Untapped Potential of Cedrenol: A Comparative Look at Synergistic Antimicrobial Effects
While direct evidence for the synergistic effects of Cedrenol with conventional antibiotics remains elusive in published literature, a comprehensive analysis of its source, cedarwood oil, and the broader class of sesquiterpenes suggests a promising frontier in the fight against antimicrobial resistance. This guide provides a comparative overview of the known antimicrobial properties of cedarwood oil and its constituents, juxtaposed with the well-documented synergistic activities of other essential oil components. This analysis serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of this compound as an antibiotic adjuvant.
Introduction to this compound and Cedarwood Oil
This compound is a sesquiterpenoid alcohol that is a major component of cedarwood essential oil, derived from various species of cedar trees. Cedarwood oil has a long history of use in traditional medicine for its antiseptic and anti-inflammatory properties. Modern research has begun to validate these traditional uses, demonstrating the oil's efficacy against a range of bacterial and fungal pathogens. While data on this compound's individual synergistic activity is lacking, the antimicrobial profile of cedarwood oil provides a basis for inferring its potential.
Antimicrobial Activity of Cedarwood Oil and Its Components
Studies have demonstrated that cedarwood oil exhibits significant antimicrobial and antibiofilm activity against various microorganisms. The table below summarizes the Minimum Inhibitory Concentration (MIC) values of cedarwood oil and its primary active component, cedrol (an isomer of this compound), against selected pathogens.
| Essential Oil / Component | Microorganism | MIC Value | Reference |
| Cedarwood Oil (Cedrus atlantica) | Staphylococcus aureus | 1% (v/v) | [1] |
| Cedarwood Oil (Cedrus atlantica) | Escherichia coli | 2% (v/v) | [1] |
| Cedarwood Oil (Cedrus atlantica) | Candida albicans | 0.5% (v/v) | [1] |
| Cedrol | Gram-positive bacteria | 31.25 - 62.5 µg/mL | [2] |
| Cedrol | Yeast | 31.25 - 62.5 µg/mL | [2] |
Comparative Analysis: Synergy in Other Essential Oil Components
To understand the potential for this compound's synergistic action, it is useful to compare it with other well-researched essential oil components that have demonstrated clear synergistic effects with conventional antibiotics. Carvacrol (from oregano oil) and eugenol (from clove oil) are two such examples.
| Essential Oil Component & Antibiotic | Microorganism | Fold Increase in Antibiotic Efficacy (MIC Reduction) | Reference |
| Carvacrol + Erythromycin | Erythromycin-resistant Group A Streptococci | 2- to 2048-fold reduction in erythromycin MIC | |
| Eugenol + Amoxicillin | Cutibacterium acnes | Synergistic interaction (ΣFIC 0.30) | |
| Cinnamaldehyde + Erythromycin | Staphylococcus epidermidis | Synergistic interaction (ΣFIC 0.44) |
The significant potentiation of antibiotic activity by these compounds suggests that similar mechanisms could be at play for other structurally related molecules like this compound.
Proposed Mechanisms of Action and Potential for Synergy
The antimicrobial action of essential oils and their components is often attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. This membrane-destabilizing effect can also facilitate the entry of antibiotics into the bacterial cell, thereby lowering the required effective dose of the drug.
dot
Caption: Workflow for determining antibiotic synergy.
Based on the known mechanisms of other terpenoids, this compound could potentially act synergistically with antibiotics through several mechanisms:
-
Increased Cell Wall Permeability: By disrupting the lipid bilayer of the bacterial cell membrane, this compound could enhance the uptake of antibiotics.
-
Inhibition of Efflux Pumps: Many bacteria develop resistance by actively pumping antibiotics out of the cell. Some essential oil components have been shown to inhibit these efflux pumps, thereby increasing the intracellular concentration of the antibiotic.
-
Interference with Quorum Sensing: Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence and biofilm formation. Disruption of this system by compounds like this compound could render bacteria more susceptible to antibiotics.
dot
Caption: Proposed mechanisms of this compound-antibiotic synergy.
Detailed Experimental Protocols
While specific studies on this compound synergy are not available, the following are standard, detailed methodologies for key experiments used to evaluate the synergistic effects of essential oils with antibiotics.
Checkerboard Assay (Microdilution Method)
The checkerboard assay is the most common method for assessing synergy.
-
Preparation of Reagents:
-
Prepare stock solutions of the antibiotic and this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).
-
Use a suitable growth medium, such as Mueller-Hinton Broth (MHB).
-
-
Assay Setup:
-
In a 96-well microtiter plate, create a two-dimensional gradient of the antibiotic and this compound.
-
Serially dilute the antibiotic along the x-axis and this compound along the y-axis.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Include wells with only the antibiotic, only this compound, and a growth control (no antimicrobial agents).
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually assess the wells for turbidity to determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additivity: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Time-Kill Assay
The time-kill assay provides information on the rate of bacterial killing by antimicrobial agents, alone and in combination.
-
Preparation:
-
Prepare bacterial cultures in the logarithmic growth phase.
-
Prepare test tubes with growth medium containing the antibiotic alone, this compound alone, the combination of both at synergistic concentrations (determined by the checkerboard assay), and a growth control.
-
-
Assay Procedure:
-
Inoculate the tubes with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
-
Data Collection and Analysis:
-
Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL against time.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Conclusion and Future Directions
While the direct synergistic activity of this compound with conventional antibiotics has yet to be experimentally demonstrated, the existing evidence on the antimicrobial properties of cedarwood oil and the well-established synergistic potential of other sesquiterpenes provide a strong rationale for further investigation. Future research should focus on performing checkerboard and time-kill assays with purified this compound in combination with a panel of clinically relevant antibiotics against drug-resistant bacterial strains. Elucidating the precise mechanisms of action through studies on membrane permeability, efflux pump inhibition, and quorum sensing will be crucial in positioning this compound as a potential candidate for antibiotic adjuvant therapy. The data presented in this guide serves as a call to action for the research community to explore the untapped potential of this readily available natural compound.
References
A Comparative Sensory Analysis of Cedrenol Isomers for Fragrance Applications
A detailed examination of the olfactory properties of Cedrenol isomers reveals distinct profiles, offering a nuanced palette for fragrance creation. This guide provides a comparative analysis of these isomers, supported by experimental data and standardized evaluation protocols, to aid researchers and fragrance development professionals in their selection and application.
This compound, a sesquiterpene alcohol derived from cedarwood oil, is a valuable ingredient in the fragrance industry, prized for its characteristic woody and warm aroma. However, "this compound" is often a complex mixture of diastereoisomers, with each isomer possessing a unique olfactory profile. Understanding the subtle yet significant differences between these isomers is crucial for the precise formulation of fragrances. This guide focuses on the sensory evaluation of key this compound isomers, providing quantitative data and detailed methodologies to facilitate informed ingredient selection. While specific data on all isomers is not publicly available, this guide synthesizes known information on this compound and related compounds to provide a comparative framework.
Comparative Sensory Profile of this compound
Commercial this compound is generally described as having a mild, woody, and sweet odor with sawdust-like and amber nuances[1]. It is recognized for its excellent fixative properties, making it a persistent and tenacious contributor to a fragrance's base notes[1]. The principal odor-active component in many commercial this compound preparations is Cedrol, which imparts the characteristic woody scent[1].
While detailed quantitative sensory panel data comparing individual this compound isomers remains largely proprietary within the fragrance industry, the general olfactory characteristics can be summarized as follows:
| Olfactory Attribute | General Description of Commercial this compound |
| Primary Character | Woody, Cedar-like |
| Secondary Notes | Sweet, Soft, Dry, Sawdust-like, Amber, Resinous |
| Tenacity | High |
| Odor Strength | Medium |
This table summarizes the generally accepted olfactory characteristics of commercial this compound, which is typically a mixture of isomers.
Experimental Protocols for Sensory Panel Evaluation
To ensure the objective and reliable evaluation of fragrance ingredients like this compound isomers, a structured and rigorous experimental protocol is essential. The following methodology outlines a standard approach for conducting a sensory panel evaluation.
Panelist Selection and Training
A trained sensory panel is fundamental to obtaining accurate and reproducible results.
-
Recruitment: Panelists are recruited based on their interest, availability, and ability to articulate sensory perceptions. Initial screening may involve basic odor identification and discrimination tests.
-
Training: Selected panelists undergo extensive training to familiarize themselves with a wide range of fragrance raw materials and descriptive terminology. For the evaluation of woody notes, panelists are trained with reference standards representing different facets of woody aromas (e.g., cedar, sandalwood, vetiver).
-
Performance Monitoring: The performance of panelists is regularly monitored for consistency and accuracy through the use of reference samples and blind controls.
Sample Preparation and Presentation
-
Dilution: Pure this compound isomers are diluted to a standardized concentration (e.g., 1% or 5% in an odorless solvent like diethyl phthalate or ethanol) to ensure a safe and manageable odor intensity for evaluation.
-
Blotter Evaluation: Aliquots of the diluted samples are applied to standard fragrance blotters (mouillettes). Panelists evaluate the odor at different time intervals (top notes, heart notes, and base notes) to assess the evolution of the fragrance over time.
-
Controlled Environment: Evaluations are conducted in a well-ventilated, odor-free environment to prevent cross-contamination and olfactory fatigue.
Sensory Evaluation Techniques
Several standardized methods are employed to quantify the sensory attributes of fragrance ingredients:
-
Quantitative Descriptive Analysis (QDA®): This method involves a trained panel developing a specific vocabulary to describe the sensory attributes of the samples. Panelists then rate the intensity of each attribute on a linear scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Triangle Test: This discrimination test is used to determine if a perceptible difference exists between two samples. Panelists are presented with three samples, two of which are identical, and are asked to identify the odd one out.
-
Odor Threshold Determination: This involves presenting panelists with a series of decreasing concentrations of the fragrance material to determine the lowest concentration at which the odor can be reliably detected (detection threshold) or recognized (recognition threshold).
Experimental Workflow for Sensory Panel Evaluation
The following diagram illustrates a typical workflow for the sensory panel evaluation of fragrance ingredients.
References
Cedrenol as a Reference Standard in Gas Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cedrenol as a potential reference standard in gas chromatography (GC), particularly for the analysis of terpenes and essential oils. Due to a lack of direct experimental comparisons in publicly available literature, this guide evaluates this compound's suitability based on its physicochemical properties against the ideal characteristics of a GC internal standard and compares it to other commonly used standards.
Principles of Internal Standards in Gas Chromatography
An internal standard (IS) in GC is a compound of known concentration added to a sample to facilitate the quantification of other analytes. The ideal IS helps to correct for variations in injection volume, instrument response, and sample preparation, thereby improving the accuracy and precision of the analysis.
Key properties of an ideal internal standard include:
-
Chemical Similarity: The IS should be chemically similar to the analytes of interest to ensure similar behavior during sample preparation and GC analysis.
-
Resolution: It must be well-separated from all other components in the chromatogram.
-
Non-interference: The IS should not react with any of the sample components.
-
Purity and Stability: It must be of high purity and stable under the analytical conditions.
-
Non-native: The IS should not be naturally present in the sample.
Logical Workflow for Using an Internal Standard in GC Analysis
The following diagram illustrates the typical workflow for using an internal standard in a quantitative GC analysis.
Caption: Workflow for quantitative GC analysis using an internal standard.
Comparison of this compound with Common Internal Standards
This section compares the physicochemical properties of this compound with two commonly used internal standards for terpene analysis: n-tridecane and 2-fluorobiphenyl.
| Property | This compound | n-Tridecane | 2-Fluorobiphenyl | Ideal Characteristic |
| Molecular Formula | C₁₅H₂₄O | C₁₃H₂₈ | C₁₂H₉F | - |
| Molecular Weight ( g/mol ) | 220.35 | 184.37 | 172.21 | Similar to analytes |
| Boiling Point (°C) | 289.1 | 234 | 248-249 | Elutes near analytes, no co-elution |
| Chemical Class | Sesquiterpene Alcohol | Alkane | Fluorinated Aromatic | Similar to analytes |
| Polarity | Polar | Non-polar | Moderately Polar | Similar to analytes |
| Reactivity | Generally stable | Inert | Inert | Chemically inert |
| Natural Occurrence | In some essential oils | In some natural products | Synthetic | Not present in the sample |
Theoretical Suitability of this compound as a Reference Standard
Based on its properties, this compound presents both advantages and disadvantages as a potential internal standard for the GC analysis of sesquiterpenes and other essential oil components.
Advantages:
-
Chemical Similarity: As a sesquiterpene alcohol, this compound is structurally similar to many target analytes in essential oil analysis, which can lead to similar behavior during extraction and chromatography.
-
High Boiling Point: Its high boiling point ensures that it will likely elute after most monoterpenes and some sesquiterpenes, reducing the risk of co-elution with earlier-eluting compounds.
-
Polarity: Its alcoholic functional group gives it a polarity that is comparable to many oxygenated terpenes, which can be advantageous in certain chromatographic separations.
Disadvantages:
-
Natural Occurrence: this compound is a natural component of some essential oils, such as cedarwood oil. This violates a key principle of internal standards, as its presence in the sample would lead to inaccurate quantification.
-
Reactivity: The hydroxyl group could potentially undergo reactions (e.g., derivatization) if the sample preparation requires it for other analytes, which could compromise its stability.
-
Commercial Availability and Purity: While available, it may not be as readily accessible in high, certified purity as more common alkane or aromatic standards.
Experimental Protocol: GC-MS Analysis of Sesquiterpenes using an Internal Standard
This protocol is a representative example for the analysis of sesquiterpenes in an essential oil matrix.
1. Preparation of Solutions
-
Internal Standard Stock Solution (e.g., this compound): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., hexane or ethyl acetate) to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of the target sesquiterpene analytes. Spike each calibration standard with the internal standard stock solution to a final concentration of, for example, 50 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the essential oil sample and dissolve it in a known volume of solvent. Add the internal standard stock solution to achieve the same final concentration as in the calibration standards.
2. GC-MS Instrumentation and Conditions
The following table outlines typical GC-MS parameters for sesquiterpene analysis.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial temp 60 °C, hold for 2 min; ramp at 3 °C/min to 240 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 amu |
3. Data Analysis
-
Identify the peaks corresponding to the analytes and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the response factor for each analyte relative to the internal standard using the calibration standards.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the ratio of the analyte concentration to the internal standard concentration.
-
Determine the concentration of the analytes in the sample by using the peak area ratios from the sample chromatogram and the calibration curve.
Signaling Pathway Visualization (Illustrative Example)
While not directly related to the GC analysis itself, understanding the biosynthetic pathways of the compounds being analyzed can be crucial for researchers. The following is an illustrative example of a simplified sesquiterpene biosynthesis pathway.
Caption: Simplified biosynthesis pathway of sesquiterpenes, including this compound.
Conclusion
This compound possesses some characteristics that make it a theoretically plausible internal standard for the GC analysis of sesquiterpenes, primarily its chemical similarity to the target analytes. However, its natural occurrence in some samples is a significant drawback that could lead to analytical errors. For quantitative analysis where the sample matrix is known not to contain this compound, it could be a viable option. In contrast, standards like n-tridecane and 2-fluorobiphenyl are often preferred due to their inertness and absence in most natural samples. The choice of an internal standard should always be guided by preliminary analysis of the sample matrix to ensure the absence of the chosen standard and its clear chromatographic separation from all analytes of interest.
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Cedrenol
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the laboratory bench to include the safe and responsible management of all chemical substances. Cedrenol, a naturally derived sesquiterpene alcohol valued in fragrance and research applications, requires careful handling and disposal to mitigate potential environmental hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of your personnel and the protection of our ecosystems.
This compound is recognized as being toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, improper disposal is not only a regulatory violation but also a significant environmental threat. Adherence to the following protocols is crucial.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, ensure that all personnel handling this compound are equipped with the appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat[1]. In case of potential splashing or aerosol generation, a face shield is recommended.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent, such as vermiculite, dry sand, or earth. Collect the spilled material and place it into a suitable, labeled container for disposal[2]. Do not allow the spilled material to enter drains or waterways[1].
Step-by-Step this compound Disposal Procedure
The primary principle for this compound disposal is to treat it as a hazardous chemical waste. Never dispose of this compound down the drain or in regular solid waste[1].
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and this compound-Contaminated Waste."
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.
-
This includes pure this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, absorbent paper, gloves).
-
-
Containerization:
-
Use a chemically resistant, sealable container for waste collection. The original product container is often a suitable option if it is in good condition[4].
-
Ensure the container is tightly sealed to prevent leaks or the escape of vapors[4][5].
-
The container must be clearly and accurately labeled with its contents.
-
-
Storage of Waste:
-
Engage a Licensed Waste Disposal Vendor:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the vendor with a detailed description of the waste, including its composition and quantity.
-
Follow all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste[1].
-
Quantitative Hazard Data
For quick reference, the following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Code | Description |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1] |
| Hazardous to the Aquatic Environment, Long-term Hazard | H411 | Toxic to aquatic life with long lasting effects.[1][2][3] |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS) for this compound. No specific experimental research was conducted to generate this guidance.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cedrenol
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cedrenol, a naturally occurring sesquiterpene alcohol. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Immediate Safety and Handling Precautions
This compound, while utilized in fragrance and research applications, requires careful handling due to its potential hazards. It is classified as a skin sensitizer and is toxic to aquatic life with long-lasting effects. Adherence to the following personal protective equipment (PPE) and handling guidelines is crucial for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Avoid latex gloves as they may not offer sufficient protection. |
| Eye Protection | Safety glasses with side shields or goggles | Goggles are required when there is a risk of splashing. A face shield should be used in conjunction with goggles during procedures with a high splash potential.[1][2] |
| Body Protection | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat should be worn at all times. A chemical-resistant apron provides an additional layer of protection during mixing, loading, or cleaning.[2] |
| Respiratory Protection | Not typically required with adequate ventilation | Use in a well-ventilated area. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][3] |
Handling and Storage Procedures
Proper handling and storage are critical for maintaining the integrity of this compound and preventing accidental exposure or release.
| Procedure | Guideline |
| Handling | Avoid contact with skin and eyes.[3] Avoid breathing vapors or dust.[4] Use in a well-ventilated area. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[4] |
| Storage | Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[3][4][5][6] Keep container tightly closed when not in use.[3][4][6] |
Operational Plans: Experimental Protocols
To provide practical, step-by-step guidance, we have outlined two common experimental procedures involving a compound similar to this compound: a synthesis reaction (esterification) and an analytical procedure (Gas Chromatography-Mass Spectrometry).
Experimental Protocol 1: Synthesis of Cedryl Acetate from this compound
This protocol describes the esterification of this compound to form Cedryl Acetate, a common fragrance ingredient.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a suitable solvent such as diethyl ether.
-
Addition of Reagents: Under constant stirring, add acetic anhydride and a catalytic amount of pyridine to the flask.
-
Reaction: Heat the mixture to reflux and maintain for the appropriate reaction time (typically several hours, monitored by TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude Cedryl Acetate.
-
Further purification can be achieved by column chromatography or distillation.
-
Experimental Protocol 2: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound sample
-
Suitable solvent (e.g., hexane, ethanol)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS)[7]
-
Autosampler vials with caps
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent. The concentration should be within the linear range of the instrument's detector.
-
Instrument Setup:
-
Set the GC-MS parameters according to the instrument's manual and the specific analytical requirements. Typical parameters include:
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.[8]
-
Data Acquisition: Acquire the data as the sample components are separated by the GC and detected by the MS.
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation.[8]
-
Quantify the amount of this compound if required, using an appropriate calibration method.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
| Waste Type | Disposal Guideline |
| Unused this compound | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials | Absorbent materials, gloves, and other contaminated disposable items should be placed in a sealed container and disposed of as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to local regulations. |
Visualizing Safety and Workflow
To further clarify the procedural steps for handling this compound safely, the following diagrams illustrate the key workflows.
Caption: A logical workflow for the safe handling of this compound.
Caption: A step-by-step guide for responding to a this compound spill.
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. CN1037341C - Synthesis of methyl cedar ether - Google Patents [patents.google.com]
- 3. Cedryl acetate synthesis - chemicalbook [chemicalbook.com]
- 4. ScenTree - Cedryl acetate (CAS N° 77-54-3) [scentree.co]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 8. vipsen.vn [vipsen.vn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
